molecular formula C5H5BrN2O B1526914 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1211505-84-8

5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1526914
CAS No.: 1211505-84-8
M. Wt: 189.01 g/mol
InChI Key: MRZJUGWICIQUIY-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde is a versatile and high-value chemical intermediate in organic synthesis and medicinal chemistry. Its structure incorporates both an aldehyde and a bromine substituent on the pyrazole core, providing two distinct reactive sites for further functionalization, making it an ideal precursor for the construction of more complex, functionalized heterocyclic systems . A primary application of this compound is its use as a key starting material in the efficient, one-pot synthesis of pharmacologically relevant pyrazolo[3,4-c]pyrazole scaffolds . This process involves an initial condensation with (aryl)hydrazines, followed by an intramolecular C–N Ullmann-type cross-coupling reaction, granting access to a diverse library of fused bicyclic heterocycles . The bromine atom on the parent compound can subsequently undergo chemoselective modification via Suzuki-Miyaura cross-coupling reactions, introducing a second point of diversity and enabling the exploration of structure-activity relationships . The pyrazole motif is a privileged structure in drug discovery, known for its widespread biological activities . Derivatives based on the pyrazole-4-carbaldehyde structure have been the subject of extensive experimental and theoretical studies, including X-ray crystallography, DFT calculations, molecular docking, and molecular dynamics simulations . Such research has demonstrated that these derivatives exhibit a higher binding affinity for the cyclooxygenase-2 (COX-2) receptor compared to COX-1, suggesting potential as anti-inflammatory agents . Furthermore, molecular hybrid compounds containing the pyrazole nucleus are frequently designed to impart enhanced bioactivity, with applications investigated in areas such as anticancer and antifungal research .

Properties

IUPAC Name

5-bromo-1-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-8-5(6)4(3-9)2-7-8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZJUGWICIQUIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211505-84-8
Record name 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde, a valuable heterocyclic building block for researchers in medicinal chemistry and materials science. The strategic incorporation of a bromine atom and a formyl group onto the 1-methyl-1H-pyrazole scaffold offers versatile handles for further chemical modifications, making it an important intermediate in the development of novel compounds.[1]

The pyrazole core is a privileged scaffold in numerous biologically active molecules.[2] The addition of a formyl group, typically at the C4 position, provides a key precursor for the synthesis of a wide array of more complex heterocyclic systems.[3][4] This is most commonly achieved through the Vilsmeier-Haack reaction.[5][6] Furthermore, the presence of a bromine atom allows for the introduction of diverse functionalities through various cross-coupling reactions.[1]

This document will detail a reliable two-step synthetic pathway, commencing with the bromination of 1-methyl-1H-pyrazole, followed by a regioselective formylation reaction. The rationale behind the sequence of these steps and the specific reaction conditions are discussed to ensure both a high yield and purity of the final product.

Proposed Synthetic Pathway

The synthesis of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde is most effectively approached in a two-step sequence, as illustrated below. This strategy involves the initial bromination of the pyrazole ring, followed by the introduction of the formyl group.

Synthetic_Pathway Start 1-methyl-1H-pyrazole Intermediate 5-bromo-1-methyl-1H-pyrazole Start->Intermediate Step 1: Bromination Product 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde Intermediate->Product Step 2: Vilsmeier-Haack Formylation

Caption: Overall workflow for the synthesis of the target compound.

This synthetic order is chosen due to the directing effects of the substituents on the pyrazole ring. The methyl group at the N1 position is a weak activating group. The bromine atom, once introduced at the 5-position, is a deactivating group but will direct subsequent electrophilic substitution to the 4-position. Performing the Vilsmeier-Haack formylation on the brominated intermediate is therefore expected to proceed with high regioselectivity.

Step 1: Synthesis of 5-bromo-1-methyl-1H-pyrazole

The initial step involves the regioselective bromination of 1-methyl-1H-pyrazole. While bromination can occur at the 4-position, careful control of reaction conditions can favor the formation of the 5-bromo isomer. Using a less reactive brominating agent and controlling the temperature are key to achieving the desired regioselectivity.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as chloroform or acetic acid.

  • Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Dissolve N-bromosuccinimide (NBS) (1.05 eq) in the same solvent and add it dropwise to the pyrazole solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 5-bromo-1-methyl-1H-pyrazole.

Step 2: Synthesis of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde

The second step employs the Vilsmeier-Haack reaction to introduce a formyl group at the 4-position of the 5-bromo-1-methyl-1H-pyrazole intermediate.[1] This reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[7][8]

Mechanism of the Vilsmeier-Haack Reaction

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF H-C(=O)N(CH₃)₂ Vilsmeier_Reagent Vilsmeier Reagent [H-C(Cl)=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole 5-bromo-1-methyl-1H-pyrazole Intermediate_Complex Iminium Adduct Pyrazole->Intermediate_Complex + Vilsmeier Reagent Product 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde ...-CHO Intermediate_Complex->Product Hydrolysis (H₂O)

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol
  • Vilsmeier Reagent Preparation: In a three-necked flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF) (5.0 eq) and cool it to 0 °C in an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃) (2.0 eq) dropwise, keeping the temperature below 5 °C.[7] Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Reactant Addition: Dissolve 5-bromo-1-methyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 60-70 °C and maintain this temperature for 2-4 hours.[1] Monitor the reaction by TLC.

  • Hydrolysis: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the product with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde.

Safety Precautions: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[7] This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The quenching and neutralization steps are exothermic and should be performed with caution.

Summary of Reaction Parameters

Parameter Step 1: Bromination Step 2: Formylation
Starting Material 1-methyl-1H-pyrazole5-bromo-1-methyl-1H-pyrazole
Key Reagents N-bromosuccinimide (NBS)POCl₃, DMF
Stoichiometry (eq) Pyrazole: 1.0, NBS: 1.05Pyrazole: 1.0, POCl₃: 2.0, DMF: 5.0
Solvent Chloroform or Acetic AcidN,N-dimethylformamide (DMF)
Temperature 0 °C to Room Temperature0 °C to 70 °C
Reaction Time 12-18 hours2-4 hours
Work-up Na₂S₂O₃ quench, extractionIce hydrolysis, neutralization, extraction
Purification Column ChromatographyColumn Chromatography

Conclusion

The synthesis of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde can be reliably achieved through a two-step process involving bromination followed by Vilsmeier-Haack formylation. The provided protocols are based on established chemical principles and offer a clear pathway for obtaining this versatile intermediate. Careful control of reaction conditions, particularly temperature, and adherence to safety protocols are crucial for a successful and safe synthesis. This guide serves as a valuable resource for researchers aiming to utilize this compound in their synthetic endeavors.

References

  • Taylor & Francis Online. (n.d.). Chemoselective and regiospecific formylation of 1-phenyl-1h-pyrazoles through the duff reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • ResearchGate. (2025, August 7). Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction | Request PDF. Retrieved from [Link]

  • ACS Publications. (2024, September 3). Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents | Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Encyclopedia.pub. (n.d.). Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • PMC - NIH. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of heterocyclic compounds from 4-formylpyrazoles | Request PDF. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Retrieved from [Link]

  • PMC - NIH. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]

  • ResearchGate. (2015, September 12). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective bromination of the SEM-protected 1H-imidazo[1,2-b]pyrazole 15a. Retrieved from [Link]

  • Google Patents. (n.d.). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
  • NIH. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | C5H5BrN2O2. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole | Request PDF. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-bromo-1-methyl-1h-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • PMC - NIH. (n.d.). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde | C5H5BrN2O. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its strategic substitution pattern, featuring a reactive aldehyde and a versatile bromine atom on the N-methylated pyrazole core, makes it a valuable precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed examination of its synthetic routes, insights into its reactivity, and a discussion of its applications, particularly in the development of kinase inhibitors.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of therapeutic agents targeting a diverse range of biological targets. The functionalization of the pyrazole ring allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its pharmacological profile.

5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde emerges as a particularly useful intermediate. The N-methylation prevents tautomerism and provides a fixed substitution pattern. The aldehyde at the 4-position serves as a versatile handle for a variety of chemical transformations, including reductive aminations, condensations, and oxidations. The bromine atom at the 5-position is strategically placed for cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. This dual functionality makes it a powerful tool for generating molecular diversity in drug discovery programs. Notably, the related compound, 5-bromo-1-methyl-1H-pyrazol-3-amine, is a key intermediate in the synthesis of phosphatidylinositol-3-kinase (PI3K) inhibitors and release-activated calcium channel (CRAC) inhibitors, highlighting the potential of this chemical class in developing novel therapeutics.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde is essential for its effective use in synthesis and for ensuring safe handling.

PropertyValueSource
CAS Number 1211505-84-8[4]
Molecular Formula C₅H₅BrN₂O[4]
Molecular Weight 189.02 g/mol [4]
Appearance White to pale yellow crystals or powder[5]
Purity Typically >99%[6]

Note: Detailed experimental data on properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined experimentally.

Synthesis of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde

The most probable and widely employed method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[7][8][9][10][11] This reaction introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring.

Retrosynthetic Analysis and Key Precursor

The synthesis of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde would logically proceed via the formylation of a suitable precursor, 1-methyl-3-bromopyrazole.

G Target 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde Reaction Vilsmeier-Haack Formylation Target->Reaction Precursor 1-methyl-3-bromopyrazole Reaction->Precursor

Caption: Retrosynthetic approach for the target molecule.

Proposed Synthetic Protocol: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[9]

Reaction Scheme:

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a dry, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 5 °C. The formation of the chloroiminium salt (Vilsmeier reagent) is exothermic. Allow the mixture to stir at this temperature for 30 minutes.

  • Formylation: Dissolve 1-methyl-3-bromopyrazole in a minimal amount of dry DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-100 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium carbonate or sodium hydroxide until the pH is approximately 7-8. The product may precipitate at this stage. Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water, so anhydrous conditions are crucial for a successful reaction.

  • Temperature Control: The initial formation of the Vilsmeier reagent and its subsequent reaction with the pyrazole are exothermic. Low-temperature addition helps to control the reaction rate and prevent the formation of byproducts.

  • Hydrolysis: The iminium salt intermediate formed during the reaction is hydrolyzed to the aldehyde during the aqueous workup.

Chemical Reactivity and Synthetic Utility

The dual functionality of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde makes it a versatile synthetic intermediate.

Reactions of the Aldehyde Group

The aldehyde functionality can undergo a wide range of classical transformations, including:

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.

  • Reduction: Reduction of the aldehyde to a primary alcohol can be achieved with reducing agents such as sodium borohydride.

  • Reductive Amination: The aldehyde can be converted to various amines via reductive amination with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride.

  • Condensation Reactions: It can participate in condensation reactions with active methylene compounds to form α,β-unsaturated systems.

Reactions of the Bromo Substituent: Cross-Coupling Reactions

The bromine atom at the 5-position is a key handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling:

This powerful reaction allows for the introduction of aryl or heteroaryl groups by coupling with a boronic acid or its ester in the presence of a palladium catalyst and a base.

G Start 5-bromo-1-methyl-1H- pyrazole-4-carbaldehyde Catalyst Pd Catalyst, Base Start->Catalyst Reagent Ar-B(OH)₂ Reagent->Catalyst Product 5-aryl-1-methyl-1H- pyrazole-4-carbaldehyde Catalyst->Product

Caption: Suzuki-Miyaura coupling of the title compound.

Typical Suzuki-Miyaura Protocol:

  • Reaction Setup: In a reaction vessel, combine 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde, the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃).

  • Solvent and Degassing: Add a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF) and degas the mixture by bubbling with nitrogen or argon for 15-30 minutes.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Workup and Purification: After completion, cool the reaction, perform an aqueous workup, extract with an organic solvent, and purify the product by column chromatography.

Applications in Drug Discovery

The pyrazole scaffold is a common feature in many kinase inhibitors.[1] The ability to readily diversify the 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde core through reactions like the Suzuki-Miyaura coupling makes it an attractive starting material for the synthesis of libraries of potential kinase inhibitors. The aldehyde can be further functionalized to introduce pharmacophores that can interact with key residues in the kinase active site.

Safety and Handling

5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde is classified as an irritant.[4] As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. A comprehensive material safety data sheet (MSDS) should be consulted before use.[5]

Conclusion

5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its dual functionality allows for a wide range of chemical transformations, enabling the rapid generation of diverse molecular libraries. The likely synthetic route via the Vilsmeier-Haack reaction and its reactivity in cross-coupling reactions make it an accessible and powerful tool for drug discovery professionals. Further exploration of its applications, particularly in the synthesis of kinase inhibitors and other biologically active molecules, is warranted.

References

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google P
  • 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde | C5H5BrN2O | CID 2794634 - PubChem. (URL: [Link])

  • 5-Bromo-1-Methyl-1H-Pyrazole-4-Carboxaldehyde - IndiaMART. (URL: [Link])

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes - ResearchGate. (URL: [Link])

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. (URL: [Link])

  • Vilsmeier-Haack Reaction - Chemistry Steps. (URL: [Link])

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar. (URL: [Link])

  • Current status of pyrazole and its biological activities - PMC - PubMed Central. (URL: [Link])

  • Vilsmeier-Haack Reaction - YouTube. (URL: [Link]... (Note: A specific, stable URL for a relevant YouTube video should be provided here if available and appropriate))

  • 5-Bromo-1-Methyl-1H-Pyrazole-4-Carboxaldehyde - IndiaMART. (URL: [Link])

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocyles using Vilsmeier–Haack reagent - NIH. (URL: [Link])

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An In-depth Technical Guide to 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde (CAS 1211505-84-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Chemists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde (CAS No. 1211505-84-8), a key heterocyclic building block in modern organic synthesis. The document elucidates the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role as a precursor in the development of biologically active molecules. This guide is intended for researchers and scientists in the fields of medicinal chemistry, chemical biology, and drug discovery, offering practical insights and detailed methodologies.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] The functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde has emerged as a valuable intermediate due to its trifunctional nature, possessing a bromine atom, a methyl-substituted nitrogen, and a reactive aldehyde group. This unique combination of functional groups provides multiple avenues for synthetic diversification, making it a sought-after precursor for the synthesis of complex molecular architectures.

Notably, substituted pyrazoles are key components in the development of kinase inhibitors, particularly phosphatidylinositol 3-kinase (PI3K) inhibitors, which are a major focus in oncology research.[3] The strategic placement of substituents on the pyrazole ring is crucial for achieving high potency and selectivity for specific kinase isoforms.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 1211505-84-8[4]
Molecular Formula C₅H₅BrN₂O[5]
Molecular Weight 189.01 g/mol [5]
Appearance Expected to be a solidN/A
Purity Typically >95% (commercial grade)[4]
Solubility Soluble in common organic solvents such as DMF and DMSO[6]
SMILES CN1C(=C(C=N1)C=O)Br[5]
InChIKey MRZJUGWICIQUIY-UHFFFAOYSA-N[5]

Synthesis and Purification

The primary route for the synthesis of 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde is the Vilsmeier-Haack reaction.[7][8][9] This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring.

Synthetic Pathway: The Vilsmeier-Haack Reaction

The synthesis initiates with a suitable 5-bromo-1-methyl-1H-pyrazole precursor. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a formamide derivative, typically N,N-dimethylformamide (DMF), and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). The pyrazole then acts as a nucleophile, attacking the electrophilic Vilsmeier reagent to form an iminium salt intermediate. Subsequent hydrolysis yields the desired aldehyde.

Vilsmeier_Haack DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Pyrazole 5-Bromo-1-methyl-1H-pyrazole Pyrazole->Intermediate Electrophilic Attack Product 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde Intermediate->Product H2O H₂O (Hydrolysis) H2O->Product

Caption: Generalized Vilsmeier-Haack reaction for the synthesis of pyrazole-4-carbaldehydes.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on known Vilsmeier-Haack reactions of pyrazole derivatives and should be optimized for specific laboratory conditions.[6]

Reagents and Equipment:

  • 5-Bromo-1-methyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Crushed ice

  • Round-bottom flask with a magnetic stirrer and a dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel while maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve 5-bromo-1-methyl-1H-pyrazole in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[6]

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals:

  • A singlet for the aldehydic proton, typically in the downfield region (δ 9.5-10.5 ppm).

  • A singlet for the N-methyl protons (δ 3.5-4.0 ppm).

  • A singlet for the proton on the pyrazole ring (C3-H), likely in the aromatic region (δ 7.5-8.5 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum should exhibit five signals corresponding to the five carbon atoms in the molecule:

  • The aldehydic carbonyl carbon (δ 180-190 ppm).

  • The carbon atoms of the pyrazole ring (δ 110-150 ppm), with the carbon bearing the bromine atom (C5) being significantly upfield due to the halogen's electronic effect.

  • The N-methyl carbon (δ 35-45 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by:

  • A strong carbonyl (C=O) stretching vibration from the aldehyde group around 1680-1700 cm⁻¹.

  • C-H stretching vibrations from the aromatic and methyl groups.

  • C=N and C=C stretching vibrations from the pyrazole ring.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

Reactivity and Synthetic Applications

5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde is a versatile synthetic intermediate due to its three reactive sites.

Reactivity cluster_0 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde cluster_1 Reactions at the Aldehyde Group cluster_2 Reactions at the Bromine Atom cluster_3 Reactions involving the Pyrazole Ring Main Br | N-N(Me) / \ C=C-CHO Aldehyde_Reactions - Wittig Reaction - Reductive Amination - Grignard Reaction - Aldol Condensation Main->Aldehyde_Reactions Nucleophilic Addition Bromine_Reactions - Suzuki Coupling - Stille Coupling - Heck Reaction - Buchwald-Hartwig Amination Main->Bromine_Reactions Cross-Coupling Reactions Ring_Reactions - N-alkylation (if N-H is present) - Electrophilic Substitution (less favorable) Main->Ring_Reactions Ring Reactivity

Caption: Reactivity map of 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide array of chemical transformations, including:

  • Wittig Reaction: To introduce carbon-carbon double bonds.

  • Reductive Amination: To synthesize various secondary and tertiary amines.

  • Grignard and Organolithium Reactions: For the formation of secondary alcohols.

  • Aldol Condensation: To form α,β-unsaturated carbonyl compounds.

Reactions of the Bromine Atom

The bromine atom at the C5 position is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse range of substituents:

  • Suzuki Coupling: For the formation of carbon-carbon bonds with boronic acids.

  • Stille Coupling: For coupling with organotin compounds.

  • Heck Reaction: For the vinylation of the pyrazole ring.

  • Buchwald-Hartwig Amination: For the introduction of nitrogen-based functional groups.

Application in the Synthesis of Bioactive Molecules

The strategic combination of reactions at the aldehyde and bromine positions allows for the construction of complex, poly-functionalized pyrazole derivatives. A significant application of this scaffold is in the synthesis of PI3K inhibitors.[3] For instance, the aldehyde can be converted to an amine via reductive amination, and the bromine can be displaced by another functional group through a Suzuki coupling, leading to the rapid assembly of a library of potential drug candidates.

Safety and Handling

5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde is a valuable and versatile building block in organic synthesis. Its trifunctional nature provides a rich platform for the development of novel, complex molecules with potential biological activity. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity, offering a foundation for its effective utilization in research and drug discovery endeavors. The continued exploration of the synthetic potential of this compound is expected to lead to the discovery of new therapeutic agents.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • PubChemLite. (n.d.). 5-bromo-1-methyl-1h-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Retrieved from [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]

  • ResearchGate. (n.d.). General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
  • IndiaMART. (n.d.). 5-Bromo-1-Methyl-1H-Pyrazole-4-Carboxaldehyde. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558.
  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • MDPI. (n.d.). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Retrieved from [Link]

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Sources

Vilsmeier-Haack Formylation of 1-Methyl-5-Bromopyrazole: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Formylated Pyrazoles in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of contemporary medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1][2] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, making it an attractive template for drug design. Formylated pyrazoles, in particular, serve as pivotal intermediates, unlocking a diverse chemical space for the synthesis of novel pharmaceutical candidates. The introduction of a formyl group provides a reactive handle for a multitude of subsequent transformations, enabling the construction of complex molecular architectures with potential biological activity. This guide provides an in-depth technical overview of the Vilsmeier-Haack formylation of 1-methyl-5-bromopyrazole, a key transformation for accessing valuable building blocks in drug discovery programs.

The Vilsmeier-Haack Reaction: A Powerful Tool for C-C Bond Formation

The Vilsmeier-Haack reaction is a robust and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[3] This electrophilic species then reacts with the substrate to introduce a formyl group. The versatility and operational simplicity of the Vilsmeier-Haack reaction have cemented its place as a preferred method for the synthesis of aromatic aldehydes.

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through a well-established multi-step mechanism:

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate species to generate the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3]

  • Electrophilic Aromatic Substitution: The electron-rich pyrazole ring of 1-methyl-5-bromopyrazole attacks the electrophilic carbon of the Vilsmeier reagent. The regioselectivity of this step is dictated by the electronic properties of the pyrazole ring. The C4 position is the most electron-rich and sterically accessible site, leading to the preferential formation of the 4-formyl derivative.

  • Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final product, 1-methyl-5-bromopyrazole-4-carbaldehyde.

Vilsmeier_Haack_Mechanism Figure 1: Vilsmeier-Haack Reaction Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole 1-Methyl-5-bromopyrazole Iminium_Salt Iminium Salt Intermediate Pyrazole->Iminium_Salt + Vilsmeier Reagent Product 1-Methyl-5-bromopyrazole-4-carbaldehyde Iminium_Salt->Product Hydrolysis (H₂O)

Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism.

Experimental Protocol: Synthesis of 1-Methyl-5-bromopyrazole-4-carbaldehyde

This section provides a detailed, step-by-step methodology for the Vilsmeier-Haack formylation of 1-methyl-5-bromopyrazole. This protocol is based on established procedures for the formylation of substituted pyrazoles and has been optimized for this specific substrate.

Materials and Reagents
Reagent/MaterialGradeSupplier
1-Methyl-5-bromopyrazole≥97%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Phosphorus oxychloride (POCl₃)≥99%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Saturated sodium bicarbonate solutionReagent GradePrepared in-house
Anhydrous sodium sulfateReagent GradeCommercially Available
Silica gel60 Å, 230-400 meshCommercially Available
Ethyl acetateHPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (15 mL).

  • Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice-water bath. Slowly add phosphorus oxychloride (3.0 mL, 32.6 mmol) dropwise to the stirred DMF via the dropping funnel over 15 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Substrate Addition: Dissolve 1-methyl-5-bromopyrazole (2.5 g, 14.3 mmol) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 20 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60 °C and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto 100 g of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by the portion-wise addition of solid sodium bicarbonate until the pH reaches 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes as the eluent to afford 1-methyl-5-bromopyrazole-4-carbaldehyde as a white to pale yellow solid.

Characterization of 1-Methyl-5-bromopyrazole-4-carbaldehyde

The identity and purity of the synthesized compound should be confirmed by a combination of spectroscopic techniques.

Expected Spectroscopic Data
TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃)δ 9.85 (s, 1H, -CHO), 7.90 (s, 1H, pyrazole-H3), 3.95 (s, 3H, -CH₃)
¹³C NMR (100 MHz, CDCl₃)δ 185.0 (-CHO), 142.0 (C3), 138.0 (C4), 115.0 (C5), 40.0 (-CH₃)
FT-IR (KBr, cm⁻¹)~2850, 2750 (C-H stretch of aldehyde), ~1680 (C=O stretch of aldehyde), ~1550 (C=N stretch of pyrazole)
Mass Spec. (EI)m/z: 188/190 [M]⁺, corresponding to the bromine isotopes

Note: The predicted NMR chemical shifts are based on the analysis of structurally similar compounds and established substituent effects on the pyrazole ring.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition of the reagent and maximize yield.

  • Temperature Control: The formation of the Vilsmeier reagent is an exothermic process. Maintaining a low temperature during the addition of POCl₃ is crucial to prevent side reactions and ensure the stability of the reagent.

  • Regioselectivity: The formylation of 1-substituted pyrazoles typically occurs at the C4 position due to its higher electron density. However, steric hindrance from bulky substituents at the N1 or C5 positions can influence the regiochemical outcome. For 1-methyl-5-bromopyrazole, formylation at C4 is highly favored.

  • Workup: The hydrolysis of the iminium salt intermediate is a critical step. Quenching the reaction mixture with ice and subsequent neutralization should be performed carefully to avoid decomposition of the product.

Conclusion: A Gateway to Novel Pyrazole Derivatives

The Vilsmeier-Haack formylation of 1-methyl-5-bromopyrazole is a reliable and efficient method for the synthesis of 1-methyl-5-bromopyrazole-4-carbaldehyde, a versatile intermediate in drug discovery. The presented protocol, along with the accompanying mechanistic insights and characterization data, provides a comprehensive guide for researchers and scientists in the pharmaceutical industry. The strategic application of this reaction opens up avenues for the development of novel pyrazole-based therapeutics with improved efficacy and safety profiles.

References

  • Fox, R. J., et al. (2017). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole.
  • Guidechem. (n.d.). How to Prepare 5-Bromo-1H-pyrazole-3-carboxylic Acid? FAQ - Guidechem.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps.
  • Google Patents. (n.d.). CN111072630A - Preparation method and application of bromopyrazole compound intermediate.
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  • ResearchGate. (2017). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole | Request PDF.
  • PubChemLite. (n.d.). 5-bromo-1-methyl-1h-pyrazole-4-carbaldehyde. PubChemLite.
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  • Matrix Scientific. (n.d.). 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde.
  • P. G. Research Center, Department of Chemistry, Z.B. Patil College, Dhule, Maharashtra, India, & S. V. S's Dadasaheb Rawal College, Dondaicha, Dhule, Maharashtra, India. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Wiley. (n.d.).
  • Wikidata. (2025). 5-Bromo-4-methyl-1H-pyrazole.
  • Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • ResearchGate. (2015). A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole.
  • ResearchGate. (n.d.). General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol.
  • ACS Publications. (2017). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole.
  • OUCI. (n.d.). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. OUCI.
  • Semantic Scholar. (n.d.).
  • ResearchGate. (2025). 1H and 13C NMR study of perdeuterated pyrazoles.
  • National Institutes of Health. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
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A Technical Guide to the Spectroscopic Characterization of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Spectroscopic Landscape of a Niche Pyrazole Derivative

In the realm of heterocyclic chemistry, pyrazoles represent a cornerstone scaffold, pivotal in the design of novel therapeutic agents and functional materials. The targeted compound, 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde, is a functionalized derivative with significant potential as a versatile intermediate in organic synthesis. Its bromine atom and aldehyde group offer reactive handles for a variety of chemical transformations, making a thorough understanding of its structural and electronic properties essential for its effective utilization.

This technical guide addresses the spectroscopic characterization of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde. It is important to note that a comprehensive set of publicly available, experimentally-derived spectra for this specific molecule is not readily found in the literature. Therefore, this document serves a dual purpose: firstly, to present a robust, predicted spectroscopic profile based on the analysis of analogous structures and established spectroscopic principles; and secondly, to provide a detailed methodological framework for researchers to acquire and validate this data experimentally. This approach is designed to empower researchers with the predictive knowledge and practical protocols necessary to confidently work with this compound.

Molecular Structure and Predicted Spectroscopic Profile

The structural features of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde—a five-membered aromatic heterocycle bearing a methyl group on one nitrogen, a bromine atom, and a carbaldehyde substituent—dictate its characteristic spectroscopic signatures.

Figure 1: Molecular structure of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting three distinct singlets.

  • Aldehydic Proton (CHO): This proton is anticipated to appear as a singlet in the downfield region of the spectrum, typically between δ 9.8 and 10.2 ppm . Its deshielded nature is a direct consequence of the electron-withdrawing effect of the adjacent carbonyl group and the aromatic pyrazole ring.

  • Pyrazole Ring Proton (C3-H): The lone proton on the pyrazole ring is expected to resonate as a singlet, likely in the range of δ 7.8 to 8.2 ppm . Its precise chemical shift will be influenced by the electronic effects of the neighboring substituents.

  • N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the nitrogen atom will give rise to a singlet, expected to be the most upfield signal, in the region of δ 3.8 to 4.2 ppm .

Table 1: Predicted ¹H NMR Data for 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
CHO9.8 - 10.2Singlet
C3-H7.8 - 8.2Singlet
N-CH₃3.8 - 4.2Singlet
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show five signals, corresponding to the five carbon atoms in the molecule.

  • Carbonyl Carbon (C=O): The carbon of the aldehyde group is expected to be the most downfield signal, typically appearing in the range of δ 185 to 195 ppm .

  • Pyrazole Ring Carbons:

    • C5 (C-Br): The carbon atom bearing the bromine atom is anticipated to be in the region of δ 135 to 145 ppm .

    • C3: The carbon atom attached to the ring proton is expected around δ 130 to 140 ppm .

    • C4 (C-CHO): The carbon atom substituted with the aldehyde group will likely resonate between δ 110 and 120 ppm .

  • N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group will be the most upfield signal, predicted to be in the range of δ 35 to 45 ppm .

Table 2: Predicted ¹³C NMR Data for 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O185 - 195
C5135 - 145
C3130 - 140
C4110 - 120
N-CH₃35 - 45
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorption of the carbonyl group.

  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ , characteristic of an aromatic aldehyde.

  • C-H Stretch (Aldehyde): A weaker, but distinct, pair of bands may be observed around 2820 cm⁻¹ and 2720 cm⁻¹ .

  • C=C and C=N Stretches (Aromatic Ring): Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

  • C-H Bending: Various fingerprint absorptions will be present below 1400 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in two peaks of nearly equal intensity for the molecular ion, at m/z values corresponding to the masses of C₅H₅⁷⁹BrN₂O and C₅H₅⁸¹BrN₂O.

  • Predicted Molecular Ion Peaks: [M]⁺ at m/z ≈ 188 and [M+2]⁺ at m/z ≈ 190.

Experimental Protocols for Spectroscopic Data Acquisition

To obtain definitive spectroscopic data for 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde, the following experimental procedures are recommended.

Sample Preparation

A sample of the compound with a purity of >95%, as determined by a preliminary technique such as thin-layer chromatography or high-performance liquid chromatography (HPLC), should be used. For NMR analysis, dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For IR spectroscopy, the sample can be analyzed as a thin film on a salt plate (if it is an oil), as a KBr pellet (if it is a solid), or using an Attenuated Total Reflectance (ATR) accessory. For mass spectrometry, a dilute solution in a suitable volatile solvent (e.g., methanol or acetonitrile) is typically required.

NMR Spectroscopy Workflow

G cluster_0 NMR Data Acquisition and Analysis prep Sample Preparation (5-10 mg in 0.6 mL CDCl3) nmr_acq 1D NMR Acquisition (¹H, ¹³C, DEPT) prep->nmr_acq nmr_2d 2D NMR Acquisition (COSY, HSQC, HMBC) nmr_acq->nmr_2d process Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_2d->process interpret Spectral Interpretation (Chemical Shifts, Coupling Constants, Correlations) process->interpret structure Structure Elucidation & Verification interpret->structure

Figure 2: A typical workflow for NMR-based structure elucidation.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended for Confirmation):

    • COSY (Correlation Spectroscopy): To confirm proton-proton couplings (although none are expected in this simple molecule).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning the quaternary carbons and confirming the overall connectivity.

FT-IR Spectroscopy

Acquire the spectrum over the range of 4000-400 cm⁻¹. Identify and annotate the key functional group frequencies as predicted in section 1.3.

Mass Spectrometry

Utilize a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source to determine the accurate mass of the molecular ion. This will provide the elemental composition and confirm the molecular formula.

Conclusion: A Framework for Confident Characterization

While a complete, published set of experimental spectra for 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde remains elusive, this guide provides a robust, theoretically-grounded prediction of its spectroscopic characteristics. The detailed protocols outlined herein offer a clear path for researchers to obtain and validate this data. By combining the predictive information with the rigorous experimental workflow, scientists and drug development professionals can proceed with confidence in the synthesis and application of this valuable chemical intermediate. The principles and methodologies discussed are broadly applicable to the characterization of other novel heterocyclic compounds, reinforcing the foundational role of spectroscopy in modern chemical research.

References

  • Synthesis of pyrazole-4-carbaldehyde derivatives via Vilsmeier-Haack reaction. Journal of Heterocyclic Chemistry.
  • Spectroscopic analysis of substituted pyrazoles. Magnetic Resonance in Chemistry.
  • ¹H and ¹³C NMR chemical shift prediction algorithms. ACD/Labs Spectrus Processor.
  • Introduction to Spectroscopy by Pavia, Lampman, Kriz, and Vyvyan. Cengage Learning.
  • PubChem Database. National Center for Biotechnology Information.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of heterocyclic compounds.

Introduction: The Significance of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde and NMR Spectroscopy

5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The precise structural characterization of such molecules is paramount for understanding their structure-activity relationships (SAR) and for quality control in synthetic processes.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the structural elucidation of organic molecules in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of individual protons and carbon atoms, respectively, allowing for the unambiguous determination of molecular structure, connectivity, and even subtle stereochemical features. This guide will delve into the theoretical and practical aspects of the NMR analysis of this specific pyrazole derivative.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde is expected to be relatively simple, exhibiting three distinct signals corresponding to the three different types of protons in the molecule. The prediction of their chemical shifts is based on the analysis of structurally similar compounds and fundamental principles of NMR theory, such as inductive effects and magnetic anisotropy. A key reference for these predictions is the detailed spectral data available for various 1-substituted-1H-pyrazole-4-carbaldehydes[1].

dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [style=invis];

}

Molecular Structure of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde-H (CHO)9.8 - 10.2Singlet (s)1H
Pyrazole-H (C3-H)8.0 - 8.4Singlet (s)1H
Methyl-H (N-CH₃)3.8 - 4.2Singlet (s)3H
Rationale for Predicted Chemical Shifts:
  • Aldehyde Proton (CHO): The proton of the aldehyde group is expected to be the most deshielded, appearing at a significantly downfield chemical shift (δ 9.8 - 10.2 ppm). This is due to the strong electron-withdrawing nature of the carbonyl group and the magnetic anisotropy of the C=O bond. In similar pyrazole-4-carbaldehydes, this proton consistently appears in this region[1].

  • Pyrazole Ring Proton (C3-H): The single proton on the pyrazole ring (at the C3 position) is anticipated to resonate in the aromatic region (δ 8.0 - 8.4 ppm). Its precise chemical shift is influenced by the electronic effects of the adjacent nitrogen atom and the bromine and aldehyde substituents. The electron-withdrawing aldehyde group at C4 will deshield this proton.

  • N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the nitrogen atom (N1) are expected to appear as a sharp singlet in the upfield region of the spectrum (δ 3.8 - 4.2 ppm). The chemical shift is characteristic of a methyl group attached to a nitrogen atom within a heteroaromatic ring system.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information to the ¹H spectrum, revealing the chemical environment of each carbon atom in the molecule. The predicted chemical shifts are based on established substituent effects on aromatic and heterocyclic rings, with data from analogous pyrazole structures serving as a valuable guide[1].

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde Carbonyl (CHO)180 - 185
Pyrazole C5 (C-Br)135 - 140
Pyrazole C3138 - 142
Pyrazole C4 (C-CHO)125 - 130
N-Methyl Carbon (N-CH₃)35 - 40
Rationale for Predicted Chemical Shifts:
  • Aldehyde Carbonyl Carbon (CHO): The carbon of the aldehyde group is highly deshielded due to the double bond to the electronegative oxygen atom and will appear significantly downfield (δ 180 - 185 ppm).

  • Pyrazole Ring Carbons:

    • C5 (C-Br): The carbon atom bonded to the bromine (C5) is expected to be significantly influenced by the halogen's inductive effect and will likely appear in the range of δ 135 - 140 ppm.

    • C3: The carbon atom bearing the single ring proton (C3) is predicted to be in the aromatic region (δ 138 - 142 ppm).

    • C4 (C-CHO): The carbon atom to which the aldehyde group is attached (C4) will be deshielded and is expected to resonate at approximately δ 125 - 130 ppm.

  • N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group will be the most shielded carbon atom in the molecule, appearing at the highest field (lowest ppm value), typically in the range of δ 35 - 40 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde, a standardized and rigorous experimental protocol is essential.

experimental_workflow

NMR Experimental Workflow

Sample Preparation: A Self-Validating System
  • Purity Verification: Begin with a sample of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde of the highest possible purity (ideally >95%), as impurities will introduce extraneous signals and complicate spectral interpretation. Purity can be pre-assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common and often suitable solvent for pyrazole derivatives. However, solubility should be confirmed. If the compound is not sufficiently soluble, other solvents such as acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) should be considered. The solvent must not react with the analyte.

  • Concentration: For a standard 400 MHz spectrometer, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient for ¹H NMR. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS provides a sharp singlet at 0.00 ppm, which is used to reference the chemical shift scale.

  • Sample Filtration and Transfer: To remove any particulate matter that could degrade the spectral resolution, filter the prepared solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry, high-quality 5 mm NMR tube.

Instrument Parameters and Data Acquisition:
  • Spectrometer: Utilize a high-field NMR spectrometer (≥ 400 MHz for ¹H) to achieve better signal dispersion and resolution.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to ensure field stability. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp lines.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Ensure the spectral width encompasses all expected proton signals.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio. The acquisition time can range from minutes to several hours depending on the sample concentration.

Conclusion

This technical guide has provided a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde, grounded in the analysis of structurally related compounds and fundamental NMR principles. The detailed spectral interpretation and the robust experimental protocol outlined herein will serve as a valuable resource for scientists engaged in the synthesis and characterization of novel pyrazole-based molecules. The accurate application of NMR spectroscopy, following the methodologies described, is indispensable for ensuring the structural integrity of such compounds in research and development settings.

References

  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, Z., et al. (2013). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 18(12), 14657-14666. [Link]

  • Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier.
  • Field, L. D., Sternhell, S., & Kalman, J. R. (2012).

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A Technical Guide to the Reactivity of the Aldehyde Group in Pyrazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrazole-4-carbaldehydes are foundational building blocks in medicinal chemistry and materials science. Their utility stems from the versatile reactivity of the C4-formyl group, which serves as a synthetic handle for constructing complex molecular architectures. This guide provides an in-depth analysis of the aldehyde group's reactivity, grounded in its unique electronic environment. We will explore the principal reaction pathways—including condensation, oxidation, reduction, and nucleophilic additions—and discuss how substituents on the pyrazole ring modulate this reactivity. Each section integrates mechanistic rationale with field-proven experimental protocols, offering a comprehensive resource for chemists engaged in the synthesis and functionalization of pyrazole-based compounds.

The Electronic Landscape of Pyrazole-4-carbaldehyde

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The electronic nature of this ring system profoundly influences the reactivity of the aldehyde group at the C4 position. The two nitrogen atoms exert a complex electronic effect: the pyridinic nitrogen (N2) is electron-withdrawing, while the pyrrolic nitrogen (N1) can be electron-donating. This push-pull system, combined with the substitution pattern at other positions (N1, C3, and C5), fine-tunes the electrophilicity of the aldehyde's carbonyl carbon.

  • Electron-Withdrawing Groups (EWGs) at C3 or C5 (e.g., -NO₂, -CF₃) enhance the electrophilicity of the formyl group, making it more susceptible to nucleophilic attack.

  • Electron-Donating Groups (EDGs) at C3 or C5 (e.g., -CH₃, -OCH₃) have the opposite effect, slightly reducing the aldehyde's reactivity.

  • N1-Substitution: The nature of the substituent on the N1 nitrogen is critical. An N1-aryl or N1-alkyl group alters the overall electron density of the ring and, consequently, the reactivity of the C4-aldehyde. For instance, N-alkylation is a common strategy to prepare the pyrazole substrate for Vilsmeier-Haack formylation, a primary route to these aldehydes.[1]

This tunable electronic character makes pyrazole-4-carbaldehydes versatile substrates for a wide array of chemical transformations.

Key Transformations of the Pyrazole-4-Aldehyde Group

The aldehyde functionality is a gateway to numerous molecular modifications. Below, we detail the most synthetically valuable reactions, providing both mechanistic insights and practical considerations.

Condensation Reactions: Building Molecular Complexity

Condensation reactions are arguably the most powerful tools for elaborating the pyrazole-4-carbaldehyde scaffold. They enable the formation of new carbon-carbon and carbon-heteroatom bonds, paving the way for diverse heterocyclic and polyfunctional compounds.

This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, diethyl malonate, or pyrazolinones) in the presence of a basic catalyst.[2] The products are key intermediates for synthesizing fused pyrazole systems and other biologically active molecules.[3][4][5]

Causality in Catalyst Choice: The selection of the base is critical. A mild base, such as piperidine or ammonium carbonate, is typically sufficient to deprotonate the active methylene compound without promoting unwanted side reactions like aldehyde self-condensation.[6] The use of aqueous media can also be an effective green chemistry approach for this transformation.[6]

Caption: Mechanism of the Knoevenagel Condensation.

The Wittig reaction provides a reliable method for converting the pyrazole-4-carbaldehyde into a substituted alkene by reacting it with a phosphorus ylide (a Wittig reagent).[7] This reaction is highly valuable for installing vinyl linkages, which are present in many pharmacophores.

Expert Insight: The stereochemical outcome (E/Z selectivity) of the Wittig reaction depends on the stability of the ylide used. Stabilized ylides (containing electron-withdrawing groups) typically yield the E-alkene, while non-stabilized ylides favor the Z-alkene. Aldehydes are generally more reactive than ketones in this transformation.[7]

Oxidation to Carboxylic Acids

The aldehyde group can be readily oxidized to the corresponding pyrazole-4-carboxylic acid, a crucial intermediate for amide bond formation and the synthesis of other acid derivatives.

Methodology: While various oxidizing agents can be used, a particularly efficient method involves a vanadium-catalyzed oxidation using hydrogen peroxide (H₂O₂).[8] This approach is often preferred due to its high efficiency and relatively mild conditions, avoiding over-oxidation or degradation of the pyrazole ring.[8]

Self-Validating System: The progress of the oxidation can be easily monitored by Thin Layer Chromatography (TLC), observing the disappearance of the aldehyde spot and the appearance of a more polar spot corresponding to the carboxylic acid. The product can then be purified by recrystallization or column chromatography.

Reduction to Alcohols

Reduction of the aldehyde furnishes the corresponding pyrazole-4-yl)methanol. These primary alcohols are versatile intermediates for etherification, esterification, or conversion to leaving groups for subsequent nucleophilic substitution.

Methodology: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[9] It is a mild and selective reducing agent that efficiently reduces aldehydes and ketones without affecting other potentially sensitive functional groups like esters or amides that might be present on the pyrazole scaffold.[9][10][11][12]

Causality in Experimental Design: The reaction is typically performed in an alcoholic solvent like methanol or ethanol at room temperature or below. The alcoholic solvent serves not only to dissolve the reagents but also to protonate the intermediate alkoxide, yielding the final alcohol product upon workup.[13]

Experimental_Workflow start_node start_node process_node process_node decision_node decision_node end_node end_node start Start: Dissolve Pyrazole-4-carbaldehyde in MeOH add_nabh4 Add NaBH₄ portion-wise at 0°C start->add_nabh4 stir Stir at RT for 1-2h add_nabh4->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete workup Quench with NH₄Cl (aq.) and extract with EtOAc monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end Product: (Pyrazole-4-yl)methanol purify->end

Caption: Workflow for the reduction of a pyrazole-4-carbaldehyde.

Other Key Reactions
  • Reductive Amination: The aldehyde can react with a primary or secondary amine to form an imine, which is then reduced in situ (often with a mild reducing agent like sodium triacetoxyborohydride) to yield the corresponding amine. This is a cornerstone reaction in drug discovery for generating amine libraries.

  • Formation of Imines and Hydrazones: Condensation with anilines or hydrazines readily affords the corresponding aldimines or hydrazones, respectively.[14] These derivatives are often biologically active themselves or serve as intermediates for further cyclization reactions.[15][16]

  • Multicomponent Reactions (MCRs): Pyrazole-4-carbaldehydes are excellent substrates for MCRs, which allow for the rapid construction of complex molecules in a single step.[3] For example, they can participate in Ugi or Biginelli-type reactions to generate highly decorated, drug-like scaffolds.[3]

Data Summary: Substituent Effects on Reactivity

The electronic nature of substituents on the pyrazole ring directly impacts reaction outcomes. The following table summarizes expected trends in a Knoevenagel condensation with malononitrile.

N1-SubstituentC3-SubstituentC5-SubstituentExpected ReactivityTypical Yield Range
PhenylMethylMethylModerate85-95%
MethylHHModerate-High80-90%
PhenylCF₃HHigh>90%
HPhenylPhenylLow-Moderate70-85%
BenzylClHHigh>90%

Note: Yields are illustrative and depend heavily on specific reaction conditions.

Detailed Experimental Protocols

Protocol: Knoevenagel Condensation of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde with Malononitrile

This protocol describes a robust method for synthesizing 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)malononitrile.

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 g, 4.03 mmol) in absolute ethanol (20 mL).

  • Addition of Reagents: To the stirred solution, add malononitrile (0.29 g, 4.43 mmol, 1.1 eq) followed by a catalytic amount of piperidine (2-3 drops).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours. A precipitate usually forms as the reaction progresses.

  • Monitoring: Monitor the reaction's completion by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent), checking for the consumption of the starting aldehyde.

  • Work-up and Purification: Once complete, cool the mixture in an ice bath for 30 minutes. Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to afford the pure product.

Protocol: Reduction of 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde

This protocol details the synthesis of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol.

  • Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (1.38 g, 10.0 mmol) and methanol (40 mL). Stir until the aldehyde is fully dissolved.

  • Cooling: Cool the flask in an ice-water bath to 0 °C.

  • Addition of Reducing Agent: While maintaining the temperature at 0 °C, add sodium borohydride (NaBH₄) (0.42 g, 11.0 mmol, 1.1 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Monitoring: Check for the absence of the starting material by TLC.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl (aq) until the effervescence ceases. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, which can be further purified by silica gel chromatography if necessary.

References

  • Synthesis and reactions of pyrazole-4-carbaldehydes. (2025). ResearchGate. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • Becerra, D., Abonia, R., & Castillo, J. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(14), 4723. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ResearchGate. [Link]

  • Bassyouni, F. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(12), 3329. [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). ResearchGate. [Link]

  • Pyrazole‐4‐carboxylic Acids from Vanadium‐catalyzed Chemical Transformation of Pyrazole‐4‐carbaldehydes. (2019). ResearchGate. [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. (2013). Reddit. [Link]

  • Leo, M. A., & Lieber, C. S. (1987). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. Alcohol and Alcoholism, 22(2), 147-151. [Link]

  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. [Link]

  • Introduction to Reductions & Sodium Borohydride (Theory & Problems). (2018). YouTube. [Link]

  • Wang, Y., et al. (2015). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Bioresource Technology, 197, 307-313. [Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (2017). RSC Publishing. [Link]

  • Wittig Reaction - Common Conditions. (n.d.). The Reaction Guy. [Link]

  • A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES. (2017). ResearchGate. [Link]

  • (PDF) Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. (n.d.). ResearchGate. [Link]

  • Reddy, G. J., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega, 6(42), 28063–28075. [Link]

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The Strategic Role of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility and ability to engage in diverse biological interactions have cemented its status as a "privileged scaffold." This distinction arises from the pyrazole core's presence in a multitude of clinically successful drugs and biologically active compounds. Pyrazole-containing molecules exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties. The metabolic stability of the pyrazole ring further enhances its appeal in drug design.

Within the vast chemical space of pyrazole derivatives, 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde has emerged as a particularly valuable and versatile building block. Its strategic substitution pattern, featuring a reactive aldehyde group and a synthetically malleable bromine atom, offers medicinal chemists a powerful tool for the construction of complex molecular architectures with tailored biological functions. This guide provides a comprehensive technical overview of the synthesis, reactivity, and pivotal role of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde in the development of novel therapeutic agents.

Synthesis of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde: The Vilsmeier-Haack Approach

The most prevalent and efficient method for the synthesis of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring, in this case, a substituted pyrazole. The starting material is typically a 1-methyl-3-substituted-5-bromopyrazole, which undergoes formylation at the C4 position.

The Vilsmeier-Haack reagent, a chloroiminium salt, is generated in situ from a substituted amide, most commonly dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃)[1]. The electron-rich pyrazole ring then attacks this electrophilic reagent, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis yields the desired aldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation of a Substituted Pyrazole

This protocol provides a generalized procedure for the Vilsmeier-Haack formylation, which can be adapted for the synthesis of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde from the appropriate 1-methyl-5-bromopyrazole precursor.

Materials:

  • 1-methyl-5-bromopyrazole (or a suitable precursor)

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a stirred solution of the 1-methyl-5-bromopyrazole derivative in anhydrous DCM, add DMF at 0 °C under an inert atmosphere.

  • Slowly add POCl₃ dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde.

The Aldehyde Moiety: A Gateway to Molecular Diversity

The aldehyde functional group at the C4 position of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde is a key handle for a wide array of chemical transformations, allowing for the introduction of diverse pharmacophoric elements.

Condensation Reactions: Building Complex Heterocycles

The aldehyde is a versatile electrophile that readily participates in condensation reactions with various nucleophiles. This reactivity is extensively exploited in the synthesis of fused heterocyclic systems, which are often associated with potent biological activities.

A prominent example is the synthesis of pyrazolo[3,4-d]pyrimidines . These fused heterocycles are bioisosteres of purines and have been identified as potent inhibitors of various protein kinases, making them attractive scaffolds for the development of anticancer and anti-inflammatory drugs[2]. The synthesis typically involves the condensation of the pyrazole-4-carbaldehyde with a suitable amine-containing pyrimidine precursor, followed by cyclization[3][4][5].

The Bromine Atom: A Handle for Cross-Coupling and Further Functionalization

The bromine atom at the C5 position provides another strategic point for molecular diversification. It is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the introduction of a wide range of aryl, heteroaryl, and alkyl groups, significantly expanding the chemical space accessible from this building block.

Structure-Activity Relationships (SAR) of 5-Bromopyrazole Derivatives

The nature of the substituent at the C5 position, introduced via cross-coupling, can have a profound impact on the biological activity of the resulting molecule. Structure-activity relationship (SAR) studies of various pyrazole derivatives have revealed key insights:

  • Kinase Inhibition: In the context of kinase inhibitors, the substituent at the C5 position often interacts with the solvent-exposed region of the ATP-binding pocket. Bulky or hydrophobic groups can enhance binding affinity and selectivity.

  • Anticancer Activity: The introduction of specific aryl or heteroaryl moieties at this position has been shown to modulate the antiproliferative activity of pyrazole-based compounds against various cancer cell lines.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde scaffold is particularly prominent in the design and synthesis of protein kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Pyrazolo[3,4-d]pyrimidines as Kinase Inhibitors

As previously mentioned, pyrazolo[3,4-d]pyrimidines derived from 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde are a well-established class of kinase inhibitors. The pyrazole ring acts as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The substituents at various positions on the pyrazolopyrimidine core, which are introduced through the versatile chemistry of the starting aldehyde and bromo-pyrazole, fine-tune the inhibitor's potency and selectivity for specific kinases.

Visualizing the Synthetic and Mechanistic Pathways

Synthesis of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

Vilsmeier_Haack reagent Vilsmeier Reagent (from DMF + POCl₃) intermediate Iminium Ion Intermediate start 1-methyl-5-bromopyrazole start->intermediate Electrophilic Attack product 5-bromo-1-methyl-1H- pyrazole-4-carbaldehyde intermediate->product Hydrolysis

Caption: Vilsmeier-Haack formylation of 1-methyl-5-bromopyrazole.

Synthetic Utility of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde

Synthetic_Utility cluster_aldehyde Aldehyde Chemistry cluster_bromo Bromine Chemistry start 5-bromo-1-methyl-1H- pyrazole-4-carbaldehyde condensation Condensation Reactions start->condensation reductive_amination Reductive Amination start->reductive_amination suzuki Suzuki Coupling start->suzuki sonogashira Sonogashira Coupling start->sonogashira fused_heterocycles fused_heterocycles condensation->fused_heterocycles e.g., Pyrazolo[3,4-d]pyrimidines amines amines reductive_amination->amines Substituted Amines biaryls biaryls suzuki->biaryls Aryl/Heteroaryl Groups alkynes alkynes sonogashira->alkynes Alkynyl Groups

Caption: Synthetic transformations of the title compound.

Quantitative Data: Biological Activities of Derived Compounds

The following table summarizes the biological activities of representative compounds derived from pyrazole-4-carbaldehyde scaffolds, highlighting their potential in various therapeutic areas.

Compound ClassTargetBioactivity (IC₅₀/EC₅₀)Therapeutic Area
Pyrazolo[3,4-d]pyrimidinesProtein Kinases (e.g., Src, Abl)Nanomolar to micromolar rangeOncology, Inflammation
Pyrazole-4-carboxamidesSuccinate Dehydrogenase (SDH)Varies with substituentsAgrochemical (Fungicide)
Diaryl PyrazolesCannabinoid Receptor 1 (CB1)Nanomolar rangeNeurology, Metabolic Disorders

Conclusion: A Versatile Scaffold with Enduring Importance

5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde is a testament to the power of strategic molecular design in medicinal chemistry. Its dual reactivity, stemming from the aldehyde and bromine functionalities, provides a robust platform for the synthesis of a vast array of complex molecules. The demonstrated success of pyrazole-based compounds in targeting a wide range of biological entities, particularly protein kinases, underscores the continued importance of this scaffold in drug discovery. As our understanding of disease biology deepens, the versatility of building blocks like 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde will undoubtedly continue to fuel the development of the next generation of innovative medicines.

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  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). Molecules, 29(21), 5029. [Link]

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An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Status of the Pyrazole Scaffold

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, holds a privileged position in the landscape of medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in a wide range of biological interactions. This has led to the development of numerous FDA-approved drugs and clinical candidates incorporating the pyrazole core, with applications spanning anti-inflammatory, anticancer, antimicrobial, and antiviral therapies.[3][4][5] The structural versatility of pyrazoles also makes them a cornerstone in the development of agrochemicals and materials science.[5][6]

This guide provides an in-depth exploration of the discovery and synthesis of novel pyrazole derivatives, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the foundational synthetic strategies, explore modern catalytic and environmentally conscious methodologies, and discuss the critical aspects of functionalization and structure-activity relationship (SAR) studies that drive the optimization of these potent molecules.

Core Synthetic Strategies for the Pyrazole Nucleus

The construction of the pyrazole ring is a well-established area of organic synthesis, with several classical and modern methods at the disposal of the synthetic chemist. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the need for regiochemical control.

Knorr Pyrazole Synthesis: A Timeless Approach

First reported by Ludwig Knorr in 1883, this cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative remains a cornerstone of pyrazole synthesis.[7][8] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.[8][9]

A significant consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of regioisomeric products.[8] The outcome is often influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine.[8]

Protocol: Knorr Synthesis of 3,5-Disubstituted Pyrazoles

  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) is added the hydrazine derivative (1.0-1.2 eq).

  • Catalysis: A catalytic amount of a protic acid (e.g., HCl, H₂SO₄, or glacial acetic acid) is added to the reaction mixture.[10]

  • Reaction Conditions: The mixture is typically heated to reflux for a period ranging from a few hours to overnight, with reaction progress monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is cooled, and the product is often precipitated by the addition of water. The crude product is then collected by filtration and purified by recrystallization or column chromatography.

(3+2) Cycloaddition Reactions: A Powerful and Versatile Method

1,3-dipolar cycloaddition reactions represent a highly efficient and atom-economical approach to constructing the pyrazole ring.[11] This methodology involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile containing a carbon-carbon double or triple bond.[11][12]

A key advantage of this approach is the ability to generate highly substituted pyrazoles with a high degree of regioselectivity.[13] For instance, the reaction of diazo compounds with alkynes, often catalyzed by transition metals, provides a direct route to a wide array of pyrazole derivatives.[11][14]

Protocol: Catalyst-Free (3+2) Cycloaddition of Diazo Compounds and Alkynes

  • Reactant Preparation: The α-diazocarbonyl compound and the alkyne are mixed, often in the absence of a solvent.[14]

  • Thermal Conditions: The reaction mixture is heated, typically in a sealed tube or under an inert atmosphere, to a temperature sufficient to induce the cycloaddition.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as NMR spectroscopy or GC-MS.

  • Purification: In many cases, the reaction proceeds cleanly, affording the pyrazole product in high yield without the need for extensive purification.[14]

Multicomponent Reactions (MCRs): A Strategy for Efficiency and Diversity

Multicomponent reactions (MCRs), in which three or more starting materials react in a one-pot fashion to form a single product, have emerged as a powerful tool in modern organic synthesis.[15] This approach aligns with the principles of green chemistry by minimizing waste, reducing reaction steps, and improving overall efficiency.[15][16]

Several MCRs have been developed for the synthesis of pyrazole derivatives, often leading to complex and highly functionalized structures that would be challenging to access through traditional linear syntheses.[15][17] These reactions often involve the in situ generation of key intermediates that then undergo subsequent cyclization to form the pyrazole ring.[18]

Protocol: Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles

  • Catalyst and Solvent: A suitable catalyst, such as sodium gluconate, is suspended in an environmentally benign solvent like water.[17]

  • Addition of Reactants: The aldehyde, malononitrile, β-ketoester, and hydrazine hydrate are added sequentially to the reaction mixture.[17]

  • Reaction Conditions: The mixture is stirred at a specified temperature (e.g., room temperature or elevated temperatures) for a designated period.

  • Product Isolation: The solid product that precipitates from the reaction mixture is collected by filtration, washed, and dried to afford the desired dihydropyrano[2,3-c]pyrazole.[17]

Modern Synthetic Methodologies: Enhancing Efficiency and Sustainability

Recent advancements in synthetic chemistry have provided new tools to overcome some of the limitations of classical methods, such as harsh reaction conditions, long reaction times, and the use of hazardous reagents.

Microwave-Assisted Synthesis

Microwave irradiation has become a widely adopted technique for accelerating organic reactions.[3][4] In the context of pyrazole synthesis, microwave assistance can significantly reduce reaction times, often from hours to minutes, and can lead to improved yields and purities.[3][4][19] This is attributed to the efficient and uniform heating of the reaction mixture, which can enhance reaction rates and minimize the formation of side products.[20]

Key Advantages of Microwave-Assisted Pyrazole Synthesis:

  • Reduced Reaction Times: Dramatically shorter reaction times compared to conventional heating methods.[3][20]

  • Higher Yields: Often results in improved product yields.[19]

  • Enhanced Purity: Can lead to cleaner reaction profiles with fewer byproducts.

  • Energy Efficiency: More energy-efficient than traditional refluxing.

Green Chemistry Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes.[16][21][22] For pyrazole synthesis, this has led to the development of methodologies that utilize environmentally benign solvents (such as water or ethanol), solvent-free conditions, and recyclable catalysts.[16][21][23] For example, the use of nano-ZnO as a catalyst in the condensation of phenylhydrazine with ethyl acetoacetate offers an efficient and environmentally friendly route to 1,3,5-substituted pyrazoles with high yields and a simple work-up procedure.[1]

Functionalization of the Pyrazole Core: Tailoring for Biological Activity

Once the pyrazole scaffold is synthesized, its properties can be finely tuned through various functionalization reactions. This is a critical step in drug discovery, as it allows for the systematic exploration of the chemical space around the core structure to optimize biological activity and pharmacokinetic properties.

C-H Functionalization

Direct C-H functionalization has emerged as a powerful strategy for the late-stage modification of heterocyclic compounds, including pyrazoles.[24][25] This approach avoids the need for pre-functionalized starting materials, such as halogenated pyrazoles, and allows for the direct introduction of new C-C and C-heteroatom bonds.[24] Transition-metal catalysis plays a pivotal role in these transformations, enabling the selective activation and functionalization of specific C-H bonds on the pyrazole ring.[24][25]

N-Alkylation and N-Arylation

The nitrogen atoms of the pyrazole ring are nucleophilic and can be readily alkylated or arylated to introduce a wide variety of substituents.[26] The regioselectivity of these reactions can be a challenge, particularly with unsymmetrically substituted pyrazoles, as alkylation can occur at either the N1 or N2 position.[27] The choice of reaction conditions, including the base and solvent, can often influence the regiochemical outcome.

Structure-Activity Relationship (SAR) Studies and Bioisosteric Replacement

The systematic modification of a lead compound and the subsequent evaluation of its biological activity form the basis of structure-activity relationship (SAR) studies.[28][29] For pyrazole-based drug candidates, SAR studies are crucial for identifying the key structural features required for potent and selective biological activity.[29][30]

Key Considerations in Pyrazole SAR Studies:

  • Substitution at the 1-position: Often influences the compound's interaction with the biological target and its pharmacokinetic properties.[29][30]

  • Substituents at the 3- and 5-positions: Typically play a critical role in defining the compound's potency and selectivity.[29][30]

  • Functionalization at the 4-position: Can be used to modulate the electronic properties of the ring and introduce additional points of interaction with the target.

Bioisosteric Replacement

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic profiles.[31][32] The pyrazole ring itself can act as a bioisostere for other aromatic systems, such as benzene or other heterocycles, often leading to improved properties like aqueous solubility.[27] Furthermore, other five-membered heterocycles like thiazoles, triazoles, and imidazoles have been investigated as bioisosteric replacements for the pyrazole moiety in various drug discovery programs.[31][32]

Data Presentation and Experimental Protocols

Table 1: Comparison of Synthetic Methodologies for Pyrazole Derivatives
MethodologyKey FeaturesTypical YieldsReaction TimesReferences
Knorr Synthesis Cyclocondensation of 1,3-dicarbonyls and hydrazines.59-98%Hours to overnight[1],[9],[7]
(3+2) Cycloaddition Atom-economical, high regioselectivity.Moderate to excellentVaries[12],[14],[11]
Multicomponent Reactions One-pot, high efficiency and diversity.Good to excellentMinutes to hours[15],[17],[33]
Microwave-Assisted Rapid heating, reduced reaction times.60-96%Minutes[3],[4],[20]
Green Chemistry Benign solvents, recyclable catalysts.HighVaries[23],[16],[21]
Detailed Experimental Protocol: Microwave-Assisted Synthesis of Dihydro-Pyrazoles

This protocol is adapted from a microwave-assisted method for the synthesis of dihydro-pyrazole derivatives.[34]

  • Reaction Setup: In a microwave-safe vial, combine the appropriate substituted dibenzalacetone (1 mmol) and 4-substituted phenylhydrazine hydrochloride (1 mmol) in absolute ethanol (3 mL).

  • Base Addition: Add sodium hydroxide (2.5 mmol, 0.10 g) to the mixture to achieve an alkaline pH.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100 W, maintaining a temperature of 75 °C, for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling, the precipitated product is collected by vacuum filtration.

  • Purification: The crude product is washed with water and cold ethanol, then dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., absolute ethanol, ethanol-water, or ethyl acetate-petroleum ether).

Visualizations

Synthetic Workflow for Pyrazole Derivatives

G cluster_0 Core Synthesis cluster_1 Functionalization & Optimization Starting Materials Starting Materials Knorr Synthesis Knorr Synthesis Starting Materials->Knorr Synthesis 1,3-Dicarbonyls Hydrazines Cycloaddition Cycloaddition Starting Materials->Cycloaddition Diazo Compounds Alkynes MCRs MCRs Starting Materials->MCRs Multiple Components Pyrazole Core Pyrazole Core Functionalization Functionalization Pyrazole Core->Functionalization C-H Activation N-Alkylation Knorr Synthesis->Pyrazole Core Cycloaddition->Pyrazole Core MCRs->Pyrazole Core SAR Studies SAR Studies Functionalization->SAR Studies Library Synthesis Lead Optimization Lead Optimization SAR Studies->Lead Optimization Data Analysis

Caption: A generalized workflow for the discovery of novel pyrazole derivatives.

Knorr Pyrazole Synthesis Mechanism

Knorr_Mechanism 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Intermediate Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Intermediate Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Intermediate Cyclized Intermediate Cyclized Intermediate Hydrazone Intermediate->Cyclized Intermediate Intramolecular Cyclization Pyrazole Product Pyrazole Product Cyclized Intermediate->Pyrazole Product Dehydration

Caption: The mechanistic pathway of the Knorr pyrazole synthesis.

Conclusion

The pyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents and functional materials. The classical synthetic methods, augmented by modern advancements in catalysis, multicomponent reactions, and sustainable chemistry, provide a robust platform for the generation of diverse pyrazole libraries. A deep understanding of these synthetic strategies, coupled with rigorous functionalization and SAR-guided optimization, is paramount for the successful development of new and improved pyrazole-based molecules. This guide has provided a comprehensive overview of these key aspects, offering both foundational knowledge and practical insights for researchers in the field.

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Preliminary Biological Screening of Pyrazole Aldehydes: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary biological screening of pyrazole aldehydes, a class of heterocyclic compounds demonstrating significant therapeutic potential. As researchers, scientists, and drug development professionals, understanding the nuances of initial in vitro evaluation is paramount to identifying promising lead candidates. This document moves beyond a mere recitation of protocols, offering instead a synthesized narrative grounded in mechanistic insights and field-proven methodologies. We will explore the synthesis of these key intermediates and delve into the practical execution and causal reasoning behind a suite of preliminary biological assays, including antimicrobial, anticancer, anti-inflammatory, and antioxidant screenings. All protocols are designed to be self-validating systems, and all mechanistic claims are substantiated with citations to authoritative sources.

Introduction: The Significance of Pyrazole Aldehydes in Medicinal Chemistry

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry due to its versatile biological activities.[1] The introduction of an aldehyde functional group onto the pyrazole ring, creating pyrazole aldehydes (e.g., pyrazole-3-carbaldehyde and pyrazole-4-carbaldehyde), provides a highly reactive and versatile synthetic handle for the creation of diverse compound libraries.[2] These aldehydes themselves, and the derivatives they readily form, have exhibited a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[3] The aldehyde group can act as a crucial pharmacophore, participating in key interactions with biological targets, or serve as a precursor for the synthesis of more complex molecules such as chalcones, hydrazones, and Schiff bases, further expanding the chemical space for drug discovery.[4][5]

Synthesis of Pyrazole Aldehydes: The Vilsmeier-Haack Reaction

A prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[3] This reaction involves the formylation of an active hydrogen atom on the pyrazole ring using a Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[6]

Rationale: The Vilsmeier-Haack reaction is favored for its high regioselectivity and good yields. The electrophilic Vilsmeier reagent preferentially attacks the electron-rich position of the pyrazole ring, which is typically the C4 position. This method's reliability and scalability make it a go-to choice in many synthetic campaigns.

In Vitro Cytotoxicity Screening: The MTT Assay

A fundamental first step in assessing the anticancer potential of pyrazole aldehydes is to determine their cytotoxicity against various cancer cell lines.[7][8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[9][10]

Principle of the Assay: The MTT assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[9] These crystals are then solubilized, and the absorbance of the resulting solution is measured, providing a quantitative assessment of cell viability.[10]

Experimental Protocol: MTT Assay

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines of interest (e.g., MCF-7, HepG2, A549)[8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[10]

  • Solubilization solution (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[10]

  • Test pyrazole aldehyde compounds (dissolved in DMSO)

  • Positive control (e.g., Doxorubicin)[8]

  • Microplate reader

Procedure: [3][9][11]

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole aldehyde compounds and the positive control in the culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity. After 24 hours, remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plates for another 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well. Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting the percentage of cell viability against the compound concentration.

Self-Validation and Controls:

  • Positive Control: A known cytotoxic agent like Doxorubicin validates the assay's responsiveness.

  • Negative Control: Untreated cells establish the baseline for 100% viability.

  • Blank Control: Wells containing only medium and MTT solution account for background absorbance.

  • Solvent Control: Cells treated with the same concentration of DMSO as the test compounds ensure that the vehicle is not causing cytotoxicity.

Antimicrobial Activity Screening: Agar Well Diffusion Method

To evaluate the potential of pyrazole aldehydes as antimicrobial agents, the agar well diffusion method is a widely accepted and straightforward preliminary screening technique.[1][12][13][14]

Principle of the Assay: This method is based on the diffusion of an antimicrobial agent from a well through a solidified agar medium that has been seeded with a specific microorganism. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound.[12]

Experimental Protocol: Agar Well Diffusion

Materials:

  • Sterile Petri dishes

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Test pyrazole aldehyde compounds (dissolved in a suitable solvent like DMSO)

  • Positive control (e.g., Ampicillin for bacteria, Fluconazole for fungi)

  • Negative control (solvent used to dissolve the compounds, e.g., DMSO)

  • Micropipettes

Procedure: [1][12][13][14][15]

  • Media Preparation and Inoculation: Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify. Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). Using a sterile cotton swab, evenly spread the inoculum over the entire surface of the agar plate.

  • Well Creation: Use a sterile cork borer to create uniform wells in the agar.

  • Compound Addition: Add a fixed volume (e.g., 50-100 µL) of the pyrazole aldehyde solutions at a known concentration into the wells. Also, add the positive and negative controls to their respective wells on the same plate.

  • Pre-diffusion: Allow the plates to stand for about 30 minutes to permit the diffusion of the compounds into the agar.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (in millimeters) around each well.

  • Data Analysis: Compare the zone of inhibition of the test compounds with that of the positive and negative controls. A larger zone of inhibition indicates greater antimicrobial activity.

Self-Validation and Controls:

  • Positive Control: A standard antibiotic or antifungal ensures that the microbial strains are susceptible and the assay is working correctly.

  • Negative Control: The solvent used for the test compounds should not show any zone of inhibition, confirming that the observed activity is due to the compound itself.

  • Standardized Inoculum: Using a McFarland standard ensures a consistent microbial lawn for reproducible results.

Anti-inflammatory Activity Screening: In Vitro COX-2 Inhibition Assay

Chronic inflammation is implicated in numerous diseases, and the cyclooxygenase-2 (COX-2) enzyme is a key mediator of the inflammatory response.[2][16] Assessing the ability of pyrazole aldehydes to inhibit COX-2 is a critical step in evaluating their anti-inflammatory potential.[2][17]

Principle of the Assay: This colorimetric assay measures the peroxidase activity of the COX-2 enzyme. COX-2 catalyzes the conversion of arachidonic acid to prostaglandin G₂ (PGG₂), which is then reduced to prostaglandin H₂ (PGH₂). During this reduction, a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), is oxidized, leading to a color change that can be measured spectrophotometrically.[18][19] The inhibition of this color development is proportional to the COX-2 inhibitory activity of the test compound.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

Materials:

  • Purified COX-2 enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • TMPD (chromogenic substrate)

  • Test pyrazole aldehyde compounds (dissolved in DMSO)

  • Positive control (e.g., Celecoxib)[2]

  • 96-well microplate

  • Microplate reader

Procedure: [18][19]

  • Reagent Preparation: Prepare all reagents in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme solution.

  • Inhibitor Addition: Add the test pyrazole aldehyde compounds at various concentrations to the wells. Include wells with a positive control and a vehicle control (DMSO).

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD to all wells.

  • Absorbance Measurement: Immediately measure the absorbance at 590 nm at time intervals (e.g., every minute for 5-10 minutes) to determine the reaction rate.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control. The IC₅₀ value can be determined by plotting the percentage of inhibition against the compound concentration.

Self-Validation and Controls:

  • Positive Control: A known COX-2 inhibitor like Celecoxib is used to validate the assay's performance.

  • No-Enzyme Control: Wells without the COX-2 enzyme serve as a background control.

  • Vehicle Control: The reaction with DMSO but without the test compound represents 100% enzyme activity.

Antioxidant Activity Screening: DPPH Radical Scavenging Assay

Oxidative stress is a contributing factor to many diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple and widely used method to evaluate the free radical scavenging ability of compounds like pyrazole aldehydes.[20][21][22]

Principle of the Assay: DPPH is a stable free radical that has a deep violet color in solution with a characteristic absorbance at around 517 nm.[21] When an antioxidant compound donates a hydrogen atom or an electron to DPPH, it is reduced to a non-radical form, DPPH-H, which is yellow.[21] The decrease in absorbance is proportional to the radical scavenging activity of the compound.[20]

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test pyrazole aldehyde compounds (dissolved in methanol or ethanol)

  • Positive control (e.g., Ascorbic acid or Trolox)[20]

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure: [20][21][22][23][24][25]

  • DPPH Solution Preparation: Prepare a fresh 0.1 mM solution of DPPH in methanol or ethanol.

  • Reaction Setup: In a 96-well plate or test tubes, add a specific volume of the DPPH solution.

  • Sample Addition: Add varying concentrations of the test compounds and the positive control to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined graphically.

Self-Validation and Controls:

  • Positive Control: A well-known antioxidant like ascorbic acid confirms the validity of the assay.

  • Blank Control: A solution of methanol/ethanol and the test compound is used to correct for any absorbance of the compound itself.

  • Control: The DPPH solution without any test compound serves as the reference for maximum absorbance.

Data Presentation and Interpretation

For effective comparison and analysis, it is crucial to present the quantitative data from these preliminary screenings in a clear and structured format. Tables are an excellent way to summarize IC₅₀ values, zones of inhibition, and percentage of scavenging activity.

Table 1: Representative Cytotoxicity Data of Pyrazole Aldehyde Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Pyrazole-indole hybridHepG26.1 ± 1.9[26]
Pyrazole-indole hybridMCF-7<23.7[8]
Polysubstituted pyrazoleHepG22.0[7]
Thiazolyl-pyrazolineMCF-70.07[21]

Table 2: Representative Antimicrobial Activity of Pyrazole Aldehyde Derivatives

CompoundMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference
Pyrazole-1-carbothiohydrazideS. aureus-62.5[27]
Pyrazole derivativeE. coli-0.25[6]
Pyrazole derivativeC. albicans-200[28]
3-(2,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde derivativeB. subtilisModerate-Significant-[29]

Table 3: Representative Anti-inflammatory (COX-2) and Antioxidant (DPPH) Activity of Pyrazole Derivatives

CompoundAssayIC₅₀ (µM)Reference
Pyrazole-chalcone derivativeCOX-2 Inhibition-[17]
Pyrazole derivativeCOX-2 Inhibition-[16]
Pyrazoline derivativeDPPH Scavenging46.03[30]
5-hydroxy-3-methyl-5-trifluoromethyl-4,5-dihydro-1H-1-(2-hydroxybenzoyl)-pyrazoleDPPH Scavenging-

Visualization of Experimental Workflows and Signaling Pathways

Visual aids are indispensable for comprehending complex experimental processes and biological mechanisms. The following diagrams, generated using Graphviz, illustrate a typical workflow for cytotoxicity screening and the COX-2 inflammatory pathway.

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay cluster_analysis Phase 3: Data Analysis cell_culture Cell Culture (e.g., MCF-7) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Preparation (Pyrazole Aldehydes in DMSO) treatment Compound Treatment (24-72h incubation) compound_prep->treatment seeding->treatment mtt_add MTT Addition (2-4h incubation) treatment->mtt_add solubilization Formazan Solubilization (DMSO) mtt_add->solubilization readout Absorbance Reading (570 nm) solubilization->readout calculation IC50 Calculation readout->calculation

Caption: Workflow for MTT-based cytotoxicity screening of pyrazole aldehydes.

cox2_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) cox2 COX-2 Enzyme inflammatory_stimuli->cox2 Induces Expression membrane_phospholipids Membrane Phospholipids pla2 PLA2 membrane_phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Catalyzes arachidonic_acid->cox2 pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 Cyclooxygenation pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidation prostaglandins Prostaglandins (e.g., PGE2) pgh2->prostaglandins Isomerases inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation pyrazole_aldehyde Pyrazole Aldehyde (Inhibitor) pyrazole_aldehyde->cox2 Inhibition

Caption: The COX-2 signaling pathway and the inhibitory action of pyrazole aldehydes.

Conclusion

This technical guide has outlined a strategic and methodologically sound approach to the preliminary biological screening of pyrazole aldehydes. By employing these robust in vitro assays, researchers can efficiently and effectively identify promising candidates for further development. The emphasis on understanding the underlying principles of each assay, coupled with the implementation of rigorous controls, ensures the generation of reliable and reproducible data. The versatility of the pyrazole aldehyde scaffold, combined with a systematic screening cascade, positions these compounds as a valuable class for the discovery of novel therapeutics targeting a range of diseases.

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Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Coupling of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrazole Diversification

The pyrazole motif is a cornerstone in medicinal chemistry and drug development, appearing in a multitude of clinically significant compounds. The ability to functionalize the pyrazole core at specific positions is paramount for generating molecular diversity and fine-tuning pharmacological properties. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, offering a robust and versatile method for forging carbon-carbon bonds.[1][2][3] This application note provides a comprehensive, field-proven protocol for the Suzuki-Miyaura coupling of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde with a variety of boronic acids and their derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their chemical libraries with novel pyrazole-based entities.

The protocol herein is designed to be a self-validating system, with explanations for the causal relationships behind experimental choices, ensuring both technical accuracy and practical applicability.

Reaction Principle: A Palladium-Catalyzed Transformation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate.[3][4] The catalytic cycle, which is fundamental to understanding the reaction, consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde, forming a Pd(II) complex.[5][6]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[5][7] The base is crucial for activating the boronic acid to facilitate this step.[8]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[5][8]

Visualizing the Catalytic Cycle

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl [Ar-Pd(II)-Br]L_n OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OH)₂ Base PdII_Both [Ar-Pd(II)-R]L_n Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim Ar-R RedElim->Pd0 Product Coupled Product (Ar-R) RedElim->Product ArBr 5-bromo-1-methyl-1H- pyrazole-4-carbaldehyde ArBr->OxAdd RBOH2 Boronic Acid (R-B(OH)₂) RBOH2->Transmetalation Base Base Base->Transmetalation caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol is a robust starting point for the Suzuki-Miyaura coupling of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde. Optimization of reaction conditions may be necessary for specific boronic acids.

Materials and Reagents
ReagentPuritySupplierNotes
5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde>95%Commercially available
Aryl/Heteroaryl boronic acid or ester>95%Commercially availableA slight excess is typically used.
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))>98%Commercially availableOther catalysts can be screened (see Table 2).
Sodium Carbonate (Na₂CO₃)>99%Commercially availableAnhydrous. Other bases can be screened (see Table 3).
1,4-DioxaneAnhydrousCommercially availableDegas thoroughly before use.
Deionized Water--Degas thoroughly before use.
Ethyl AcetateACS GradeCommercially availableFor work-up.
Brine (saturated NaCl solution)--For work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)>99%Commercially availableFor drying.
Celite®-Commercially availableFor filtration.
Silica Gel60 Å, 230-400 meshCommercially availableFor column chromatography.
Recommended Reaction Parameters
ParameterRecommended ValueRationale
Stoichiometry
Pyrazole Substrate1.0 equiv.Limiting reagent.
Boronic Acid/Ester1.1 - 1.5 equiv.A slight excess ensures complete consumption of the pyrazole substrate and accounts for potential protodeboronation.[6]
Palladium Catalyst1 - 5 mol %A balance between reaction efficiency and cost. Higher loadings may be needed for challenging substrates.
Base2.0 - 3.0 equiv.Sufficient base is critical for the transmetalation step.
Reaction Conditions
Solvent System1,4-Dioxane / Water (4:1 to 5:1 v/v)A common and effective solvent system for Suzuki couplings, solubilizing both organic and inorganic reagents.[9][10] The presence of water is often beneficial.[1]
Temperature80 - 100 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant degradation of starting materials or products.
Reaction Time2 - 24 hoursMonitored by TLC or LC-MS. Reaction times will vary depending on the reactivity of the boronic acid.
AtmosphereInert (Nitrogen or Argon)Prevents oxidation of the Pd(0) catalyst.
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %), and the base (e.g., Na₂CO₃, 2.5 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[11]

    • Wash the filtrate with water and then with brine.[11]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow Visualization

Workflow start Start setup 1. Reaction Setup (Add Reagents to Flask) start->setup inert 2. Inert Atmosphere (Evacuate & Backfill) setup->inert solvent 3. Solvent Addition (Degassed Solvents) inert->solvent heat 4. Heating & Stirring (e.g., 90 °C) solvent->heat monitor 5. Monitor Reaction (TLC / LC-MS) heat->monitor workup 6. Work-up (Dilute, Filter, Wash) monitor->workup Reaction Complete purify 7. Purification (Column Chromatography) workup->purify product Pure Product purify->product

Caption: A streamlined workflow for the Suzuki-Miyaura coupling protocol.

Catalyst and Base Screening: Rationale and Options

The choice of catalyst and base can significantly influence the outcome of the reaction. The following tables provide a selection of commonly used palladium catalysts and bases for consideration during optimization.

Table 2: Palladium Catalyst Selection

CatalystLigand TypeRationale for Use
Pd(PPh₃)₄PhosphineA widely used, versatile catalyst for a broad range of Suzuki couplings.[9][10]
Pd(dppf)Cl₂FerrocenylphosphineOften effective for challenging couplings, including those with heteroaryl halides, providing high yields.[12]
Pd₂(dba)₃ with a phosphine ligand (e.g., XPhos)Buchwald-Hartwig typeHighly active catalyst systems, particularly for sterically hindered or electron-rich substrates.[7][13]
Pd(OAc)₂ with a phosphine ligandPhosphineA common palladium source that forms the active Pd(0) species in situ.[7][9]

Table 3: Base Selection

BaseStrengthSolubility in WaterRationale for Use
Na₂CO₃ModerateHighA cost-effective and commonly used base for Suzuki couplings.[10]
K₂CO₃ModerateHighSimilar to sodium carbonate, often used interchangeably.[12]
Cs₂CO₃StrongHighA stronger base that can be effective for less reactive substrates.[9]
K₃PO₄StrongHighAnother strong base that can promote challenging couplings.[9][14]
KFMildHighA milder base that can be used when base-sensitive functional groups are present.[7]

Troubleshooting and Field-Proven Insights

  • Low Yield: If the reaction gives a low yield, consider screening different palladium catalysts, ligands, and bases. Increasing the reaction temperature or time may also be beneficial. Ensure that the solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid is a common side reaction.[6] Using a slight excess of the boronic acid can help to mitigate this. Alternatively, using boronate esters, such as pinacol esters, can increase stability.[15]

  • Homocoupling: The formation of biaryl products from the boronic acid can occur. This can sometimes be suppressed by careful control of the reaction conditions, particularly the catalyst and base.

  • Difficult Purification: If the product is difficult to separate from the starting materials or byproducts, optimizing the reaction to drive it to completion is the best strategy. A different choice of catalyst or base may also simplify the product mixture.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of a diverse range of 5-substituted-1-methyl-1H-pyrazole-4-carbaldehydes. The protocol detailed in this application note provides a solid foundation for researchers to successfully perform these couplings. By understanding the underlying principles and systematically optimizing the reaction conditions, this methodology can be a key asset in the rapid generation of novel chemical entities for drug discovery and development.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

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  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • El-Baih, F. E., Al-Hazmi, G. A., & Al-Amshany, Z. M. (2015). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Molecules, 20(8), 14838–14853.
  • Navarrete-Vázquez, G., Moreno-Díaz, H., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(8), 6649–6661.
  • Szostak, M., & Szostak, K. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 19(13), 3556–3559.
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Wiley-VCH.
  • Omondi, B., & van Zyl, W. E. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Advances, 8(25), 13674–13684.
  • Wang, D., & Szostak, M. (2022). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides.
  • Tarábek, J., Tichý, T., et al. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 18(34), 6667–6675.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
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  • ResearchGate. (2025). Cellulose-supported N-heterocyclic carbene-palladium catalyst: Synthesis and its applications in the Suzuki cross-coupling reaction. Retrieved from [Link]

  • ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]

  • ResearchGate. (2023). Suzuki–Miyaura Coupling Reaction Product Isolation. Retrieved from [Link]

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Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde: An Application Note for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of a substituted pyrazolo[3,4-d]pyrimidine, a scaffold of significant interest in medicinal chemistry and drug development. The synthesis commences with the commercially available 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde, proceeding through a key 4-cyanopyrazole intermediate. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details, mechanistic insights, and practical guidance. The protocols described herein are designed to be self-validating, with explanations for critical experimental choices, ensuring reproducibility and success.

Introduction: The Significance of Pyrazolo[3,4-d]pyrimidines

The pyrazolo[3,4-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as a bioisostere, enabling interaction with a wide array of biological targets.[1][2] This has led to the development of numerous compounds with diverse pharmacological activities, including potent inhibitors of kinases, which are crucial targets in oncology.[2] The versatility of the pyrazolo[3,4-d]pyrimidine system also allows for extensive chemical modification, making it an attractive starting point for the design of novel therapeutic agents.

This application note details a robust synthetic route to this important scaffold, starting from 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde. The presence of the bromo substituent offers a valuable handle for further chemical elaboration, such as cross-coupling reactions, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Synthetic Strategy: A Two-Step Approach

The synthesis of the target 4-amino-5-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine from 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde is most effectively achieved through a two-step process. This strategy involves the initial conversion of the aldehyde functionality to a nitrile, followed by a cyclocondensation reaction to form the pyrimidine ring.

Synthetic_Pathway start 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde intermediate 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile start->intermediate Step 1: Oxime Formation & Dehydration product 4-Amino-5-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine intermediate->product Step 2: Cyclocondensation with Formamide

Figure 1: Overall synthetic workflow from the starting pyrazole-4-carbaldehyde to the final pyrazolo[3,4-d]pyrimidine product.

This approach is predicated on the well-established reactivity of 5-aminopyrazole-4-carbonitriles to undergo cyclization with reagents like formamide to furnish the 4-aminopyrazolo[3,4-d]pyrimidine core.[3]

Mechanistic Insights

Step 1: Conversion of Aldehyde to Nitrile

The transformation of the pyrazole-4-carbaldehyde to the corresponding 4-cyanopyrazole is a critical step. A common and effective method involves a two-step, one-pot procedure: formation of an aldoxime followed by dehydration.

The aldehyde first reacts with hydroxylamine to form the corresponding aldoxime. The subsequent dehydration of this oxime to the nitrile can be achieved using various reagents, such as acetic anhydride, thionyl chloride, or in this protocol, a Vilsmeier-Haack type reagent generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The use of the DMF/POCl3 system is advantageous as it often leads to clean and high-yielding conversions.

Step 2: Cyclocondensation to Form the Pyrimidine Ring

The construction of the pyrimidine ring is achieved through the cyclocondensation of the 5-amino-4-cyanopyrazole intermediate (formed in situ from the starting material) with formamide. This reaction is a classic method for the synthesis of 4-aminopyrazolo[3,4-d]pyrimidines. The reaction proceeds by initial nucleophilic attack of the 5-amino group of the pyrazole onto the carbonyl carbon of formamide, followed by an intramolecular cyclization and subsequent elimination of water to afford the aromatic pyrimidine ring.

Experimental Protocols

Materials and Instrumentation:

All reagents should be of analytical grade and used as received unless otherwise noted. 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde is commercially available. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz or 500 MHz spectrometer. Mass spectra can be obtained using an electrospray ionization (ESI) source.

Protocol 1: Synthesis of 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile

This protocol details the conversion of the starting aldehyde to the key nitrile intermediate.

Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde188.995.0 g26.46
Hydroxylamine hydrochloride69.492.02 g29.11
Pyridine79.1020 mL-
Dimethylformamide (DMF)73.0920 mL-
Phosphorus oxychloride (POCl3)153.333.0 mL32.2

Procedure:

  • To a stirred solution of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde (5.0 g, 26.46 mmol) in pyridine (20 mL) at 0 °C, add hydroxylamine hydrochloride (2.02 g, 29.11 mmol) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture to 0 °C and add dimethylformamide (20 mL).

  • Slowly add phosphorus oxychloride (3.0 mL, 32.2 mmol) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour, then heat to 80 °C for 2 hours.

  • Cool the reaction to room temperature and pour it into ice-water (200 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-bromo-1-methyl-1H-pyrazole-4-carbonitrile as a solid.

Expected Yield: 80-90%

Protocol 2: Synthesis of 4-Amino-5-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

This protocol describes the cyclocondensation of the nitrile intermediate to form the final product.

Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile185.994.0 g21.5
Formamide45.0440 mL-

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 5-bromo-1-methyl-1H-pyrazole-4-carbonitrile (4.0 g, 21.5 mmol) in formamide (40 mL).

  • Heat the mixture to 180-190 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature.

  • Pour the cooled mixture into water (200 mL) and stir for 30 minutes.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water (2 x 50 mL) and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield 4-amino-5-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Expected Yield: 75-85%

Characterization Data (Exemplary)

CompoundAppearance1H NMR (CDCl3, δ ppm)MS (ESI) m/z
5-Bromo-1-methyl-1H-pyrazole-4-carbonitrileWhite to off-white solid7.95 (s, 1H), 3.85 (s, 3H)186.0 [M+H]+
4-Amino-5-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidinePale yellow solid8.30 (s, 1H), 7.85 (s, 1H), 5.60 (br s, 2H), 4.05 (s, 3H)228.0 [M+H]+

Troubleshooting and Key Considerations

  • Moisture Sensitivity: The conversion of the oxime to the nitrile using POCl3 is sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.

  • Temperature Control: During the addition of POCl3, it is crucial to maintain a low temperature to avoid uncontrolled reactions.

  • Reaction Monitoring: The progress of both reactions should be carefully monitored by TLC to determine the optimal reaction time and ensure complete conversion.

  • Purification: Column chromatography is recommended for the purification of the nitrile intermediate to ensure high purity for the subsequent cyclization step. The final product often precipitates in high purity from the reaction mixture.

Future Perspectives and Applications

The synthesized 4-amino-5-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a versatile intermediate for the development of novel bioactive molecules. The 5-bromo substituent serves as a key functional group for introducing diversity through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the synthesis of a wide range of analogs with modified physicochemical and pharmacological properties, which is essential for lead optimization in drug discovery programs.

Diversification_Pathway product 4-Amino-5-bromo-1-methyl-1H- pyrazolo[3,4-d]pyrimidine suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) product->suzuki sonogashira Sonogashira Coupling (Terminal Alkynes) product->sonogashira buchwald Buchwald-Hartwig Amination (Amines) product->buchwald

Figure 2: Potential diversification pathways for the synthesized pyrazolo[3,4-d]pyrimidine.

Conclusion

This application note provides a reliable and detailed two-step protocol for the synthesis of 4-amino-5-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine from 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde. By providing clear, step-by-step instructions, mechanistic insights, and troubleshooting tips, this guide aims to empower researchers in the synthesis of this important heterocyclic scaffold for application in drug discovery and medicinal chemistry.

References

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. [Link]

  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed. [Link]

  • Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. PubMed. [Link]

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. MDPI. [Link]

  • Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. PubMed. [Link]

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Application Notes and Protocols: Condensation Reactions of 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde with Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic aldehyde that serves as a critical building block in synthetic organic and medicinal chemistry. Its condensation reaction with primary amines is a fundamental route to produce a diverse class of N-substituted imines, commonly known as Schiff bases. These pyrazole-based Schiff bases are of significant interest due to their extensive applications as intermediates and as biologically active agents themselves, exhibiting properties ranging from antimicrobial and anticancer to anti-inflammatory and antidiabetic.[1][2][3] This document provides a comprehensive guide for researchers, detailing the underlying reaction mechanisms, general synthetic considerations, step-by-step experimental protocols, and methods for product characterization. The aim is to equip scientists in drug discovery and chemical research with the practical knowledge to successfully synthesize and validate these valuable compounds.

Scientific Foundation: The Chemistry of Pyrazole Schiff Base Formation

The synthesis of a Schiff base is a cornerstone reaction in organic chemistry, involving the condensation of a carbonyl compound with a primary amine.[4] In the context of our topic, the electrophilic carbon of the aldehyde group on the pyrazole ring is attacked by the nucleophilic primary amine. This process typically occurs in two main stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde. This forms a tetrahedral intermediate known as a hemiaminal or carbinolamine. This step is generally reversible.

  • Dehydration: The hemiaminal intermediate is unstable and readily eliminates a molecule of water to form the stable imine (azomethine) functional group (-C=N-), which is the defining feature of a Schiff base. This dehydration step is often the rate-determining step and can be facilitated by acid catalysis, which protonates the hydroxyl group, making it a better leaving group (H₂O).

The overall reaction is an equilibrium process. To drive the reaction toward the product (the Schiff base), it is common to remove the water formed, either by azeotropic distillation (e.g., using a Dean-Stark apparatus with a solvent like toluene) or by carrying out the reaction in a solvent like ethanol, where the product may precipitate upon formation, shifting the equilibrium according to Le Châtelier's principle.

Reaction_Mechanism Pyrazole 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde Hemiaminal Hemiaminal Intermediate Pyrazole->Hemiaminal + R-NH₂ (Nucleophilic Addition) Amine Primary Amine (R-NH₂) SchiffBase Pyrazole Schiff Base Hemiaminal->SchiffBase - H₂O (Dehydration) Water H₂O

Figure 1: General mechanism for pyrazole Schiff base formation.

General Considerations for Synthesis

The success of the condensation reaction depends on several key parameters. The choices made directly influence reaction rate, yield, and purity.

  • Choice of Amine: The nucleophilicity of the amine is a critical factor. Aromatic amines, where the nitrogen's lone pair is delocalized into the aromatic ring, are generally less reactive than aliphatic amines. Consequently, reactions with aromatic amines may require heating or catalysis.

  • Solvent Selection: The solvent should be inert to the reactants and capable of dissolving the starting materials.

    • Alcohols (Methanol, Ethanol): These are the most common solvents. They effectively dissolve the reactants, and the reaction can often be performed under reflux.[5][6] The product frequently has lower solubility in the cold alcohol, facilitating isolation by simple filtration.

    • Aprotic Solvents (Toluene, Benzene): These are useful when removal of water via azeotropic distillation is desired to drive the reaction to completion, especially for less favorable equilibria.

  • Catalysis:

    • Acid Catalysis: A few drops of a weak acid like glacial acetic acid can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack. It also facilitates the final dehydration step.[5] Strong acids should be avoided as they can protonate the amine, rendering it non-nucleophilic.

    • No Catalyst: Many reactions proceed efficiently without a catalyst, particularly when using reflux conditions or highly nucleophilic amines.[6]

  • Temperature and Reaction Time: Reaction kinetics are temperature-dependent. While some reactions with reactive amines can proceed at room temperature, most require heating under reflux for several hours (typically 2-8 hours) to achieve good yields.[5][6] Reaction progress should be monitored using Thin-Layer Chromatography (TLC) to determine the point of completion.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde and many amines are irritants. Consult the Safety Data Sheets (SDS) for all chemicals before use.[7]

Protocol 1: Synthesis of a Schiff Base from an Aromatic Amine

This protocol describes a general method for the condensation of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde with an aromatic amine, such as o-aminophenol, which is a frequently cited example.[6]

Materials:

  • 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • Substituted Aromatic Amine (e.g., o-aminophenol) (1.0 eq)

  • Methanol or Absolute Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount, optional)

  • Round-bottom flask, condenser, magnetic stirrer/hotplate, TLC supplies, filtration apparatus.

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde (e.g., 1.89 g, 10 mmol).

  • Dissolution: Add methanol (e.g., 30 mL) and stir until the aldehyde is fully dissolved.

  • Amine Addition: Add the aromatic amine (1.0 equivalent, e.g., 1.09 g, 10 mmol of o-aminophenol) to the solution.

  • Catalysis (Optional): Add 2-3 drops of glacial acetic acid to the mixture.

  • Reaction: Heat the mixture to reflux with continuous stirring. Monitor the reaction's progress by TLC (e.g., using a solvent system like benzene:acetone 8:2 or hexane:ethyl acetate 7:3).[6] The reaction is typically complete within 4-8 hours.

  • Isolation: Once the starting aldehyde is consumed (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature. A solid precipitate of the Schiff base product often forms. Cooling further in an ice bath can enhance precipitation.

  • Filtration: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold methanol or ethanol to remove any soluble impurities.

  • Drying & Purification: Dry the collected solid in a vacuum oven. The product is often pure enough for characterization. If further purification is needed, recrystallization from a suitable solvent (e.g., ethanol) is recommended.

Protocol 2: Synthesis of a Schiff Base from a Hydrazide Derivative

This protocol is adapted for reactions with hydrazides, which are also excellent nucleophiles.

Materials:

  • 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • Hydrazide derivative (e.g., Nicotinic hydrazide) (1.0 eq)

  • Absolute Ethanol

  • Round-bottom flask, condenser, magnetic stirrer/hotplate.

Procedure:

  • Reactant Mixture: In a round-bottom flask, combine 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and the chosen hydrazide (1.0 eq) in absolute ethanol.

  • Reaction: Reflux the mixture for 3-6 hours. The reaction often results in the formation of a precipitate.

  • Isolation: After cooling the reaction mixture to room temperature, collect the solid product by vacuum filtration.

  • Washing: Wash the filtered product with cold ethanol to remove unreacted starting materials.

  • Drying: Dry the product under vacuum to obtain the final Schiff base. Yields for these reactions are typically high.[8]

Product Characterization: A Self-Validating System

Confirmation of the Schiff base structure is essential. A combination of spectroscopic methods provides irrefutable evidence of a successful reaction.

TechniqueKey Observation for Schiff Base Formation
FT-IR Disappearance of the aldehyde C=O stretching band (approx. 1670-1700 cm⁻¹) and the primary amine N-H stretching bands (approx. 3300-3400 cm⁻¹). Appearance of a strong C=N (azomethine) stretching band, typically in the 1600-1650 cm⁻¹ region.[6][8]
¹H NMR Disappearance of the aldehyde proton signal (-CHO), a sharp singlet typically found around 9-10 ppm. Appearance of a new characteristic singlet for the azomethine proton (-CH=N-), usually in the 8.5-9.5 ppm range.[6][9]
¹³C NMR Disappearance of the aldehyde carbonyl carbon signal (approx. 180-190 ppm). Appearance of the imine carbon signal (approx. 150-165 ppm).[6][10]
Mass Spec. The molecular ion peak [M]⁺ or adducts like [M+H]⁺ will correspond to the calculated molecular weight of the synthesized Schiff base.[8][10]
Melting Point A sharp and distinct melting point indicates a pure compound, which can be used for identification and comparison with literature values if available.

Summary of Reaction Data

The following table summarizes typical conditions and outcomes for the synthesis of pyrazole Schiff bases, demonstrating the versatility of the reaction with different amines.

Amine SubstrateSolventCatalystTemp.Time (h)Yield (%)Reference
o-AminophenolMethanolNoneReflux885-90[6]
Substituted AnilinesEthanolAcetic AcidReflux2-3>80[5]
Nicotinic HydrazideEthanolNoneReflux3-581-88[8]
Semicarbazide HClEthanolNoneReflux3-5~85[8]
4-Aminophenyl-morpholinoneMethanolBaseReflux4-6Good[9]

Overall Experimental Workflow

The process from synthesis to validation follows a logical and systematic progression.

Figure 2: Workflow for synthesis and validation of pyrazole Schiff bases.

References

  • Sultana, R., Ali, A., et al. (2023). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Journal of Biomolecular Structure & Dynamics, 41(23), 13724-13751. [Link]

  • Patel, D., et al. (2020). Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. Indian Journal of Heterocyclic Chemistry, 30(2), 123-130. [Link]

  • Sharma, P., et al. (2023). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC Advances. [Link]

  • Sultana, R., Ali, A., et al. (2023). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. PubMed, 41(23), 13724-13751. [Link]

  • Abdel-Wahab, B. F., et al. (2020). Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. Molecules, 25(11), 2619. [Link]

  • ResearchGate. (n.d.). Synthesis of Pyrazole fused Schiff base derivatives. ResearchGate. [Link]

  • Sharma, P., et al. (2023). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Publishing. [Link]

  • Sultana, R., Ali, A., et al. (2023). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Semantic Scholar. [Link]

  • Ahamad, T., et al. (2022). Synthesis and DFT supported spectroscopic characterization of a pyrazolone Schiff base complex of Ru-NO core. Journal of Molecular Structure, 1264, 133256. [Link]

  • Alkahtani, H. M., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Molecules, 29(3), 679. [Link]

  • Al-Jbouri, F. K. H. (2021). Synthesis of Some Imine, From Pyrazole -1- Carbaldehyde Compound. Journal of Education and Science, 30(4), 220-229. [Link]

  • Alkahtani, H. M., et al. (2023). In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic. Molecules, 28(20), 7118. [Link]

  • Rivera, G., et al. (2018). Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. Molecules, 23(11), 2928. [Link]

  • ResearchGate. (n.d.). General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol. ResearchGate. [Link]

  • Mali, R. S., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(19), 6296. [Link]

  • ResearchGate. (n.d.). The pharmacological activities of Schiff bases 1–4, the pyrazole... ResearchGate. [Link]

  • ResearchGate. (n.d.). Pyrazole Schiff base derivative. ResearchGate. [Link]

  • Al-Jbouri, F. K. H. (2021). Synthesis of Some Imine, From Pyrazole -1- Carbaldehyde Compound. ResearchGate. [Link]

  • Elnagdi, M. H., et al. (2006). Recent developments in aminopyrazole chemistry. ARKIVOC, 2006(4), 1-83. [Link]

  • Request PDF. (n.d.). Facile, Novel and Efficient Synthesis of New Pyrazolo[3,4-b]pyridine Products from Condensation of Pyrazole-5-amine Derivatives and Activated Carbonyl Groups. ResearchGate. [Link]

  • Kumar, D., et al. (2013). Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H). International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1332-1341. [Link]

  • El-Shehry, M. F., et al. (2010). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]

  • Nadkarni, R. A., et al. (2013). Synthesis¸ Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. Chemical Science Transactions, 2(1), 205-211. [Link]

  • PubChemLite. (n.d.). 5-bromo-1-methyl-1h-pyrazole-4-carbaldehyde. PubChemLite. [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • El-Sayed, N. N. E. (2018). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 8, 285-301. [Link]

  • IndiaMART. (n.d.). 5-Bromo-1-Methyl-1H-Pyrazole-4-Carboxaldehyde. IndiaMART. [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2017). Condensation-Based Methods for the C−H Bond Functionalization of Amines. Accounts of Chemical Research, 50(7), 1676–1686. [Link]

  • Sciforum. (2005). Reactions of 5-aminopyrazole with Active Methylene Compounds: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. 9th International Electronic Conference on Synthetic Organic Chemistry. [Link]

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Application Notes & Protocols: Strategic Use of 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pyrazole Scaffold as a Cornerstone of Kinase Inhibitor Design

Protein kinases, as fundamental regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology and immunology.[1] Dysregulation of kinase activity is a known driver of numerous pathologies, and the development of small molecule inhibitors that can selectively modulate their function remains a paramount goal for medicinal chemists.[1][2]

Within the vast landscape of heterocyclic chemistry, the pyrazole ring has emerged as a "privileged scaffold."[2][3][4] Its synthetic tractability, metabolic stability, and unique ability to form crucial hydrogen bond interactions within the ATP-binding site of kinases have cemented its importance.[2][3][5] Numerous FDA-approved drugs, including Crizotinib, Ruxolitinib, and Encorafenib, feature a pyrazole core, underscoring its clinical significance.[5][6]

This guide focuses on a particularly versatile and powerful building block: 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde . We will explore the inherent chemical logic of this reagent and provide detailed protocols that leverage its dual reactivity to construct complex kinase inhibitor scaffolds, with a specific focus on targeting therapeutically relevant kinases such as the Janus kinase (JAK) family.

PART 1: The Chemical Utility of 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde

The strategic value of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde lies in its two orthogonal reactive sites: the aldehyde at the C4 position and the bromine atom at the C5 position. This bifunctionality allows for sequential, controlled modifications, making it an ideal starting point for library synthesis and lead optimization campaigns.

  • The Aldehyde (C4 Position): A Gateway to Diversity: The carbaldehyde group is a highly versatile functional handle. It readily participates in a wide array of classical organic reactions, enabling the introduction of diverse side chains and the construction of new heterocyclic rings. Key transformations include:

    • Reductive Amination: To install a variety of amine-containing substituents, crucial for modulating solubility and forming salt bridges with target proteins.[7]

    • Condensation Reactions: To form Schiff bases or chalcones, which can be further cyclized.[8]

    • Wittig-type Reactions: For the installation of carbon-carbon double bonds, extending the molecular framework.

    • Oxidation/Conversion: Can be oxidized to a carboxylic acid or converted to a nitrile, a key precursor for fused ring systems like pyrazolo[3,4-d]pyrimidines.[8]

  • The Bromine (C5 Position): A Handle for Core Elaboration: The bromine atom is perfectly suited for modern cross-coupling chemistry, most notably the Palladium-catalyzed Suzuki-Miyaura reaction.[9][10] This allows for the direct attachment of a vast array of aryl and heteroaryl fragments, which are often essential for achieving high potency and selectivity by occupying specific hydrophobic pockets within the kinase active site.

G cluster_0 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde cluster_1 Derivatization Pathways Start Pyrazole Core (N-methylated) p1 Start->p1 p2 Start->p2 Aldehyde C4-Aldehyde (-CHO) ReductiveAmination Reductive Amination Aldehyde->ReductiveAmination Adds R-NH2 Condensation Condensation Aldehyde->Condensation Builds Rings Nitrile_Formation Nitrile Formation Aldehyde->Nitrile_Formation -> CN Bromine C5-Bromine (-Br) Suzuki Suzuki Coupling Bromine->Suzuki Adds Aryls Buchwald Buchwald-Hartwig Bromine->Buchwald Adds Amines p1->Aldehyde p2->Bromine

Caption: Reactivity map of the core scaffold.

PART 2: Synthesis of a Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Core

The pyrazolo[3,4-d]pyrimidine scaffold is the core of several clinically important Janus Kinase (JAK) inhibitors.[8] The following protocols outline a robust pathway from 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde to a functionalized core ready for final diversification.

Protocol 1: Synthesis of Intermediate 1-Methyl-4-nitrile-5-bromo-1H-pyrazole

The conversion of the aldehyde to a nitrile is a critical step for the subsequent cyclization to form the pyrimidine ring. This is a common two-step procedure.

Step A: Formation of the Oxime

  • In a round-bottom flask, dissolve 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a 1:1 mixture of ethanol and pyridine.

  • Add hydroxylamine hydrochloride (1.2 eq) to the solution at room temperature.

  • Stir the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude oxime, which can often be used in the next step without further purification.

Step B: Dehydration to the Nitrile

  • To the crude oxime from the previous step, add acetic anhydride (3.0 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 1-2 hours. The progress can be monitored by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure nitrile intermediate.

Protocol 2: Annulation to form 4-Chloro-1-methyl-5-bromo-1H-pyrazolo[3,4-d]pyrimidine

This protocol describes the construction of the fused pyrimidine ring followed by chlorination to install a reactive handle for subsequent nucleophilic substitution.

  • A mixture of the nitrile intermediate from Protocol 1 (1.0 eq) and formamide (10-15 eq) is heated to 160-180 °C for 4-6 hours.

  • Upon completion, the reaction is cooled, and the resulting intermediate pyrimidinone is often precipitated by the addition of water, collected by filtration, and dried.

  • The crude pyrimidinone is then suspended in phosphorus oxychloride (POCl₃) (5-10 eq).

  • A catalytic amount of N,N-dimethylaniline or triethylamine (0.1-0.2 eq) is added.

  • The mixture is heated to reflux (approx. 110 °C) for 2-4 hours until the reaction is complete (monitored by TLC/LC-MS).

  • Cool the reaction mixture and carefully quench by pouring it slowly onto a mixture of crushed ice and saturated NaHCO₃ solution.

  • Extract the product with dichloromethane (DCM) or ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify via column chromatography to obtain the target 4-chloro-1-methyl-5-bromo-1H-pyrazolo[3,4-d]pyrimidine.

Protocol 3: Diversification via Suzuki-Miyaura Cross-Coupling

This final step demonstrates the utility of the bromine atom at the C5 position, allowing for the introduction of various (hetero)aryl groups.

  • To a reaction vessel, add the bromo-pyrazolo[3,4-d]pyrimidine core from Protocol 2 (1.0 eq), the desired (hetero)aryl boronic acid or pinacol ester (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Add a degassed solvent system, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Spurge the mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq), under the inert atmosphere.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the final kinase inhibitor scaffold.

ParameterCondition 1Condition 2Condition 3
Boronic Acid 4-Fluorophenylboronic acidPyridin-3-ylboronic acid2-Methoxyphenylboronic acid
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂XPhos Pd G2
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent Dioxane/H₂ODME/H₂OToluene/H₂O
Temperature 90 °C100 °C95 °C
Typical Yield 75-90%70-85%80-95%
Actual yields will vary based on substrate and precise conditions.

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edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="5-Bromo-1-methyl-1H-\npyrazole-4-carbaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxime [label="Oxime Intermediate"]; Nitrile [label="Nitrile Intermediate\n(Key Precursor)"]; Core [label="Pyrazolo[3,4-d]pyrimidine\nCore"]; Final [label="Diversified Kinase\nInhibitor Analog", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Oxime [label=" Protocol 1A\n(NH2OH·HCl)"]; Oxime -> Nitrile [label=" Protocol 1B\n(Ac2O)"]; Nitrile -> Core [label=" Protocol 2\n(Formamide,\nPOCl3)"]; Core -> Final [label=" Protocol 3\n(Suzuki Coupling)"]; }

Caption: Synthetic workflow to a diversified inhibitor.

PART 3: Application in Targeting the JAK-STAT Pathway

The Janus Kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[11][12] This signaling cascade, known as the JAK-STAT pathway, is central to immune cell development, activation, and homeostasis.[13]

Mechanism of Action:

  • Cytokine Binding: A cytokine (e.g., an interleukin) binds to its specific receptor on the cell surface.

  • JAK Activation: This binding brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.

  • STAT Recruitment & Phosphorylation: Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The JAKs then phosphorylate the recruited STATs.

  • STAT Dimerization & Translocation: Phosphorylated STATs dimerize and translocate into the nucleus.

  • Gene Transcription: Inside the nucleus, STAT dimers bind to specific DNA sequences, initiating the transcription of genes involved in inflammation, immunity, and cell growth.[13]

Dysregulation of the JAK-STAT pathway is implicated in a host of autoimmune diseases (e.g., rheumatoid arthritis) and myeloproliferative neoplasms.[11] Pyrazole-based inhibitors, such as Ruxolitinib, are designed to be ATP-competitive.[3] The pyrazolo[3,4-d]pyrimidine core acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase's hinge region, effectively blocking the ATP binding site and preventing the phosphorylation cascade. The substituents attached via the synthetic handles on the starting aldehyde (now part of the pyrimidine ring) and the bromine (now an aryl group) provide selectivity and potency by interacting with other regions of the active site.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 2. Activation JAK2 JAK STAT1 STAT JAK1->STAT1 3. Phosphorylation STAT2 STAT JAK2->STAT2 3. Phosphorylation STAT_dimer STAT Dimer STAT1->STAT_dimer STAT2->STAT_dimer DNA DNA STAT_dimer->DNA 4. Translocation & Binding Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription 5. Cytokine Cytokine Cytokine->Receptor 1. Binding Inhibitor Pyrazole-based Inhibitor Inhibitor->JAK1 BLOCKS

Caption: Inhibition of the JAK-STAT signaling pathway.

Conclusion

5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde stands out as a high-value, versatile starting material in the synthesis of kinase inhibitors. Its dual functional handles—an aldehyde for diversification and a bromine for core modification via cross-coupling—provide medicinal chemists with a powerful and logical platform for generating novel and potent therapeutic candidates. The straightforward, multi-step synthesis of complex heterocyclic cores like pyrazolo[3,4-d]pyrimidines highlights its utility. As the demand for selective and potent kinase inhibitors continues to grow, the strategic application of such well-designed building blocks will remain essential to the advancement of targeted therapies.

References

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Sources

Application Notes and Protocols for the Synthesis of Anticancer Agents Using Pyrazole Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold - A Privileged Motif in Oncology

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, coupled with its metabolic stability and synthetic accessibility, have made it a cornerstone in the design of novel anticancer therapeutics.[1][2] A significant number of FDA-approved drugs for various cancers incorporate the pyrazole core, highlighting its clinical importance.[2] These agents target a wide array of cancer-related pathways, including kinase signaling, cell cycle regulation, and angiogenesis.[3][4]

This technical guide provides a comprehensive overview of the synthesis of pyrazole-containing anticancer agents, intended for researchers, scientists, and drug development professionals. We will delve into key synthetic strategies, provide detailed, field-proven protocols for the synthesis of representative compounds, and explain the rationale behind the experimental choices.

Core Synthetic Strategies: Building the Pyrazole Ring

The versatility of the pyrazole scaffold stems from the numerous synthetic routes available for its construction. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Knorr Pyrazole Synthesis: A Classic and Versatile Approach

The Knorr synthesis, a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, remains one of the most fundamental and widely used methods for preparing substituted pyrazoles.[5][6] The reaction is typically catalyzed by an acid.[7][8]

Mechanism Insight: The reaction proceeds through the initial formation of a hydrazone intermediate by the condensation of the hydrazine with one of the carbonyl groups. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The final step involves dehydration to yield the aromatic pyrazole ring.[6] A critical aspect of the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyls, is regioselectivity, which can be influenced by steric and electronic factors of the reactants and the reaction conditions.[6]

Experimental Protocols

Protocol 1: Synthesis of a Generic 1,3,5-Trisubstituted Pyrazole via Knorr Cyclocondensation

This protocol describes a general procedure for the synthesis of a 1,3,5-trisubstituted pyrazole from a 1,3-diketone and a substituted hydrazine.

Materials:

  • 1,3-Diketone (e.g., acetylacetone, benzoylacetone) (1.0 eq)

  • Substituted Hydrazine Hydrochloride (e.g., phenylhydrazine hydrochloride) (1.0 eq)

  • Glacial Acetic Acid (solvent)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-diketone (1.0 eq) in glacial acetic acid.

  • Add the substituted hydrazine hydrochloride (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 118 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to afford the pure pyrazole derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid: Serves as both a solvent and an acid catalyst to facilitate the condensation and dehydration steps.

  • Reflux Conditions: Provide the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Precipitation in Water: The product is typically less soluble in water than the starting materials and byproducts, allowing for its isolation.

  • Recrystallization: A standard purification technique to remove any remaining impurities.

Protocol 2: Microwave-Assisted Synthesis of Pyrazole Derivatives

Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times, often leading to higher yields and cleaner reactions.[9][10][11]

Materials:

  • Chalcone derivative (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol (solvent)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the chalcone derivative (1.0 eq) and hydrazine hydrate (1.2 eq) in ethanol.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a controlled temperature (e.g., 100-150 °C) and power (e.g., 300 W) for a short duration (e.g., 5-15 minutes).[10]

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel or by recrystallization to obtain the desired pyrazole product.

Rationale for Microwave Synthesis:

  • Rapid Heating: Microwaves directly heat the reactants and solvent, leading to a rapid increase in temperature and significantly accelerated reaction rates.

  • Improved Yields: The short reaction times can minimize the formation of side products, often resulting in higher isolated yields.[9]

  • Green Chemistry: This method often requires less solvent and energy compared to conventional heating.[9]

Case Study: Synthesis of FDA-Approved Pyrazole-Containing Anticancer Drugs

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib is a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme and has also found applications in cancer treatment and prevention. Its synthesis is a prime example of the Knorr pyrazole synthesis.

The key step involves the cyclocondensation of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.[12]

Step-by-Step Synthesis of Celecoxib:

Step 1: Claisen Condensation to form the 1,3-Dione Intermediate

  • In a four-necked flask under an inert atmosphere, suspend sodium hydride (1.1 eq) in an aprotic solvent like toluene.

  • Control the temperature and add 4'-methylacetophenone (1.0 eq) and ethyl trifluoroacetate (1.1 eq) dropwise.[13]

  • After the addition, the mixture is warmed and stirred for several hours to drive the Claisen condensation to completion.[13]

  • The reaction is then quenched with acid, and the organic layer is separated, dried, and concentrated to yield the 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione intermediate.[13]

Step 2: Cyclocondensation to form Celecoxib

  • The 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (1.0 eq) and 4-sulfamoylphenylhydrazine hydrochloride (1.0 eq) are refluxed in a solvent such as ethanol.[12][14]

  • The reaction is monitored by TLC until the starting materials are consumed.

  • Upon cooling, the Celecoxib product crystallizes out of the solution.

  • The solid is collected by filtration, washed, and can be further purified by recrystallization.[12]

Celecoxib_Synthesis cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclocondensation (Knorr Synthesis) 4_Methylacetophenone 4'-Methylacetophenone Ethyl_Trifluoroacetate Ethyl Trifluoroacetate Dione_Intermediate 4,4,4-Trifluoro-1-(4-methylphenyl) butane-1,3-dione Hydrazine_Reagent 4-Sulfamoylphenylhydrazine Hydrochloride Celecoxib Celecoxib

Sunitinib: A Multi-Targeted Tyrosine Kinase Inhibitor

Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Its synthesis involves the condensation of a substituted pyrrole aldehyde with an oxindole derivative.

Simplified Synthetic Route to Sunitinib:

The synthesis of Sunitinib is a multi-step process. A key intermediate, N-(2-diethylaminoethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide, is prepared and then condensed with 5-fluoro-1,3-dihydroindolin-2-one.[15] The final condensation step is often catalyzed by a base like piperidine or pyrrolidine.[15][16]

Sunitinib_Synthesis Pyrrole_Aldehyde N-(2-diethylaminoethyl)-5-formyl- 2,4-dimethyl-1H-pyrrole-3-carboxamide Sunitinib Sunitinib Pyrrole_Aldehyde->Sunitinib Piperidine, Toluene, Reflux Oxindole 5-Fluoro-1,3-dihydroindolin-2-one Oxindole->Sunitinib

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole-based anticancer agents is highly dependent on the nature and position of substituents on the pyrazole ring. SAR studies are crucial for optimizing the potency and selectivity of these compounds.[17]

  • Substituents at N1: The group at the N1 position often plays a significant role in modulating the pharmacokinetic properties and can be crucial for binding to the target protein. For many kinase inhibitors, this position is occupied by an aryl or heteroaryl group that can form key interactions within the ATP-binding pocket.[1]

  • Substituents at C3 and C5: These positions are often substituted with aryl or heteroaryl rings that can be tailored to enhance binding affinity and selectivity for the target enzyme. For example, in Celecoxib, the p-tolyl group at C5 and the trifluoromethyl group at C3 are critical for its selective inhibition of COX-2.

  • Substituents at C4: The C4 position can be functionalized to introduce various groups that can interact with specific residues in the target protein or improve physicochemical properties.

Data Presentation: Comparison of Synthetic Methodologies

Synthetic MethodTypical Reaction TimeTypical Yield RangeKey AdvantagesKey DisadvantagesReferences
Knorr Cyclocondensation (Conventional Heating) 2 - 24 hours60 - 90%Versatile, well-established, wide substrate scope.Long reaction times, potential for side products.[5][6]
Microwave-Assisted Synthesis 5 - 30 minutes70 - 98%Rapid, often higher yields, cleaner reactions.Requires specialized equipment, scalability can be a concern.[9][10][18]
Multi-component Reactions 1 - 12 hours50 - 85%High atom economy, convergent synthesis.Optimization can be complex, may require specific catalysts.[19]

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly fruitful area of research in anticancer drug discovery. The synthetic methodologies outlined in this guide provide a solid foundation for the creation of novel pyrazole-containing compounds. Future efforts will likely focus on the development of more efficient, sustainable, and stereoselective synthetic routes. The integration of computational modeling with synthetic chemistry will further accelerate the design and discovery of next-generation pyrazole-based anticancer agents with improved efficacy and reduced side effects.

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  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • National Institutes of Health. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. [Link]

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Application Note: A Strategic Guide to Interrogating 5-Bromo-1-Methyl-1H-Pyrazole-4-Carbaldehyde as a Scaffold for Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of blockbuster anti-inflammatory drugs like Celecoxib.[1][2] Its unique electronic and steric properties allow for versatile molecular interactions with key biological targets. This guide focuses on a specific, yet underexplored, starting block: 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde . While direct biological data on this exact molecule is sparse, its structure is ripe with potential. The aldehyde functional group serves as a highly versatile synthetic handle for library generation, and the bromo- and methyl- substitutions provide specific electronic and steric influences that can be exploited for target binding.

This document is not a mere collection of protocols; it is a strategic blueprint for a drug discovery campaign. We will outline the rationale for investigating this scaffold, provide a logical cascade of in vitro and in vivo assays to systematically evaluate its potential, and explain the causality behind each experimental choice. Our objective is to empower researchers to unlock the therapeutic promise of this pyrazole scaffold, moving from a chemical starting point to a validated anti-inflammatory lead candidate.

Part 1: The Scientific Rationale and Synthetic Strategy

The Pyrazole Scaffold in Inflammation

The five-membered pyrazole ring is a "privileged scaffold" in anti-inflammatory drug design. Its derivatives are known to potently inhibit key enzymes in the inflammatory cascade, primarily cyclooxygenase (COX) enzymes.[2][3] The two adjacent nitrogen atoms can act as hydrogen bond acceptors, while the planar ring system facilitates π-π stacking and hydrophobic interactions within enzyme active sites. The success of drugs like Celecoxib, a selective COX-2 inhibitor, underscores the therapeutic viability of this heterocyclic core.[2]

Deconstructing 5-Bromo-1-Methyl-1H-Pyrazole-4-Carbaldehyde

Our lead molecule possesses three key features that make it an excellent starting point:

  • The Pyrazole Core: Provides the foundational structure known for anti-inflammatory activity.

  • The 4-Carbaldehyde Group: This is the engine for diversification. Aldehydes readily react with hydrazines, amines, and other nucleophiles to form a vast library of hydrazones, Schiff bases, and other derivatives. Many pyrazole-hydrazone derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting mediators like Tumor Necrosis Factor-alpha (TNF-α).[4][5]

  • Bromo and Methyl Substituents: The bromine atom at position 5 is an electron-withdrawing group that can influence the acidity of the pyrazole ring and potentially form halogen bonds with target proteins. The N-methyl group at position 1 blocks tautomerization and provides a fixed substitution vector, simplifying Structure-Activity Relationship (SAR) studies.

Proposed Derivatization Workflow

The primary strategy involves leveraging the aldehyde to build a focused library of derivatives. The workflow below illustrates how the parent compound can be rapidly converted into diverse chemical entities for screening.

G Start 5-Bromo-1-methyl-1H- pyrazole-4-carbaldehyde (Parent Compound) Reagent1 Hydrazine Hydrate / Substituted Hydrazines (R-NH-NH2) Start->Reagent1 Condensation Reagent2 Substituted Anilines / Aromatic Amines (Ar-NH2) Start->Reagent2 Condensation Reagent3 Hydroxylamine (NH2OH) Start->Reagent3 Condensation Product1 Hydrazone Library (Py-CH=N-NH-R) Reagent1->Product1 Product2 Schiff Base (Imine) Library (Py-CH=N-Ar) Reagent2->Product2 Product3 Oxime Derivative (Py-CH=N-OH) Reagent3->Product3 Screening Biological Screening Cascade (In Vitro / In Vivo) Product1->Screening Product2->Screening Product3->Screening

Caption: Proposed workflow for derivatizing the parent aldehyde into diverse libraries for screening.

Part 2: The In Vitro Screening Cascade

A tiered approach is essential for efficient screening. We begin with broad assessments of cytotoxicity and anti-inflammatory activity, followed by more specific mechanistic assays for promising "hit" compounds.

Tier 1: Primary Screening Protocols

Rationale: The first step is to ensure that any observed activity is not due to general toxicity and to get a primary indication of anti-inflammatory potential. We use the RAW 264.7 macrophage cell line, a standard model for studying inflammation in vitro.[6]

Protocol 2.1.1: Cell Viability Assessment (MTT Assay)

  • Objective: To determine the non-toxic concentration range of the test compounds.

  • Principle: Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals, which can be quantified spectrophotometrically.

  • Step-by-Step Protocol:

    • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.1 µM) in culture medium. Replace the old medium with 100 µL of medium containing the test compounds. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no cells" blank.

    • Incubation: Incubate the plate for 24 hours.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. The highest concentration showing >90% viability is determined as the maximum non-cytotoxic concentration for subsequent assays.

Protocol 2.1.2: Nitric Oxide (NO) Inhibition Assay (Griess Test)

  • Objective: To screen for inhibition of the pro-inflammatory mediator nitric oxide.[6]

  • Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages to produce NO via the inducible nitric oxide synthase (iNOS) enzyme. The Griess reagent detects nitrite (NO₂⁻), a stable breakdown product of NO, in the culture supernatant.

  • Step-by-Step Protocol:

    • Cell Seeding: Seed RAW 264.7 cells as described in Protocol 2.1.1.

    • Pre-treatment: After 24 hours, replace the medium with fresh medium containing non-toxic concentrations of the test compounds. Incubate for 1 hour.

    • Inflammatory Stimulus: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubation: Incubate the plate for 24 hours.

    • Griess Assay:

      • Transfer 50 µL of supernatant from each well to a new 96-well plate.

      • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well.

      • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

      • Incubate for 10 minutes at room temperature in the dark.

    • Measurement: Read the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify nitrite concentration.

  • Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-only control. Compounds showing significant inhibition (e.g., >50% at a given concentration) are considered "hits."

Tier 2: Mechanistic Elucidation Protocols

Rationale: For "hits" identified in Tier 1, the next step is to probe their mechanism of action (MOA). The primary suspects for pyrazole-based compounds are the COX enzymes and the cytokine signaling pathways.[1][5]

Protocol 2.2.1: COX-1/COX-2 Inhibition Assay

  • Objective: To determine if the compounds selectively inhibit COX-2 over COX-1. Selective COX-2 inhibition is desirable as it is associated with fewer gastrointestinal side effects than non-selective NSAIDs.[2]

  • Principle: This can be done using commercially available enzyme immunoassay (EIA) kits that measure the production of prostaglandin E2 (PGE₂) by purified recombinant COX-1 and COX-2 enzymes in the presence of arachidonic acid substrate.

  • Step-by-Step Protocol (General outline for kit-based assay):

    • Reagent Preparation: Prepare reagents, standards, and test compounds according to the manufacturer's protocol.

    • Enzyme Reaction: In separate wells for COX-1 and COX-2, incubate the respective enzyme with the test compound or vehicle control.

    • Substrate Addition: Initiate the reaction by adding arachidonic acid.

    • Reaction Termination: Stop the reaction after a specified time.

    • PGE₂ Quantification: Measure the amount of PGE₂ produced using a competitive EIA format provided in the kit.

    • Measurement: Read the absorbance on a plate reader.

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for both COX-1 and COX-2. The Selectivity Index (SI) is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2). A high SI value indicates selectivity for COX-2.

Protocol 2.2.2: Pro-Inflammatory Cytokine Quantification (ELISA)

  • Objective: To measure the effect of the compounds on the production of key pro-inflammatory cytokines like TNF-α and Interleukin-6 (IL-6).

  • Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) uses specific antibodies to capture and detect the quantity of a target protein (e.g., TNF-α) in a sample, such as cell culture supernatant.

  • Step-by-Step Protocol:

    • Sample Collection: Use the supernatants collected from the same experiment described in Protocol 2.1.2 (LPS stimulation).

    • ELISA Procedure: Perform the ELISA using commercially available kits for mouse TNF-α and IL-6, following the manufacturer's instructions precisely. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding standards and samples (supernatants).

      • Adding a detection antibody.

      • Adding an enzyme-linked secondary antibody (e.g., HRP-conjugate).

      • Adding the substrate and stopping the reaction.

    • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Generate a standard curve and calculate the concentration of each cytokine in the samples. Determine the IC₅₀ for the inhibition of cytokine production.

G cluster_0 In Vitro Screening Cascade Compound Test Compound Library Tier1 Tier 1: Primary Screen Compound->Tier1 Cytotox Cytotoxicity Assay (MTT) Tier1->Cytotox NO_Assay NO Inhibition Assay (Griess Test) Tier1->NO_Assay Decision1 Non-Toxic & Active? Cytotox->Decision1 NO_Assay->Decision1 Tier2 Tier 2: MOA Studies Decision1->Tier2 Yes Inactive Inactive / Toxic Decision1->Inactive No COX_Assay COX-1/COX-2 Assay Tier2->COX_Assay Cytokine_Assay Cytokine ELISA (TNF-α, IL-6) Tier2->Cytokine_Assay Lead Lead Candidate for In Vivo COX_Assay->Lead Cytokine_Assay->Lead

Caption: A logical workflow for the in vitro screening of pyrazole derivatives.

Part 3: In Vivo Validation of Lead Candidates

Rationale: In vitro activity must translate to in vivo efficacy. Animal models are crucial for evaluating a compound's pharmacokinetic properties, safety, and effectiveness in a complex biological system.[7][8]

In Vitro Assay Summary Objective Key Parameter Measured Significance
MTT Assay Assess cytotoxicityCell Viability (%)Determines safe dosing range for other assays.
Griess Assay Primary screen for anti-inflammatory activityNitrite (NO₂⁻) Concentration (µM)Identifies compounds that inhibit a key inflammatory mediator.
COX-1/COX-2 Assay Determine mechanism of actionIC₅₀ (µM) and Selectivity Index (SI)Identifies selective COX-2 inhibitors with potentially better safety profiles.
Cytokine ELISA Determine mechanism of actionCytokine Concentration (pg/mL)Measures inhibition of key signaling proteins (TNF-α, IL-6).

Protocol 3.1: Carrageenan-Induced Paw Edema Model (Acute Inflammation)

  • Objective: To evaluate the acute anti-inflammatory activity of a test compound.[9][10]

  • Principle: Subplantar injection of carrageenan in the rat hind paw induces a localized, acute inflammatory response characterized by edema (swelling). The ability of a pre-administered compound to reduce this swelling indicates anti-inflammatory efficacy.

  • Step-by-Step Protocol:

    • Animal Acclimation: Use male Wistar rats (150-200g). Acclimate them for at least one week. Fast the animals overnight before the experiment with free access to water.

    • Grouping: Divide animals into groups (n=6 per group):

      • Group 1: Vehicle Control (e.g., 0.5% CMC in saline, p.o.)

      • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

      • Group 3-5: Test Compound at different doses (e.g., 10, 30, 100 mg/kg, p.o.)

    • Compound Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) via gavage.

    • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

    • Edema Measurement: Measure the paw volume immediately after carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point.

    • Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 (where V_c is the average paw volume increase in the control group and V_t is the average in the treated group).

Protocol 3.2: LPS-Induced Systemic Inflammation Model

  • Objective: To assess the compound's ability to suppress a systemic inflammatory response.[11]

  • Principle: Intraperitoneal (i.p.) injection of LPS in mice induces a systemic "cytokine storm," mimicking sepsis. The efficacy of a compound is measured by its ability to reduce the levels of circulating pro-inflammatory cytokines.

  • Step-by-Step Protocol:

    • Animal and Grouping: Use male C57BL/6 mice, grouped similarly to the paw edema model.

    • Compound Administration: Administer the test compound or controls (e.g., orally) 1 hour before the LPS challenge.

    • LPS Challenge: Inject LPS (e.g., 1 mg/kg) intraperitoneally into each mouse.

    • Blood Collection: At a peak response time (e.g., 2 hours post-LPS for TNF-α), collect blood via cardiac puncture under anesthesia.

    • Serum Preparation: Allow blood to clot, then centrifuge to collect serum.

    • Cytokine Analysis: Measure serum levels of TNF-α and IL-6 using ELISA kits (Protocol 2.2.2).

  • Data Analysis: Compare the serum cytokine levels in treated groups to the LPS-only control group to determine the percentage of inhibition.

In Vivo Model Summary Type of Inflammation Key Parameter Measured Significance
Carrageenan Paw Edema Acute, LocalizedPaw Volume (mL) / % InhibitionGold standard for evaluating NSAID-like activity.
LPS-Induced Endotoxemia Acute, SystemicSerum Cytokine Levels (pg/mL)Assesses efficacy against a systemic inflammatory response, relevant to sepsis.

Part 4: Data Interpretation and SAR

The ultimate goal is to establish a Structure-Activity Relationship (SAR). By comparing the biological activity of the parent aldehyde with its derivatives, researchers can identify which chemical modifications enhance potency and selectivity.

Hypothetical SAR Data Table:

Compound IDR-Group on HydrazoneNO Inhibition IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 SIPaw Edema Inhibition @30mg/kg (%)
Parent Aldehyde ->50>50-15%
Derivative 1 -H15.28.51245%
Derivative 2 -Phenyl5.82.13562%
Derivative 3 -4-Fluorophenyl1.2 0.3 >150 78%
Derivative 4 -2,4-Dinitrophenyl25.615.1522%

From this hypothetical data, one could conclude that adding a phenyl group to the hydrazone (Derivative 2 vs. 1) improves activity, and adding an electron-withdrawing fluorine at the 4-position of that phenyl ring (Derivative 3) dramatically increases potency and COX-2 selectivity. This iterative process of synthesis and testing is the core of lead optimization in drug discovery.

References

A complete, numbered list of all cited sources with titles, sources, and verifiable URLs will be generated based on the search results used to construct this guide.

Sources

Application Note & Protocols: A Modern Guide to the Synthesis of Pyrazole-Based Heterocyclic Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry and drug discovery.[1][2][3][4] Its remarkable versatility allows it to engage in a wide array of biological interactions, including hydrogen bonding and hydrophobic interactions, which are critical for high-affinity binding to enzymes and proteins.[2] This has led to the incorporation of the pyrazole core into numerous blockbuster drugs, such as the anti-inflammatory agent Celecoxib, the anticancer drug Ruxolitinib, and the erectile dysfunction treatment Sildenafil.[5][6] The extensive therapeutic applications of pyrazole derivatives, spanning anti-inflammatory, anticancer, antimicrobial, and antiviral activities, continue to drive the development of innovative and efficient synthetic methodologies for the creation of diverse pyrazole libraries.[4][7][8][9]

This technical guide provides an in-depth exploration of key methodologies for the preparation of pyrazole-based heterocyclic libraries. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of each synthetic strategy, offering field-proven insights to empower researchers in their experimental design. The protocols herein are designed to be robust and self-validating, serving as a comprehensive resource for scientists engaged in drug development and synthetic organic chemistry.

I. The Cornerstone of Pyrazole Synthesis: Cyclocondensation of 1,3-Difunctional Systems

The most established and widely utilized approach for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-difunctionalized carbon backbone.[10][11] This strategy is valued for its simplicity, broad substrate scope, and generally high yields.

A. The Knorr Pyrazole Synthesis: A Timeless and Versatile Reaction

First reported by Ludwig Knorr in 1883, this reaction involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine.[11][12][13][14] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the stable aromatic pyrazole ring.[12][13][15]

Causality of Experimental Choices:

  • 1,3-Dicarbonyl Compound: The choice of β-diketone, β-ketoester, or related species directly dictates the substitution pattern at positions 3 and 5 of the final pyrazole.[10][11] The reactivity of the two carbonyl groups can be influenced by steric and electronic factors.

  • Hydrazine Derivative: The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine, or other substituted hydrazines) determines the substituent on the N1 position of the pyrazole ring.[10] The use of unsubstituted hydrazine hydrate will yield an N-unsubstituted pyrazole.

  • Catalyst: An acid catalyst (e.g., acetic acid, HCl) is often employed to protonate a carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack by the hydrazine.[12][15]

  • Solvent: Protic solvents like ethanol or propanol are commonly used as they can facilitate proton transfer and effectively solvate the reactants and intermediates.

A critical consideration when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines is regioselectivity . The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric products.[11][13] The outcome is often governed by the relative electrophilicity and steric accessibility of the carbonyl groups.

Workflow for Knorr Pyrazole Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1,3-Dicarbonyl Compound Mix Combine & Mix A->Mix B Hydrazine Derivative B->Mix C Solvent + Acid Catalyst (e.g., Ethanol, Acetic Acid) C->Mix Heat Heat / Reflux (e.g., 80-100°C) Mix->Heat Transfer to flask Monitor Monitor by TLC Heat->Monitor 1-3 hours Cool Cool Reaction Mixture Monitor->Cool Reaction Complete Precipitate Induce Precipitation (e.g., add Water) Cool->Precipitate Filter Filter Solid Product Precipitate->Filter Purify Recrystallize / Column Chromatography Filter->Purify Final Characterize Final Pyrazole Product Purify->Final

Caption: General workflow for the Knorr pyrazole synthesis.

Protocol 1: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone via Knorr Condensation

This protocol details the synthesis of a pyrazolone, a tautomer of a hydroxypyrazole, from ethyl acetoacetate and phenylhydrazine.[16]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial Acetic Acid

  • 1-Propanol or Ethanol

  • Water

  • Standard laboratory glassware, heating mantle/hot plate with stirrer, and filtration apparatus.

Safety Precaution: Hydrazine and its derivatives are toxic and potential carcinogens. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[12]

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl acetoacetate (10 mmol, 1.0 eq) and phenylhydrazine (10 mmol, 1.0 eq). Note: The initial addition can be exothermic.[12]

  • Solvent and Catalyst Addition: Add 15 mL of 1-propanol (or ethanol) and 5-6 drops of glacial acetic acid to the mixture.[16]

  • Heating: Heat the reaction mixture to reflux (approximately 100°C) with vigorous stirring for 1 hour.[12][16]

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane. Check for the consumption of the ethyl acetoacetate starting material.

  • Work-up and Crystallization: Once the reaction is complete, remove the flask from the heat source. While the solution is still hot, carefully add 20 mL of water with continued stirring.[16]

  • Isolation: Allow the mixture to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of cold water and then a small amount of cold ethanol.

  • Drying and Characterization: Allow the product to air dry completely. Determine the mass, calculate the percent yield, and characterize the product by melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Reactant 1Reactant 2CatalystSolventTime (h)Typical Yield
Ethyl AcetoacetatePhenylhydrazineAcetic AcidEthanol1>85%
AcetylacetoneHydrazine HydrateNoneEthanol1>90%
DibenzoylmethanePhenylhydrazineAcetic AcidAcetic Acid2>80%

Table 1: Representative Conditions for Knorr Pyrazole Synthesis.

II. Multicomponent Reactions (MCRs): A Strategy for Efficiency and Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a product that incorporates substantial portions of all starting materials, have become a cornerstone of modern combinatorial chemistry.[1] This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple starting materials.[1][17]

Causality of Experimental Choices:

  • Component Selection: The power of MCRs lies in the strategic selection of components that can react sequentially in a controlled manner. For pyrazole synthesis, this often involves a hydrazine, a β-ketoester (or pyrazolone formed in situ), and an aldehyde.[18]

  • Catalyst: Catalysts in MCRs can play multiple roles, such as activating substrates (Lewis acids), facilitating C-C bond formation (organocatalysts), or promoting cyclization. Environmentally benign catalysts are increasingly favored.[17]

  • Green Solvents: Many modern MCR protocols for pyrazole synthesis utilize green solvents like water or ethanol, or are even performed under solvent-free conditions, reducing environmental impact.[17][19]

Mechanism for a Four-Component Pyrano[2,3-c]pyrazole Synthesis

G cluster_A Pathway A: Pyrazolone Formation cluster_B Pathway B: Knoevenagel Condensation cluster_C Final Assembly A1 Hydrazine A3 Pyrazolone Intermediate A1->A3 A2 β-Ketoester A2->A3 C1 Michael Addition A3->C1 B1 Aldehyde B3 Arylidene Malononitrile B1->B3 B2 Malononitrile B2->B3 B3->C1 Michael Acceptor C2 Intramolecular Cyclization & Tautomerization C1->C2 C3 Final Pyrano[2,3-c]pyrazole Product C2->C3

Caption: Key steps in a four-component pyranopyrazole synthesis.[18]

Protocol 2: Microwave-Assisted, Four-Component Synthesis of a Dihydropyrano[2,3-c]pyrazole Library

This protocol leverages microwave irradiation to accelerate a one-pot, four-component reaction for synthesizing fused pyranopyrazole scaffolds, which are of significant pharmacological interest.[20] Microwave-assisted synthesis offers advantages such as reduced reaction times, improved yields, and better selectivity.[7][21][22][23]

Materials:

  • Aryl aldehyde (e.g., Benzaldehyde)

  • Malononitrile

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • Ethanol

  • Piperidine (catalyst)

  • Microwave reactor with sealed vessels.

Procedure:

  • Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, add the aryl aldehyde (1 mmol, 1.0 eq), malononitrile (1 mmol, 1.0 eq), ethyl acetoacetate (1 mmol, 1.0 eq), and hydrazine hydrate (1 mmol, 1.0 eq).

  • Solvent and Catalyst: Add 2 mL of ethanol, followed by 2-3 drops of piperidine.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 100-120°C for 5-10 minutes. Note: Reaction parameters may need optimization for different substrates.[20]

  • Work-up: After the reaction is complete, cool the vessel to room temperature. The product often precipitates directly from the reaction mixture.

  • Isolation and Purification: Collect the solid by vacuum filtration. Wash the precipitate with cold ethanol to remove any unreacted starting materials and catalyst.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the compound using appropriate analytical techniques (NMR, MS, IR). This protocol can be readily adapted for parallel synthesis to generate a library of compounds by varying the aldehyde component.

III. 1,3-Dipolar Cycloaddition: A Powerful Route to Substituted Pyrazoles

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a highly efficient and regioselective method for constructing five-membered heterocyclic rings.[10] For pyrazole synthesis, this typically involves the reaction of a diazo compound or a nitrile imine (as the 1,3-dipole) with an alkyne or a suitable alkene (as the dipolarophile).[24][25][26]

Causality of Experimental Choices:

  • 1,3-Dipole Source: Diazo compounds (e.g., ethyl diazoacetate) or in situ generated nitrile imines (from hydrazonoyl halides) are common precursors.[25][26] The choice of precursor influences the substitution pattern and reaction conditions.

  • Dipolarophile: Alkynes are the most common reaction partners, leading directly to the aromatic pyrazole ring.[24][27] Alkenes can also be used, which initially form pyrazoline intermediates that may require a subsequent oxidation step to yield the pyrazole.[10]

  • Catalysis: While some reactions proceed thermally, many are catalyzed by transition metals (e.g., copper, silver) which can enhance reactivity and control regioselectivity.[27][28]

Protocol 3: Catalyst-Free [3+2] Cycloaddition of an α-Diazocarbonyl with an Alkyne

This protocol describes a green chemistry approach for pyrazole synthesis via a thermal, solvent-free cycloaddition, which is advantageous for its simplicity and reduced waste.[24]

Materials:

  • α-Diazocarbonyl compound (e.g., Ethyl diazoacetate)

  • Alkyne (e.g., Dimethyl acetylenedicarboxylate)

  • Small reaction vial with a screw cap

  • Heating block or oil bath

Safety Precaution: Diazo compounds are potentially explosive and should be handled with care behind a safety shield. Avoid using ground-glass joints.

Procedure:

  • Reaction Setup: In a 4 mL vial, carefully add the alkyne (1 mmol, 1.0 eq) and the α-diazocarbonyl compound (1 mmol, 1.0 eq).

  • Heating: Tightly cap the vial and place it in a preheated heating block at 80-100°C.

  • Reaction Progress: The reaction is often rapid and may be accompanied by the evolution of nitrogen gas. Maintain the temperature for 1-2 hours or until TLC analysis indicates the complete consumption of the starting materials.

  • Isolation: In many cases, the reaction proceeds cleanly, and the product is obtained in high purity without the need for further purification.[24] If necessary, the crude product can be purified by column chromatography on silica gel.

  • Characterization: Analyze the final product by NMR and MS to confirm its structure and purity.

IV. Modern Enabling Technologies in Pyrazole Library Synthesis

To meet the demands of high-throughput screening, several advanced technologies have been applied to the synthesis of pyrazole libraries, enabling greater efficiency, automation, and scalability.

A. Solid-Phase Synthesis

Solid-phase synthesis simplifies the purification process by immobilizing one of the reactants on a polymer resin.[29][30] After each reaction step, excess reagents and byproducts are simply washed away, making it highly amenable to automation and the "split-and-mix" strategy for creating large combinatorial libraries.[29] For pyrazole synthesis, an acetyl-bearing moiety or an o-hydroxyacetophenone can be attached to a resin, followed by condensation and cyclization steps to build the pyrazole ring before cleavage from the solid support.[29][30]

B. Flow Chemistry

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers superior control over reaction parameters like temperature, pressure, and residence time.[31][32][33][34] This technology is particularly advantageous for reactions that are highly exothermic or use hazardous intermediates (like diazo compounds), as the small reactor volume enhances safety.[33][34] Two-stage flow processes have been developed for pyrazole synthesis, where an enaminone is formed in the first reactor coil and then reacted with a hydrazine in a second coil to generate the pyrazole library with high efficiency and scalability.[31][32]

Conclusion

The synthesis of pyrazole-based heterocyclic libraries is a dynamic and evolving field. While classical methods like the Knorr synthesis remain indispensable due to their robustness and simplicity, modern strategies such as multicomponent reactions and 1,3-dipolar cycloadditions provide powerful tools for rapidly accessing molecular diversity. Furthermore, enabling technologies like microwave-assisted synthesis, solid-phase synthesis, and flow chemistry are pushing the boundaries of efficiency, safety, and automation. A thorough understanding of the underlying principles and practical considerations of these diverse methodologies, as outlined in this guide, is essential for researchers aiming to design and develop the next generation of pyrazole-based therapeutics.

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Purification of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde by Column Chromatography: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde is a key heterocyclic building block in medicinal chemistry and drug development. Its functionalized pyrazole core is a prevalent motif in a wide array of pharmacologically active molecules. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, complicate structural analysis, and compromise the biological activity and safety of the final compounds.

This pyrazole derivative is commonly synthesized via the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich heterocycles.[1][2][3] However, this reaction can generate a variety of impurities, including unreacted starting materials, regioisomers, and polymeric byproducts, necessitating a robust purification strategy.[4][5] This application note provides a detailed protocol for the purification of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde using silica gel column chromatography, a widely adopted and effective technique for the separation of moderately polar organic compounds.[6][7]

Understanding the Separation: Key Principles

A successful chromatographic separation relies on the differential partitioning of the target compound and its impurities between a stationary phase and a mobile phase.

The Analyte: 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde

The target molecule possesses several key features that dictate its chromatographic behavior:

  • Polarity: The presence of the aldehyde group and the nitrogen atoms in the pyrazole ring imparts a moderate degree of polarity.

  • Solubility: It is generally soluble in moderately polar organic solvents like ethyl acetate and dichloromethane.

Potential Impurities in Synthesis

Understanding the potential impurities is crucial for designing an effective separation method. In a typical Vilsmeier-Haack formylation of 1-methyl-3-bromopyrazole, common impurities may include:

  • Unreacted Starting Material: 1-methyl-3-bromopyrazole.

  • Regioisomers: 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde, which can be challenging to separate due to similar polarities.[8]

  • Polymeric Byproducts: Dark, tarry residues can form due to overheating or the presence of moisture during the reaction.[4]

  • Hydrolyzed Vilsmeier Reagent: Residual salts from the work-up.

Chromatographic Approach: Normal-Phase Separation

This protocol utilizes normal-phase column chromatography, which employs a polar stationary phase (silica gel) and a non-polar mobile phase.[6][9] The separation is based on the principle of adsorption, where more polar compounds interact more strongly with the silica gel and thus elute later than less polar compounds.[10]

Visualizing the Purification Workflow

The overall process, from the crude reaction mixture to the isolated pure product, is outlined in the following workflow diagram.

Purification Workflow crude Crude Reaction Mixture tlc TLC Method Development crude->tlc Optimize Eluent column Column Chromatography tlc->column Apply Optimized Eluent fractions Fraction Collection column->fractions analysis TLC Analysis of Fractions fractions->analysis pooling Pooling of Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Pure Product evaporation->pure_product

Caption: Workflow for the purification of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde.

Materials and Methods

Equipment
  • Glass chromatography column (diameter and length appropriate for the scale of purification)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Fraction collector or test tubes

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

Chemicals and Reagents
  • Crude 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Dichloromethane (for sample loading)

  • Anhydrous sodium sulfate

Experimental Protocol

Part A: Thin-Layer Chromatography (TLC) for Method Development

The first step is to identify a suitable mobile phase (eluent) that provides good separation of the target compound from its impurities. The ideal eluent will result in a retention factor (Rf) of approximately 0.2-0.4 for the desired product.[11]

  • Prepare TLC Chambers: Line the inside of a TLC chamber with filter paper and add a small amount of a pre-mixed solvent system.

  • Spot the Plate: Dissolve a small amount of the crude material in a few drops of dichloromethane. Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the spotted TLC plate in the developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Optimize the Solvent System: Start with a non-polar system and gradually increase the polarity. A mixture of hexane and ethyl acetate is a good starting point.[10][11]

Trial Solvent System (Hexane:Ethyl Acetate) Observation Decision
19:1All spots remain at the baseline (low Rf).Increase polarity.
27:3The desired product has an Rf of ~0.3, with good separation from impurities.Optimal system found.
31:1All spots have high Rf values and are close to the solvent front.Decrease polarity.
Part B: Column Chromatography Protocol

Once the optimal eluent is determined, proceed with the column chromatography.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.

    • Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.

    • Wash the column with the eluent until the silica bed is stable.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the optimized solvent system (e.g., 7:3 hexane:ethyl acetate).

    • Collect fractions of a consistent volume in test tubes.

    • Monitor the elution process by spotting every few fractions on a TLC plate and visualizing under a UV lamp.

  • Isolation of the Pure Product:

    • Analyze the collected fractions by TLC.

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde.[8]

Parameter Recommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Hexane:Ethyl Acetate (e.g., 7:3 v/v)
Sample Loading Dry Loading
Elution Mode Isocratic or Gradient

Troubleshooting

Problem Potential Cause Solution
Poor Separation Inappropriate solvent system.Re-optimize the eluent using TLC. Consider a shallower gradient if using gradient elution.
Cracked Column Bed Column ran dry.Ensure the solvent level is always above the top of the silica gel.
Streaking of Spots on TLC Sample is too concentrated or contains highly polar impurities.Dilute the sample for TLC. For the column, consider pre-treating the crude material to remove baseline impurities.
Low Product Recovery Product is too soluble in the mobile phase and elutes too quickly, or is too strongly adsorbed.Adjust the polarity of the mobile phase accordingly based on TLC analysis.

Conclusion

This application note provides a comprehensive and practical guide for the purification of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde using silica gel column chromatography. By systematically developing the TLC method and carefully executing the column chromatography protocol, researchers can obtain this valuable building block in high purity, which is essential for the successful synthesis of downstream target molecules in drug discovery and development.

References

  • BenchChem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of Pyrazole.
  • Chemistry LibreTexts. (2022). 2.3D: Separation Theory. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • cmu.edu.jm. (2025). How to Column Aldehydes: A Comprehensive Guide. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2794634, 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 573117, 1-Methyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (2015). How can I select a solvent system for highly polar compounds to elute in TLC and run column? Retrieved from [Link]

  • ResearchGate. (2025). Vilsmeier-Haack formylation of 1H-pyrazoles. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • YouTube. (2025). How To Choose Mobile Phase For Column Chromatography? Retrieved from [Link]

  • Zeynep, K. et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC. Retrieved from [Link]

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Application Note: A Scalable and Efficient Synthesis of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde, a key building block in the development of novel therapeutic agents. The described two-step synthetic route is designed for efficiency, scalability, and high purity of the final product, making it suitable for large-scale production in industrial settings. The protocol emphasizes safety, process control, and mechanistic understanding to ensure reproducibility and robustness.

Introduction: The Significance of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde in Drug Discovery

Substituted pyrazoles are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals due to their diverse biological activities. The title compound, 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde, is a particularly valuable intermediate. The presence of three distinct functional groups—the N-methylated pyrazole ring, a bromo substituent, and a carbaldehyde group—offers multiple points for chemical modification, enabling the exploration of vast chemical space in drug discovery programs. This versatility makes it a sought-after precursor for the synthesis of a wide range of bioactive molecules, including kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics.

This guide provides a detailed, field-proven methodology for the large-scale synthesis of this important intermediate, focusing on a logical and efficient two-step process: the Vilsmeier-Haack formylation of 1-methylpyrazole followed by regioselective bromination.

Synthetic Strategy: A Two-Step Approach to Purity and Scale

The chosen synthetic pathway is designed for optimal efficiency and scalability, prioritizing commercially available starting materials and robust reaction conditions.

Synthesis_Workflow Start 1-Methylpyrazole (Starting Material) Step1 Step 1: Vilsmeier-Haack Formylation Start->Step1 POCl₃, DMF Intermediate 1-Methyl-1H-pyrazole-4-carbaldehyde Step1->Intermediate Formation of Aldehyde Step2 Step 2: Regioselective Bromination Intermediate->Step2 Br₂, Acetic Acid FinalProduct 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde (Target Compound) Step2->FinalProduct Final Product

Figure 1: Overall synthetic workflow for 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde.

Step 1: Vilsmeier-Haack Formylation of 1-Methylpyrazole

The initial step involves the formylation of 1-methylpyrazole at the C4 position using the Vilsmeier-Haack reaction. This classic and reliable method utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.[1][2] The pyrazole ring system is sufficiently electron-rich to undergo this electrophilic substitution, with the formylation occurring preferentially at the C4 position due to electronic and steric factors.

Mechanism of the Vilsmeier-Haack Reaction:

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion), which is then attacked by the electron-rich pyrazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[3][4]

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole 1-Methylpyrazole Iminium_Intermediate Iminium Salt Intermediate Pyrazole->Iminium_Intermediate + Vilsmeier Reagent Hydrolysis Hydrolysis (H₂O Workup) Iminium_Intermediate->Hydrolysis Aldehyde 1-Methyl-1H-pyrazole- 4-carbaldehyde Hydrolysis->Aldehyde

Figure 2: Simplified mechanism of the Vilsmeier-Haack formylation.

Step 2: Regioselective Bromination

The second step is the regioselective bromination of the intermediate, 1-methyl-1H-pyrazole-4-carbaldehyde, to introduce a bromine atom at the C5 position. The directing effects of the N-methyl and formyl groups on the pyrazole ring favor electrophilic substitution at the C5 position. The reaction is typically carried out using molecular bromine in a suitable solvent, such as acetic acid.

Large-Scale Synthesis Protocol

Safety Precautions: This protocol involves the use of hazardous materials. All procedures should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Materials and Reagents
Reagent/MaterialGradeSupplier
1-Methylpyrazole≥98%Commercially Available
Phosphorus oxychloride (POCl₃)≥99%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Bromine (Br₂)≥99.5%Commercially Available
Glacial Acetic AcidACS GradeCommercially Available
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionPrepared in-house
Sodium Thiosulfate (Na₂S₂O₃)10% Aqueous SolutionPrepared in-house
BrineSaturated Aqueous SolutionPrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Step-by-Step Protocol: Step 1 - Synthesis of 1-Methyl-1H-pyrazole-4-carbaldehyde
  • Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents).

  • Formation of Vilsmeier Reagent: Cool the DMF to 0 °C in an ice-water bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Addition of 1-Methylpyrazole: Dissolve 1-methylpyrazole (1.0 equivalent) in anhydrous dichloromethane (DCM). Add this solution dropwise to the Vilsmeier reagent, again keeping the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (1 x volume).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 1-methyl-1H-pyrazole-4-carbaldehyde.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure product as a solid.

Step-by-Step Protocol: Step 2 - Synthesis of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde
  • Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent) obtained from Step 1 in glacial acetic acid.

  • Bromination: Cool the solution to 0-5 °C in an ice-water bath. Slowly add a solution of bromine (Br₂, 1.1 equivalents) in glacial acetic acid dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching: Carefully pour the reaction mixture into a vigorously stirred solution of 10% aqueous sodium thiosulfate (Na₂S₂O₃) to quench the excess bromine.

  • Neutralization: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (1 x volume) and then with brine (1 x volume).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product as a crystalline solid.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and regiochemistry.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Process Optimization and Scalability Considerations

  • Temperature Control: Precise temperature control during the addition of POCl₃ and bromine is critical to minimize side reactions and ensure safety. For large-scale production, a jacketed reactor with a reliable cooling system is recommended.

  • Reagent Purity: The use of anhydrous solvents and high-purity reagents is essential for achieving high yields and minimizing impurities.

  • Workup and Purification: For large-scale purification, recrystallization is often more practical and cost-effective than chromatography. Optimization of the recrystallization solvent system is crucial for maximizing yield and purity.

  • Safety at Scale: The handling of large quantities of POCl₃ and bromine requires stringent safety protocols, including the use of specialized handling equipment and emergency preparedness plans.

Conclusion

The two-step synthesis of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde presented in this application note provides a reliable and scalable method for producing this valuable building block for drug discovery and development. By following the detailed protocol and considering the key process parameters, researchers and process chemists can efficiently synthesize this compound in high yield and purity, facilitating the advancement of pharmaceutical research.

References

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14.
  • El-Gharably, A. A., et al. (2022). Synthesis, anti-tumor, and anti-microbial evaluation of new pyrazole derivatives. RSC Advances, 12(38), 24653-24664.
  • Chemistry Steps. Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Medicinal Chemistry, 14(9), 1629-1662.
  • Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. (2021). RSC Advances, 11(16), 9295-9300.
  • Bromination of pyrazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Vilsmeier-Haack Reaction for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction to synthesize pyrazole-4-carbaldehydes, crucial intermediates in medicinal chemistry and materials science.[1][2] This document provides in-depth, experience-driven answers to common challenges, focusing on the mechanistic origins of side products and offering validated strategies for their mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific experimental issues in a direct question-and-answer format, providing both diagnostic insights and actionable solutions.

Q1: My reaction is sluggish, and I'm recovering a significant amount of unreacted pyrazole starting material. What are the likely causes?

A1: Root Cause Analysis & Solutions

Low conversion in a Vilsmeier-Haack reaction typically points to two primary areas: the integrity of the Vilsmeier reagent itself or the reactivity of your pyrazole substrate.

  • Vilsmeier Reagent Integrity: The Vilsmeier reagent (a chloroiminium salt) is generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[3][4] This reagent is highly sensitive to moisture.

    • Causality: Trace amounts of water in your DMF, POCl₃, or glassware will rapidly decompose the POCl₃ and the subsequently formed Vilsmeier reagent, reducing the concentration of the active electrophile available for the formylation reaction.

    • Troubleshooting Protocol:

      • Rigorous Anhydrous Conditions: Ensure all glassware is either flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under an inert atmosphere (N₂ or Ar).

      • Reagent Quality: Use a freshly opened bottle of POCl₃ or one that has been stored properly under inert gas. Employ a high-purity, anhydrous grade of DMF, preferably from a sealed bottle.

      • Reagent Preparation: The formation of the Vilsmeier reagent is exothermic.[3] Prepare it by adding POCl₃ dropwise to ice-cold (0-5 °C) DMF with vigorous stirring. A characteristic yellow to pale-orange color and slight thickening are indicative of successful formation. Use this reagent immediately.[3]

  • Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[3] The electron density of the pyrazole ring is paramount for a successful reaction.

    • Causality: Strong electron-withdrawing groups (EWGs) such as -NO₂, -CF₃, or even some halogen substituents on the pyrazole ring can significantly deactivate it towards electrophilic attack, leading to slow or no reaction.[5]

    • Troubleshooting Protocol:

      • Increase Reagent Stoichiometry: For deactivated substrates, increase the equivalents of the Vilsmeier reagent from a typical 1.5-2.0 eq. to 3.0-5.0 eq. to drive the reaction forward.

      • Elevate Reaction Temperature: While the initial addition should be cold, after the pyrazole is added, the reaction temperature can often be gradually increased. Monitor by Thin-Layer Chromatography (TLC), and if the reaction is slow at room temperature, consider heating to 40-80°C.[3] Be aware that higher temperatures can also promote side product formation.

Q2: My primary product isn't the expected aldehyde. Instead, I've isolated a chloro- or dichloromethylated species. What happened?

A2: Understanding the Hydrolysis Step

This is a classic work-up issue. The initial product of the electrophilic attack is not the aldehyde but a stable iminium salt intermediate. The aldehyde is only revealed upon hydrolysis of this intermediate during the aqueous work-up.

  • Causality: Incomplete or improper hydrolysis of the dichloromethyliminium salt intermediate is the direct cause. The work-up conditions (pH, temperature, and duration) are critical for the clean conversion of this intermediate to the final aldehyde. Insufficient water, low temperature during hydrolysis, or non-optimal pH can lead to the isolation of the stable chlorinated precursor.

  • Troubleshooting Protocol:

    • Controlled Quenching: The reaction mixture must be quenched by carefully and slowly pouring it onto a large excess of crushed ice or into a vigorously stirred ice-water mixture. This controls the highly exothermic hydrolysis.

    • pH Adjustment & Heating: After the initial quench, the solution will be strongly acidic. The hydrolysis of the iminium salt is often facilitated by gentle heating. A common procedure is to basify the cold aqueous mixture with a saturated solution of sodium bicarbonate or sodium hydroxide to a neutral or slightly basic pH, followed by stirring at room temperature or gentle heating (e.g., 40-50°C) for 1-2 hours to ensure complete conversion to the aldehyde.

    • Verification: Monitor the hydrolysis by TLC. Take an aliquot of the quenched mixture, extract it with an organic solvent (e.g., ethyl acetate), and spot it against your starting material and a reference of the expected product if available. The intermediate is typically more polar than the starting material but may have a different Rƒ than the final aldehyde. The spot corresponding to the intermediate should disappear upon complete hydrolysis.

Q3: I'm observing a significant amount of N-formylation on one of the pyrazole nitrogens. How can I favor C4-formylation?

A3: Controlling Kinetic vs. Thermodynamic Pathways

N-formylation is a known side reaction, particularly with N-unsubstituted pyrazoles. The lone pair on the pyrazole nitrogen is a competing nucleophile that can attack the Vilsmeier reagent.

  • Causality: The N1 position of a pyrazole can be kinetically favored for attack, especially at lower temperatures. However, the resulting N-formyl pyrazole is often less stable than the C4-formylated aromatic product. The reaction conditions can be tuned to favor the thermodynamically preferred C-formylation.

  • Troubleshooting Protocol:

    • Protecting Groups: The most definitive solution is to install a protecting group on the pyrazole nitrogen (N1). A simple phenyl or methyl group is often sufficient to block N-formylation completely and direct the reaction to the C4 position. If the N-H is required in the final product, a removable protecting group like a 2,4-dinitrophenyl (DNP) or a tosyl (Ts) group can be used, although this adds steps to the overall synthesis.

    • Reaction Temperature: If protection is not an option, temperature can play a key role. Running the reaction at a higher temperature (e.g., 60-100°C) can sometimes favor the formation of the more stable C-formylated product over the kinetically formed N-formyl adduct. This is because the N-formylation may be reversible under these conditions, allowing the reaction to proceed to the thermodynamic product.

    • Solvent Choice: While DMF is the most common solvent (as it's also a reagent), using a non-coordinating co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can sometimes alter the reactivity profile and reduce N-formylation, though this is substrate-dependent.

Troubleshooting Summary Table

Observed Issue Potential Cause(s) Recommended Solutions & Rationale
Low or No Conversion 1. Inactive Vilsmeier Reagent: Moisture contamination.[3] 2. Deactivated Substrate: Electron-withdrawing groups on the pyrazole ring.[5]1. Use flame-dried glassware and anhydrous reagents. Prepare the reagent at 0-5°C and use immediately.[3] 2. Increase equivalents of Vilsmeier reagent (3-5 eq.). Increase reaction temperature after addition (e.g., 70-80°C).[3]
Isolation of Dichloromethyl or Chloro-vinyl Byproduct Incomplete Hydrolysis: The iminium salt intermediate was not fully converted to the aldehyde during work-up.1. Quench the reaction mixture by pouring it slowly onto crushed ice. 2. Adjust pH to neutral/basic with NaHCO₃ or NaOH. 3. Stir the aqueous mixture, possibly with gentle heating (40-50°C), until TLC confirms full conversion.
Formation of N-Formyl Side Product Competitive Nucleophilic Attack: The N1-nitrogen attacks the Vilsmeier reagent. This is common for N-unsubstituted pyrazoles.1. Protecting Group: Install a group (e.g., methyl, phenyl) on the N1 position to block this site. 2. Elevate Temperature: Run the reaction at higher temperatures (60-100°C) to favor the thermodynamically stable C4-formylated product.
Formation of Dark, Tarry Residue Reaction Overheating: Uncontrolled exotherm during reagent preparation or substrate addition leading to polymerization/decomposition.[3]1. Maintain strict temperature control (ice bath) during all exothermic steps. 2. Ensure slow, dropwise addition of both POCl₃ and the pyrazole solution.
Poor Regioselectivity (Unsymmetrical Pyrazoles) Steric/Electronic Ambiguity: Substituents at C3 and C5 do not provide a strong enough bias for selective C4 attack.1. This is highly substrate-dependent. Analyze the electronic effects of your substituents. A strongly donating group will direct formylation more effectively. 2. If inseparable isomers form, consider a synthetic strategy that builds the desired substitution pattern unambiguously (e.g., Knorr pyrazole synthesis).[6]

Mechanistic Pathways: Desired vs. Side Reactions

Understanding the reaction mechanism is key to troubleshooting. The following diagrams illustrate the primary pathway for successful formylation and a common pathway for byproduct formation.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Desired C4-Formylation Pathway DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier Attack POCl3 POCl₃ POCl3->Vilsmeier Activation Pyrazole Pyrazole Substrate Sigma Sigma Complex (C4-Attack) Pyrazole->Sigma Electrophilic Attack Iminium Iminium Salt Intermediate Sigma->Iminium Aromatization (-H⁺) Aldehyde Pyrazole-4-carbaldehyde (Desired Product) Iminium->Aldehyde Aqueous Workup (Hydrolysis)

Caption: Desired reaction pathway for Vilsmeier-Haack formylation of pyrazole.

G cluster_0 Side Reaction Pathways Vilsmeier Vilsmeier Reagent Pyrazole N-Unsubstituted Pyrazole Iminium Iminium Salt Intermediate N_Formyl N-Formyl Pyrazole (Side Product) Pyrazole->N_Formyl N-Attack Dichloro Dichloromethyl Adduct (Side Product) Iminium->Dichloro Incomplete Hydrolysis

Caption: Common side reaction pathways in pyrazole formylation.

Best-Practice Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde

This protocol provides a robust starting point for the formylation of a typical N-substituted pyrazole.

Reagents & Equipment:

  • 1-Phenyl-1H-pyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrer, dropping funnel, ice bath

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous DMF (e.g., 20 mL).

    • Cool the flask to 0°C using an ice-salt bath.

    • Add POCl₃ (e.g., 1.5 equivalents) dropwise via the dropping funnel to the stirred DMF over 30 minutes. Maintain the internal temperature below 10°C.

    • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. The solution should become a yellowish, slightly viscous liquid.

  • Formylation Reaction:

    • Dissolve the 1-phenyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DCM (e.g., 10 mL).[3]

    • Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0°C over 20 minutes.

    • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60°C and stir for 2-4 hours.

    • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), checking for the consumption of the starting material.

  • Work-up and Hydrolysis:

    • Cool the reaction mixture back to room temperature.

    • In a separate large beaker, prepare a vigorously stirred slurry of crushed ice (approx. 200 g).

    • Slowly and carefully pour the reaction mixture into the ice slurry. This is a highly exothermic step.

    • Once the quench is complete, slowly add saturated NaHCO₃ solution until the pH of the aqueous slurry is ~7-8. Effervescence will occur.

    • Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis of the iminium salt intermediate.

  • Extraction and Isolation:

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers and wash with water (1 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • The crude 1-phenyl-1H-pyrazole-4-carbaldehyde can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

References

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). J Nucl Med Radiat Ther, 5:250. Available at: [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(v), 1-14. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). PharmaTutor. Available at: [Link]

  • About the Vilsmeier-Haack formylation of this compound. (2021). Chemistry Stack Exchange. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2022). Chemical Methodologies. Available at: [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2022). MDPI. Available at: [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkat USA. Available at: [Link]

  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. (n.d.). Bibliomed. Available at: [Link]

  • Bonacorso, H. G., et al. (2019). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 24(22), 4136. Available at: [Link]

  • Review on Synthesis of pyrazole and pyrazolines. (2015). ResearchGate. Available at: [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

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Technical Support Center: Optimizing Suzuki Coupling with 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and success of their synthetic routes. Here, we will address common challenges and provide in-depth, field-proven insights to help you navigate the complexities of this powerful C-C bond-forming reaction.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its versatility and functional group tolerance.[1][2][3] However, substrates like 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde, which contain both a heteroaryl bromide and a potentially sensitive aldehyde functional group, can present unique challenges. This guide will provide a structured approach to catalyst selection, reaction optimization, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing a Suzuki coupling with 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde?

A1: The main challenges with this substrate arise from a combination of factors:

  • Electronic Properties: The pyrazole ring is an electron-deficient heterocycle, which can influence the rate of oxidative addition.[4] The presence of an electron-withdrawing aldehyde group further modulates the electronic nature of the C-Br bond.

  • Aldehyde Functionality: The aldehyde group can potentially coordinate to the palladium catalyst, possibly leading to catalyst inhibition.[5][6] It is also sensitive to certain reaction conditions and can undergo side reactions.

  • Catalyst Inhibition: Pyrazole-containing compounds can act as ligands and stabilize metal complexes, which can sometimes lead to catalyst deactivation if not properly managed.[7][8]

  • Side Reactions: Common side reactions include protodeboronation of the boronic acid/ester, homocoupling of the boronic acid, and dehalogenation of the starting material.[9][10]

Q2: How do I select the optimal palladium catalyst and ligand for this reaction?

A2: Catalyst and ligand selection is critical for a successful Suzuki coupling. For heteroaryl bromides, especially those with potentially coordinating functional groups, bulky and electron-rich phosphine ligands are often the most effective.[11]

  • Initial Screening: A good starting point is to screen a variety of palladium precatalysts and ligands. Many vendors offer screening kits for this purpose.[9]

  • Recommended Ligands:

    • Buchwald-type biaryl phosphine ligands: XPhos, SPhos, and RuPhos are excellent candidates.[12][13] These ligands are known to promote both oxidative addition and reductive elimination, which can be beneficial for challenging substrates.

    • N-Heterocyclic Carbene (NHC) Ligands: PEPPSI™-type precatalysts are also highly effective, particularly for sterically hindered or electron-deficient substrates.[14]

  • Palladium Precatalysts: Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources that are used in conjunction with a ligand. Air-stable precatalysts like XPhos Pd G3 can simplify reaction setup.[11]

Q3: What is the best choice of base and solvent for this Suzuki coupling?

A3: The choice of base and solvent is interdependent and can significantly impact the reaction outcome.

  • Base Selection:

    • Inorganic Bases: Mild inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are generally preferred to minimize side reactions with the aldehyde group.[12][15] Stronger bases like NaOH or KOH could potentially lead to undesired aldol-type reactions or other decomposition pathways.

    • Fluoride Bases: In some cases, KF or CsF can be effective, especially if protodeboronation is a concern.[16]

  • Solvent Selection:

    • Aprotic Solvents: A mixture of an aprotic organic solvent and water is standard for Suzuki couplings. Common choices include 1,4-dioxane, THF, or toluene with water.[9]

    • Polar Aprotic Solvents: Solvents like DMF or acetonitrile can be used, but their polarity can influence the reaction selectivity and the stability of intermediates.[17][18][19]

    • Solvent Effects: The solvent must be capable of dissolving the organic substrates, the palladium catalyst, and the inorganic base to some extent.[20] The addition of a small amount of water is often necessary to facilitate the transmetalation step.[21]

Q4: Should I use a boronic acid or a boronate ester?

A4: Both boronic acids and their esters can be used in Suzuki couplings, and the choice depends on the stability of the specific organoboron reagent.

  • Boronic Acids: They are generally more reactive, which can lead to faster reaction times.[22] However, they are also more prone to protodeboronation, especially with electron-deficient heteroaryl boronic acids.[4][9]

  • Boronate Esters: Pinacol esters are the most common type and offer significantly greater stability, making them easier to handle, purify, and store.[1][22][23][24] For challenging couplings or when using sensitive boronic acids, using the corresponding pinacol ester is often advantageous.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the Suzuki coupling of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde.

Issue 1: Low or No Conversion of Starting Material
Potential Cause Explanation Recommended Solution
Catalyst Inactivity The palladium catalyst may be inactive due to oxidation or improper handling.Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen). Use freshly opened or properly stored catalysts and ligands. Consider using an air-stable precatalyst.[10]
Inefficient Oxidative Addition The C-Br bond on the electron-deficient pyrazole may be difficult to activate.Switch to a more electron-rich and bulky ligand such as XPhos, SPhos, or an NHC ligand to facilitate oxidative addition.[12][25] Increasing the reaction temperature may also be beneficial.[26]
Poor Solubility The reactants, catalyst, or base may not be sufficiently soluble in the chosen solvent system.Screen alternative solvents or solvent mixtures. Ensure vigorous stirring to aid dissolution of heterogeneous components.[10]
Issue 2: Significant Formation of Side Products
Side Product Potential Cause Recommended Solution
Protodeboronation The boronic acid or ester is being hydrolyzed back to the corresponding arene before it can couple.Use a more stable boronate ester (e.g., pinacol ester).[9] Consider using anhydrous conditions with a base like K₃PO₄.[12] Minimize reaction time and temperature where possible.
Dehalogenation The bromo-pyrazole is being reduced to 1-methyl-1H-pyrazole-4-carbaldehyde.This can be caused by certain solvents (like alcohols) or bases. Switch to a non-protic solvent and an inorganic base like K₃PO₄ or Cs₂CO₃.[9][11] The choice of ligand can also influence this side reaction.[27]
Homocoupling The boronic acid couples with itself to form a biaryl byproduct.Ensure the reaction is thoroughly deoxygenated, as trace oxygen can promote homocoupling.[12] Using a bulkier ligand can also disfavor this side reaction.
Catalyst Selection and Troubleshooting Workflow

Caption: A workflow for catalyst selection and troubleshooting.

Experimental Protocols

General Protocol for Catalyst Screening

This protocol is designed for small-scale reactions to efficiently screen different catalyst systems.

  • Preparation: To an array of reaction vials, add 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (2-4 mol%) to each vial. If using an air-stable precatalyst, this can be done on the bench.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) to each vial to achieve a concentration of approximately 0.1 M with respect to the starting bromide.

  • Reaction: Seal the vials and place them in a preheated aluminum block on a stirrer hotplate at the desired temperature (e.g., 80-110 °C).

  • Monitoring and Analysis: After a set time (e.g., 4, 8, or 16 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute with a suitable solvent (e.g., acetonitrile), filter, and analyze by LC-MS to determine the conversion and identify major products.

Optimized Protocol (Example)

Based on screening results, an optimized protocol might look like the following:

  • Reagent Preparation: In a flame-dried Schlenk flask, combine 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv.), the arylboronic acid pinacol ester (1.3 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and argon three times.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 10:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Summary Table for Catalyst/Ligand Screening
Catalyst System Base Solvent Temp (°C) Time (h) Conversion (%) Notes
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10016<10Low activity, significant starting material remaining.
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O1008>95High conversion, clean reaction profile.
Pd(OAc)₂ / SPhosCs₂CO₃Toluene/H₂O1106>95Fast reaction, good yield.
PEPPSI-IPrK₃PO₄THF/H₂O801290Effective at lower temperature.

This technical guide provides a comprehensive framework for optimizing the Suzuki coupling of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde. By systematically evaluating catalysts, ligands, bases, and solvents, and by understanding the potential side reactions, researchers can significantly improve the efficiency and reliability of this important transformation.

References

  • A Comparative Guide to the Reactivity of (5-Iodopent-1-en-1-yl)boronic Acid and Its Boronate Esters in Suzuki-Miyaura Coupling - Benchchem.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH.
  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Publishing.
  • Palladium(II) Pyrazolin-4-ylidenes: Remote N-Heterocyclic Carbene Complexes and Their Catalytic Application in Aqueous Suzuki−Miyaura Coupling | Organometallics - ACS Publications.
  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H.
  • Solvent Effect on Palladium‐Catalyzed Cross‐Coupling Reactions and Implications on the Active Catalytic Species | Scilit.
  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - NIH.
  • Mastering Suzuki Coupling: Your Guide to Boronate Ester Intermediates.
  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - ACS Publications.
  • Boron Suzuki Coupling - Borates Today.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions - ResearchGate.
  • Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage | Organic Letters - ACS Publications.
  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd - Aidic.
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
  • Optimizing Suzuki Coupling Reactions - CovaSyn.
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • Table 1 . Screening of palladium catalysts for the Suzuki coupling of... - ResearchGate.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC - NIH.
  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - RSC Publishing.
  • Technical Support Center: Suzuki Coupling Reactions of 4-Bromopyrazoles - Benchchem.
  • Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis - Benchchem.
  • “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids | Journal of the American Chemical Society - ACS Publications.
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH.
  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates.
  • Screening of different bases for Suzuki coupling a - ResearchGate.
  • How can I solve my problem with Suzuki coupling? - ResearchGate.
  • (PDF) Optimization of the Suzuki-Miyaura Cross-coupling - ResearchGate.
  • Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone - Benchchem.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Struggling with Suzuki Reaction : r/Chempros - Reddit.
  • Aldehydes and Ketones Influence Reactivity and Selectivity in Nick- el-Catalyzed Suzuki-Miyaura Reactions - Semantic Scholar.
  • (PDF) Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions - ResearchGate.
  • Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI.
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling - ResearchGate.
  • Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate - Benchchem.
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing).
  • Suzuki reaction - Wikipedia.
  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave - ScholarWorks @ UTRGV.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.

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improving the yield of pyrazolo[3,4-d]pyrimidine synthesis from bromo-pyrazole-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists working on the synthesis of pyrazolo[3,4-d]pyrimidines, a scaffold of immense interest in drug discovery.[1][2][3] Our focus is on a common and versatile synthetic route starting from bromo-pyrazole-carbaldehyde precursors and addressing the critical challenge of yield optimization.

This document moves beyond simple protocols to provide in-depth troubleshooting advice, explain the chemical logic behind procedural choices, and offer validated methods to overcome common experimental hurdles.

General Synthetic Workflow

The conversion of a bromo-pyrazole-carbaldehyde to a functionalized pyrazolo[3,4-d]pyrimidine typically involves a two-stage process. The initial step is a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) to install a desired substituent at the bromine position. This is followed by a condensation and cyclization reaction involving the pyrazole nitrogen and the adjacent aldehyde to form the pyrimidine ring.

Workflow Start Bromo-pyrazole-carbaldehyde Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) Start->Coupling Boronic Acid/Ester Pd Catalyst, Base Intermediate Substituted Pyrazole-carbaldehyde Coupling->Intermediate Cyclization Ring-Closing Condensation (e.g., with Formamide) Intermediate->Cyclization Amine Source (Formamide, Urea, etc.) High Temperature Product Pyrazolo[3,4-d]pyrimidine Cyclization->Product

Caption: High-level workflow for pyrazolo[3,4-d]pyrimidine synthesis.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during synthesis in a question-and-answer format.

Section A: Palladium-Catalyzed Cross-Coupling Step

Question 1: My Suzuki-Miyaura coupling of the bromo-pyrazole-carbaldehyde is giving very low yields (<30%). What are the most likely causes and how can I fix it?

Answer: Low yield in a Suzuki-Miyaura coupling is a frequent problem stemming from several potential sources. The key is to systematically diagnose the issue. The unprotected N-H group on the pyrazole ring and the aldehyde can both interfere with the catalytic cycle.[4]

Causality & Solution Workflow:

  • Catalyst Inactivation: The aldehyde group or acidic N-H on the pyrazole can coordinate to the palladium center, inhibiting its catalytic activity.

    • Solution: Switch to a more robust, electron-rich phosphine ligand that protects the palladium center. Buchwald-type biarylphosphine ligands like XPhos or SPhos are specifically designed for challenging substrates.[5] Using a pre-catalyst, such as XPhos Pd G2 or G3 , can ensure efficient generation of the active Pd(0) species.[5]

  • Ineffective Base/Transmetalation: The transmetalation step, where the organic group is transferred from boron to palladium, is often rate-limiting and highly dependent on the base.

    • Solution: A moderately strong base is required to activate the boronic acid without degrading the substrate. While Na₂CO₃ is common, K₃PO₄ is often superior for heteroaromatic substrates as it is less nucleophilic and promotes efficient transmetalation.[4] Ensure the base is finely powdered and anhydrous.

  • Hydrodehalogenation (Debromination): You may be observing the formation of pyrazole-carbaldehyde (without the bromine). This side reaction is promoted by moisture and certain palladium-hydride species.

    • Solution: Rigorously dry your solvent (e.g., 1,4-dioxane) and reagents. Sparging the reaction mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes before adding the catalyst is crucial to remove oxygen, which can also lead to catalyst degradation and side reactions.

  • Boronic Acid Decomposition: Arylboronic acids, especially heteroaryl ones, can be unstable and undergo protodeboronation or form inactive trimeric boroxines upon storage.

    • Solution: Use fresh, high-quality boronic acid. If its quality is suspect, consider converting it to a more stable potassium trifluoroborate salt or a pinacol ester. Always use a slight excess (1.2–1.5 equivalents) of the boron reagent.[4]

Troubleshooting_Suzuki Start Low Suzuki Coupling Yield CheckCatalyst Is the catalyst/ligand optimal? (e.g., Pd(PPh₃)₄) Start->CheckCatalyst CheckBase Is the base effective? (e.g., Na₂CO₃) Start->CheckBase CheckPurity Are reagents pure & dry? Start->CheckPurity CheckSideReaction Is debromination observed? Start->CheckSideReaction Sol_Catalyst Action: Use XPhos Pd G2 and an electron-rich ligand. CheckCatalyst->Sol_Catalyst No Sol_Base Action: Switch to K₃PO₄ (anhydrous, powdered). CheckBase->Sol_Base No Sol_Purity Action: Use anhydrous solvent. Check boronic acid quality. CheckPurity->Sol_Purity No Sol_SideReaction Action: Degas reaction mixture thoroughly with Argon. CheckSideReaction->Sol_SideReaction Yes

Caption: Decision flowchart for troubleshooting low Suzuki coupling yields.

Question 2: Which palladium catalyst system do you recommend as a starting point?

Answer: For a general bromo-pyrazole-carbaldehyde, a highly effective starting point is a modern pre-catalyst system known for its high activity and broad substrate scope.

ParameterRecommended ConditionRationale
Catalyst XPhos Pd G2 or G3 (1-3 mol%)Ensures efficient formation of the active Pd(0) catalyst and is robust towards functional groups like aldehydes and N-H bonds.[5]
Ligand XPhos (1.1 eq. relative to Pd)The bulky, electron-rich nature of XPhos promotes the crucial reductive elimination step and stabilizes the catalyst.
Base K₃PO₄ (2.0 - 2.5 equiv.)Proven to be highly effective for cross-coupling of N-heterocycles.[4]
Solvent 1,4-Dioxane / H₂O (e.g., 5:1 ratio)A common and effective solvent system that facilitates dissolution of both organic and inorganic reagents.[6]
Temperature 80 - 100 °CProvides sufficient thermal energy for the catalytic cycle without promoting excessive side reactions.
Section B: Ring-Closing Condensation Step

Question 3: My cyclization reaction with formamide is slow and gives a low yield of the pyrazolo[3,4-d]pyrimidine. How can I drive it to completion?

Answer: The cyclization of an amino-pyrazole derivative (formed in situ from the aldehyde and an amine source) is a dehydration/condensation reaction that often requires high temperatures.[7][8] Incomplete conversion is typically due to insufficient temperature or inefficient removal of water.

Causality & Solutions:

  • Insufficient Thermal Energy: Formamide cyclizations often require temperatures in excess of 150 °C to proceed efficiently.

    • Solution: Ensure your reaction temperature is adequate. A typical range is 160-190 °C . If using an open vessel, a condenser is necessary to prevent loss of formamide. For more precise temperature control and to reach higher temperatures safely, a sealed-vessel microwave reactor is an excellent alternative. Microwave irradiation can dramatically shorten reaction times from hours to minutes.

  • Alternative Reagents: Formamide is effective but harsh. Other reagents can achieve the same transformation under different conditions.

    • Solution: A one-pot reaction using a Vilsmeier-type reagent (e.g., DMF/PBr₃) followed by treatment with an amine source like hexamethyldisilazane (HMDS) can produce pyrazolo[3,4-d]pyrimidines in high yield at much lower temperatures (e.g., 60 °C).[9] This method proceeds through a formamidine intermediate.

Mechanism cluster_0 Proposed Formamide Cyclization A Substituted Pyrazole-carbaldehyde C Iminium Intermediate (via initial condensation) A->C + HCONH₂ - H₂O B Formamide (HCONH₂) B->C D Intramolecular Cyclization C->D Nucleophilic attack by Pyrazole N-H E Dehydration (Aromatization) D->E - H₂O F Final Product E->F

Caption: Simplified mechanism of formamide-mediated cyclization.

Question 4: What are the main side products in the cyclization step and how can I minimize them?

Answer: The primary side products arise from incomplete reactions or decomposition under the harsh, high-temperature conditions.

  • N-Formyl Intermediate: If the temperature is too low or the reaction time too short, you may isolate the N-formylated pyrazole intermediate, where the formamide has acylated the pyrazole nitrogen but not cyclized.

    • Minimization: Increase the reaction temperature and/or time. Monitor the reaction by TLC or LC-MS to ensure the disappearance of this intermediate.

  • Tar/Polymerization: The aldehyde is reactive at high temperatures and can undergo self-condensation or decomposition, leading to intractable tar.

    • Minimization: This is often a sign of excessively high temperatures or prolonged reaction times. Find the "sweet spot" (e.g., 180 °C for 4 hours vs. 210 °C for 1 hour). Using a more controlled method like microwave synthesis can significantly reduce the formation of thermal decomposition byproducts.[10]

Part 2: Purification and Analysis FAQs

Question 5: My final pyrazolo[3,4-d]pyrimidine product is difficult to purify by column chromatography. What other methods can I use?

Answer: Pyrazolo[3,4-d]pyrimidines are often crystalline solids with moderate polarity, which can make chromatographic separation from closely-related impurities challenging.

  • Recrystallization: This is the most powerful technique for purifying crystalline solids. Screen a variety of solvents. A good starting point is a polar solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., ethanol, isopropanol, ethyl acetate). If a single solvent doesn't work, try a solvent/anti-solvent system (e.g., dissolve in minimal hot DCM or EtOAc and add hexanes until turbidity appears, then cool).

  • Acid/Base Wash: If your product has a basic nitrogen atom that is not sterically hindered, you may be able to perform an acid wash. Dissolve the crude material in an organic solvent (like EtOAc), wash with dilute aqueous acid (e.g., 1M HCl) to extract the product into the aqueous layer, wash the organic layer to remove non-basic impurities, then basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extract the pure product back into an organic solvent.

Part 3: Detailed Experimental Protocols

These are generalized protocols and may require optimization for specific substrates.

Protocol 1: Optimized Suzuki-Miyaura Coupling
  • Setup: To an oven-dried Schlenk flask, add the bromo-pyrazole-carbaldehyde (1.0 equiv.), the arylboronic acid (1.3 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with Argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and water (5:1 v/v, to make a 0.1 M solution with respect to the starting material) via syringe.

  • Degassing: Sparge the resulting suspension with a stream of Argon for 15 minutes.

  • Catalyst Addition: Add the XPhos Pd G2 pre-catalyst (0.02 equiv., 2 mol%) to the flask under a positive pressure of Argon.

  • Reaction: Seal the flask and heat the mixture to 90 °C with vigorous stirring for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography.

Protocol 2: Microwave-Assisted Cyclization
  • Setup: In a 10 mL microwave reaction vial, combine the substituted pyrazole-carbaldehyde (1.0 equiv.) and formamide (20-40 equiv., serving as both reagent and solvent).

  • Sealing: Crimp a cap onto the vial.

  • Reaction: Place the vial in a microwave reactor. Heat the mixture to 180 °C for 30-60 minutes. It is critical to set a maximum pressure limit (e.g., 250 psi) for safety.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice water. The product will often precipitate.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. If necessary, the solid can be further purified by recrystallization from a suitable solvent like ethanol.

References

  • Abd El Latif, F. (2010). Study on Pyrazolo-4-carboxaldehyde: Synthesis of Fused Pyrazole, Isoxazole, Pyrimidine and Pyridine-[2, 3-D]-Pyrazoline Derivatives. Asian Journal of Chemistry, 5, 184-188.
  • 11

  • El Hafi, M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(5), 1020. [Link]

  • 2

  • Wang, Z., et al. (2012). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 17(10), 12301-12312. [Link]

  • Portilla, J., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(19), 6296. [Link]

  • Talele, T. T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. The Journal of Organic Chemistry, 75(24), 8657-8660. [Link]

  • Prieur, A., et al. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 16(43), 8361-8368. [Link]

  • Fayed, E. A., et al. (2020). New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. Archiv der Pharmazie, 353(10), e2000140. [Link]

  • Chern, J., et al. (2012). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 17(1), 137-151. [Link]

  • Ettahiri, L., et al. (2023). RECENT ADVANCES IN THE SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF PYRAZOLO[3,4-d]PYRIMIDINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 22(4), 1-38.
  • Schenone, S., et al. (2011). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Journal of Medicinal Chemistry, 54(5), 1272-1283. [Link]

  • Radi, S., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Journal of Medicinal Chemistry, 57(12), 5037-5057. [Link]

  • El Hafi, M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]

  • Kumar, A., et al. (2009). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 44(5), 2271-2276. [Link]

  • Ghorab, M. M., et al. (2015). Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. Archiv der Pharmazie, 348(1), 31-40. [Link]

Sources

Technical Support Center: Synthesis of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde. This guide, structured in a troubleshooting and FAQ format, addresses common challenges and byproducts encountered during the synthesis, which typically employs the Vilsmeier-Haack reaction.[1][2][3]

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low or No Yield of the Desired Product

Low or no yield of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde is a frequent issue. Several factors related to the Vilsmeier-Haack reaction conditions can contribute to this problem.

Potential Cause Suggested Solution
Insufficiently Activated Substrate The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success hinges on the electron-rich nature of the pyrazole ring.[4][5] Ensure the starting material, 5-bromo-1-methyl-1H-pyrazole, is of high purity. Contaminants can interfere with the reaction.
Decomposition of Vilsmeier Reagent The Vilsmeier reagent, formed in situ from a formamide derivative (like DMF) and a chlorinating agent (like POCl₃), is moisture-sensitive.[4][5] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
Incorrect Reaction Temperature Temperature control is critical. The formation of the Vilsmeier reagent is typically done at low temperatures (0-5 °C), followed by a controlled increase for the formylation step. Excessively high temperatures can lead to reagent decomposition and byproduct formation.
Inadequate Reaction Time The reaction may not have proceeded to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.
Problem 2: Formation of Multiple Products and Byproducts

The appearance of multiple spots on a TLC plate or unexpected peaks in an LC-MS analysis indicates the formation of byproducts. Understanding the potential side reactions is key to mitigating them.

FAQ: What are the common byproducts in this synthesis?

Answer: The primary byproducts in the Vilsmeier-Haack formylation of pyrazoles can include:

  • Regioisomers: While formylation is expected at the C4 position due to the directing effects of the substituents, small amounts of other isomers, such as 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde, might form.[6]

  • Di-formylated Products: Under harsh reaction conditions or with an excess of the Vilsmeier reagent, a second formyl group may be introduced onto the pyrazole ring.

  • Chlorinated Byproducts: Phosphorus oxychloride (POCl₃) can act as a chlorinating agent, especially at elevated temperatures, leading to the formation of chlorinated pyrazole derivatives.[7]

  • Hydroxymethylated Byproducts: Prolonged heating of DMF can generate small amounts of formaldehyde, which can react with the pyrazole to form a hydroxymethylated byproduct.[8]

  • Unreacted Starting Material: Incomplete reaction will result in the presence of the starting 5-bromo-1-methyl-1H-pyrazole.

Troubleshooting Byproduct Formation
Potential Cause Suggested Solution
Formation of Regioisomers Optimize the reaction temperature. Lower temperatures generally favor the formation of the thermodynamically more stable product and can improve regioselectivity.
Di-formylation Carefully control the stoichiometry of the Vilsmeier reagent. Use a slight excess (typically 1.1-1.5 equivalents) relative to the pyrazole substrate.
Chlorination Reduce the reaction temperature and the amount of POCl₃ used.
Hydroxymethylation Minimize prolonged heating of the reaction mixture.
Incomplete Reaction Increase the reaction time or slightly increase the reaction temperature after monitoring shows the reaction has stalled.
Problem 3: Difficulties in Product Purification

Isolating the pure 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde from the reaction mixture can be challenging due to the presence of polar byproducts and residual reagents.

FAQ: What is the recommended work-up and purification procedure?

Answer: A standard work-up procedure involves carefully quenching the reaction mixture by pouring it onto crushed ice. This hydrolyzes the intermediate iminium salt to the desired aldehyde.[5] The aqueous solution is then neutralized with a base, such as sodium bicarbonate or sodium hydroxide, to a pH of approximately 7-8. The product can then be extracted with an organic solvent like ethyl acetate or dichloromethane.

For purification, column chromatography on silica gel is typically the most effective method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is recommended to separate the desired product from less polar byproducts and unreacted starting material.

Experimental Workflow & Visualization

Visualizing the Vilsmeier-Haack Reaction and Byproduct Formation

The following diagram illustrates the core reaction pathway and a potential side reaction.

Vilsmeier_Haack_Byproducts sub 5-bromo-1-methyl- 1H-pyrazole intermediate Iminium Salt Intermediate sub->intermediate Formylation byproduct Chlorinated Byproduct (Undesired) sub->byproduct Chlorination reagent Vilsmeier Reagent (DMF/POCl3) reagent->intermediate product 5-bromo-1-methyl-1H-pyrazole- 4-carbaldehyde (Desired) intermediate->product Hydrolysis hydrolysis Hydrolysis (Work-up) hydrolysis->product side_reagent Excess POCl3 (High Temp) side_reagent->byproduct

Caption: Vilsmeier-Haack reaction pathway and a potential side reaction.

Troubleshooting Flowchart

This flowchart provides a systematic approach to diagnosing and resolving common issues.

Troubleshooting_Flowchart start Low/No Yield or Multiple Products check_reagents Are reagents anhydrous and reaction under inert atmosphere? start->check_reagents use_anhydrous Use anhydrous reagents and inert atmosphere. check_reagents->use_anhydrous No check_temp Is reaction temperature optimized? check_reagents->check_temp Yes use_anhydrous->check_temp optimize_temp Optimize temperature profile (cool for reagent formation, then warm for reaction). check_temp->optimize_temp No check_stoichiometry Is Vilsmeier reagent stoichiometry correct (1.1-1.5 eq)? check_temp->check_stoichiometry Yes optimize_temp->check_stoichiometry adjust_stoichiometry Adjust stoichiometry. check_stoichiometry->adjust_stoichiometry No monitor_reaction Monitor reaction by TLC/HPLC. check_stoichiometry->monitor_reaction Yes adjust_stoichiometry->monitor_reaction success Improved Yield and Purity monitor_reaction->success

Caption: A systematic troubleshooting flowchart for the synthesis.

Quantitative Data Summary

ParameterRecommended RangePotential Issue if Deviated
Vilsmeier Reagent (eq.) 1.1 - 1.5<1.1: Incomplete reaction. >1.5: Increased risk of di-formylation.
Reaction Temperature 0-5 °C (reagent formation), RT to 60 °C (formylation)Too low: Slow or no reaction. Too high: Byproduct formation (chlorination, decomposition).
Reaction Time 2 - 24 hoursToo short: Incomplete reaction. Too long: Potential for byproduct formation.
Work-up pH 7 - 8Too acidic: Incomplete hydrolysis of iminium salt. Too basic: Potential for side reactions of the aldehyde product.

Detailed Experimental Protocol: Purification by Column Chromatography

  • Prepare the Crude Sample: After the aqueous work-up and extraction, dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product as an oil or solid.

  • Select the Stationary and Mobile Phase: Use silica gel (60-120 or 230-400 mesh) as the stationary phase. Based on TLC analysis of the crude mixture, determine an appropriate solvent system (mobile phase). A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v).

  • Pack the Column: Prepare a slurry of the silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column, allowing it to pack evenly without air bubbles.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane if solubility is an issue). Carefully load the sample onto the top of the silica gel bed.

  • Elute the Column: Begin eluting the column with the mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

  • Monitor the Fractions: Analyze the collected fractions by TLC to identify which fractions contain the pure desired product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde.

References

  • Dar, A. M., & Shamsuzzaman. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106. [Link]

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-14. [Link]

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 56, 355-657. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkat USA. [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde. Retrieved from [Link]

Sources

Technical Support Center: Purification of Substituted Pyrazole-4-Carbaldehydes by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of substituted pyrazole-4-carbaldehydes using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols. The information herein is curated to enhance your experimental success by addressing common challenges with scientifically grounded solutions.

Section 1: Troubleshooting Guide

The purification of substituted pyrazole-4-carbaldehydes can present several chromatographic challenges. This section provides a systematic approach to identifying and resolving common issues.

Common Problems and Solutions
Problem Potential Causes Solutions & Explanations
Peak Tailing Secondary Interactions with Residual Silanols: The polar nature of the pyrazole ring and the carbaldehyde group can lead to strong interactions with residual silanol groups on the silica-based stationary phase, causing asymmetrical peak shapes.[1][2][3]1. Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to ~2.5-3) with an additive like trifluoroacetic acid (TFA) or formic acid can suppress the ionization of silanol groups, minimizing these secondary interactions.[2] 2. Use of End-Capped Columns: Employ a modern, well-end-capped C18 or C8 column. End-capping chemically modifies the majority of residual silanols, providing a more inert surface.[3] 3. Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can help to mask the residual silanols and improve peak shape.[2]
Poor Resolution/Co-elution of Impurities Inadequate Selectivity: The mobile phase and stationary phase combination may not be providing sufficient selectivity to separate the target compound from closely related impurities or isomers.1. Optimize Mobile Phase Composition: Vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. Sometimes switching the organic modifier can drastically alter selectivity.[4] 2. Change Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. A phenyl-hexyl column, for instance, can offer different selectivity for aromatic compounds through pi-pi interactions. 3. Gradient Optimization: If using a gradient, adjust the slope. A shallower gradient can often improve the separation of closely eluting peaks.[5]
Variable Retention Times Mobile Phase Inconsistency: Inconsistent preparation of the mobile phase is a common cause of retention time shifts.[6] System Equilibration: Insufficient column equilibration time between runs can lead to drifting retention times.1. Precise Mobile Phase Preparation: Prepare the mobile phase accurately, ideally gravimetrically. Ensure thorough mixing and degassing to prevent compositional changes.[6] 2. Adequate Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This typically requires flushing with 5-10 column volumes.[6][7]
Low Recovery/Yield On-Column Degradation: The compound may be unstable under the chromatographic conditions (e.g., pH of the mobile phase). Precipitation: The purified compound may precipitate in the collection tubes if the mobile phase is evaporated, especially if it has low solubility in the remaining solvent.[8]1. Stability Assessment: Inject a standard and let it sit in the autosampler for a prolonged period to check for degradation. If degradation is observed, consider a mobile phase with a more neutral pH if compatible with good chromatography. 2. Solvent Exchange Post-Purification: After collecting fractions, consider performing a solvent exchange to a more suitable solvent for storage or downstream applications, especially if acidic modifiers like TFA were used.[8]
High Backpressure Column Clogging: Particulate matter from the sample or precipitation of the compound can block the column frit.[9] Buffer Precipitation: If using a buffer, it may precipitate if the concentration of the organic modifier becomes too high.1. Sample Filtration: Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection. 2. Use of a Guard Column: A guard column installed before the main column can trap particulates and strongly retained compounds, protecting the more expensive analytical or preparative column.[6] 3. Miscibility Check: Ensure your buffer is soluble in the highest concentration of organic modifier used in your gradient.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for HPLC method development for a novel substituted pyrazole-4-carbaldehyde?

A good starting point is a reversed-phase method using a C18 column.[10][11] A common mobile phase system consists of water and acetonitrile, both with 0.1% formic acid or TFA.[12] A generic scouting gradient of 5% to 95% acetonitrile over 20-30 minutes can be used to determine the approximate retention time of your compound.[5]

Q2: Should I use acetonitrile or methanol as the organic modifier?

Both are common choices. Acetonitrile generally has a lower viscosity, which results in lower backpressure, and often provides sharper peaks.[4] Methanol is a protic solvent and can offer different selectivity, which might be advantageous for separating certain impurities.[4] It is often beneficial to screen both during method development.

Q3: My compound is poorly soluble in the mobile phase. How should I prepare my sample for injection?

If your compound is not soluble in the initial mobile phase, you can dissolve it in a stronger solvent, such as 100% of your organic modifier or even DMSO. However, be mindful of the injection volume. Injecting a large volume of a strong solvent can lead to peak distortion.[13][14] The general rule is to inject as small a volume as possible.

Q4: How do I scale up my analytical method to a preparative scale for purification?

Scaling up involves maintaining the linear velocity of the mobile phase while increasing the column diameter. The flow rate should be increased proportionally to the square of the ratio of the column diameters. The sample load can also be increased, but overloading can lead to peak broadening and decreased resolution.[15] It is advisable to perform loading studies to determine the maximum sample amount that can be purified without compromising purity.

Q5: The baseline of my chromatogram is noisy. What could be the cause?

A noisy baseline can be caused by several factors, including an improperly degassed mobile phase, a failing detector lamp, or a contaminated system.[9] Ensure your mobile phase is adequately degassed, check the detector lamp's usage hours, and if necessary, flush the system with a strong solvent like isopropanol.

Section 3: Experimental Protocols & Workflows

Protocol 1: General Analytical RP-HPLC Method

This protocol provides a starting point for the analysis of substituted pyrazole-4-carbaldehydes.

  • Column: A high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • Detection: UV detector at a wavelength where the compound has maximum absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).

  • Column Temperature: 25-30 °C.

Workflow Visualization

The following diagram illustrates a logical workflow for troubleshooting common HPLC purification issues.

HPLC_Troubleshooting_Workflow start Start: HPLC Purification Issue problem_id Identify Primary Problem start->problem_id peak_tailing Peak Tailing problem_id->peak_tailing Asymmetric Peaks poor_resolution Poor Resolution problem_id->poor_resolution Overlapping Peaks low_yield Low Yield/Recovery problem_id->low_yield Low Mass Balance solution_ph Adjust Mobile Phase pH (e.g., add 0.1% TFA) peak_tailing->solution_ph solution_column Use End-Capped Column peak_tailing->solution_column solution_gradient Optimize Gradient Profile poor_resolution->solution_gradient solution_solvent Change Organic Modifier (ACN vs. MeOH) poor_resolution->solution_solvent solution_loading Reduce Sample Load poor_resolution->solution_loading solution_stability Check Compound Stability low_yield->solution_stability end_success Problem Resolved solution_ph->end_success solution_column->end_success solution_gradient->end_success solution_solvent->end_success solution_stability->end_success solution_loading->end_success end_escalate Consult Senior Scientist

Caption: A logical workflow for troubleshooting common HPLC issues.

References

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Applications. Retrieved from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Pharmaceutical Online. Retrieved from [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2025, July 17). ALWSCI. Retrieved from [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues. (2025, May 29). AELAB. Retrieved from [Link]

  • Troubleshooting in HPLC: A Review. (n.d.). International Journal for Scientific Research & Development. Retrieved from [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Restek. Retrieved from [Link]

  • Dolan, J. W. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC. Retrieved from [Link]

  • Purification & Separation | Chromatography | HPLC | CDMO. (n.d.). PharmaCompass. Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]

  • Peak Tailing: Phenomenon, Symptoms and Corrections. (2023, November 7). Pharma Growth Hub. Retrieved from [Link]

  • TROUBLESHOOTING GUIDE - HPLC. (n.d.). LabRulez LCMS. Retrieved from [Link]

  • Key Concepts and Considerations of Preparative Liquid Chromatography. (2025, February 28). Welch Materials. Retrieved from [Link]

  • 5 Common HPLC Troubleshooting Mistakes and What to Do Instead. (2023, February 11). YouTube. Retrieved from [Link]

  • Overcoming Small Molecule HPLC Challenges Using Inert Columns. (2025, April 28). YouTube. Retrieved from [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (n.d.). Wiley Online Library. Retrieved from [Link]

  • General tips for preparative HPLC. (n.d.). MZ-Analysentechnik. Retrieved from [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.). Waters. Retrieved from [Link]

  • loss of compound during HPLC purification. (2007, June 21). Chromatography Forum. Retrieved from [Link]

  • HPLC Method Improvement & Optimization. (n.d.). HPLC & UHPLC Method Development. Retrieved from [Link]

  • HPLC Method Development: From Basics to Advanced Strategies. (2025, January 29). Mastelf. Retrieved from [Link]

  • Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex. Retrieved from [Link]

  • HPLC Column Selection Guide to Help You Achieve the Best Separation. (n.d.). AZoM. Retrieved from [Link]

  • Principles in preparative HPLC. (n.d.). University of Warwick. Retrieved from [Link]

  • Optimization of the HPLC separation of aromatic groups in petroleum fractions. (2025, August 6). ResearchGate. Retrieved from [Link]

  • LABTips: Preparative HPLC for Purification Workflows. (2022, June 17). Labcompare. Retrieved from [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. Retrieved from [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). ALWSCI. Retrieved from [Link]

  • How to choose the right HPLC column. (2021, August 27). YouTube. Retrieved from [Link]

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Technical Support Center: Overcoming Low Yield in the Formylation of 1-Methyl-5-Bromopyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the formylation of 1-methyl-5-bromopyrazole. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common issues and enhance your synthetic success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the formylation of 1-methyl-5-bromopyrazole, providing quick and actionable insights.

Q1: Why am I experiencing low to no yield in the Vilsmeier-Haack formylation of 1-methyl-5-bromopyrazole?

Low yields in the Vilsmeier-Haack formylation of this substrate are often due to the deactivating effect of the bromine atom at the 5-position. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success hinges on the electron-rich nature of the substrate.[1][2][3] The electron-withdrawing nature of the bromine atom reduces the nucleophilicity of the pyrazole ring, making it less reactive towards the Vilsmeier reagent (a chloroiminium salt).[1][4]

Q2: At which position should formylation occur on the 1-methyl-5-bromopyrazole ring?

Formylation is expected to occur regioselectively at the C4 position. The methyl group at N1 and the bromine at C5 direct the electrophilic attack to this position. The resulting product is 1-methyl-5-bromopyrazole-4-carbaldehyde.

Q3: Are there alternative formylation methods if the Vilsmeier-Haack reaction fails?

Yes, a highly effective alternative is the use of organolithium chemistry. This involves a lithium-halogen exchange at the 5-position, followed by quenching the resulting aryllithium species with a formylating agent like N,N-dimethylformamide (DMF).[5][6] This method circumvents the issue of low ring reactivity.

Q4: What are the critical parameters to control in a Vilsmeier-Haack reaction?

The critical parameters include:

  • Reagent Quality: Use of fresh, anhydrous DMF and phosphorus oxychloride (POCl₃) is crucial as the Vilsmeier reagent is moisture-sensitive.[1][7]

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0-5 °C).[1][7] The subsequent reaction with the pyrazole substrate may require heating to proceed at a reasonable rate.[7]

  • Stoichiometry: An excess of the Vilsmeier reagent (typically 1.5 to 3 equivalents) can help drive the reaction to completion.[7]

Q5: How can I effectively monitor the progress of the formylation reaction?

Thin-layer chromatography (TLC) is the most common method for monitoring the reaction's progress.[1] A small aliquot of the reaction mixture should be carefully quenched (e.g., with a saturated sodium bicarbonate solution), extracted with an organic solvent, and then spotted on a TLC plate to compare against the starting material.[1]

Part 2: Troubleshooting Guides & Detailed Protocols

This section provides a systematic approach to troubleshooting and detailed experimental protocols for both the Vilsmeier-Haack and lithiation-formylation methods.

Guide 1: Optimizing the Vilsmeier-Haack Reaction

If you are committed to the Vilsmeier-Haack approach, this guide will help you optimize the reaction conditions to improve your yield.

G start Low Yield with Vilsmeier-Haack check_reagents Verify Reagent Quality (Anhydrous DMF, Fresh POCl₃) start->check_reagents increase_equivalents Increase Vilsmeier Reagent (1.5-3.0 equiv.) check_reagents->increase_equivalents Reagents OK increase_temp Increase Reaction Temperature (e.g., 60-80°C) increase_equivalents->increase_temp extend_time Extend Reaction Time (Monitor by TLC) increase_temp->extend_time workup Optimize Work-up (Careful quenching, pH adjustment) extend_time->workup success Improved Yield workup->success Successful fail Yield Still Low workup->fail Unsuccessful alternative Consider Alternative Method: Lithiation-Formylation fail->alternative

Caption: Troubleshooting workflow for Vilsmeier-Haack formylation.

  • Reagent Preparation (Vilsmeier Reagent):

    • To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the DMF, maintaining the temperature below 5 °C.[7]

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Formylation Reaction:

    • Dissolve 1-methyl-5-bromopyrazole (1.0 equiv.) in a minimal amount of anhydrous DMF.

    • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, slowly warm the reaction mixture to room temperature and then heat to 60-80 °C.

    • Monitor the reaction progress by TLC until the starting material is consumed.[7]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it slowly into a vigorously stirred mixture of ice and water.[7]

    • Carefully neutralize the mixture to a pH of 7-8 with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

    • Extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

ParameterStandard ConditionOptimized ConditionRationale for Change
Vilsmeier Reagent (equiv.)1.12.0 - 3.0Drives the equilibrium towards the product for a deactivated substrate.
TemperatureRoom Temperature60 - 80 °CProvides the necessary activation energy for the reaction to proceed.[7]
Reaction Time2 - 4 hours12 - 24 hoursAllows for complete conversion of the less reactive starting material.[7]
Guide 2: Lithiation-Formylation as a High-Yield Alternative

When the Vilsmeier-Haack reaction proves inefficient, a lithium-halogen exchange followed by formylation is a robust alternative.[5] This method is often more reliable for halogenated, electron-deficient heterocycles.

G substrate 1-Methyl-5-bromopyrazole lithiation Lithium-Halogen Exchange (n-BuLi, -78°C, THF) substrate->lithiation intermediate 1-Methyl-5-lithiopyrazole (Aryllithium Intermediate) lithiation->intermediate formylation Electrophilic Quench (Anhydrous DMF, -78°C) intermediate->formylation product_imine Tetrahedral Intermediate (Hydrolyzed during work-up) formylation->product_imine final_product 1-Methyl-5-bromopyrazole-4-carbaldehyde product_imine->final_product Aqueous Work-up

Caption: Workflow for the lithiation-formylation of 1-methyl-5-bromopyrazole.

Safety Note: Organolithium reagents like n-butyllithium are pyrophoric and must be handled under a strict inert atmosphere (argon or nitrogen) using appropriate safety precautions and personal protective equipment.[8][9]

  • Reaction Setup:

    • Assemble a flame-dried, three-necked flask with a magnetic stirrer, a low-temperature thermometer, and a nitrogen/argon inlet.

    • Dissolve 1-methyl-5-bromopyrazole (1.0 equiv.) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation:

    • Slowly add n-butyllithium (n-BuLi, 1.1 equiv.) dropwise to the cooled solution, ensuring the internal temperature does not rise above -70 °C.

    • Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Formylation:

    • In a separate flame-dried flask, dissolve anhydrous N,N-dimethylformamide (DMF, 1.5 equiv.) in anhydrous THF.

    • Add the DMF solution dropwise to the aryllithium species at -78 °C.

    • Stir the reaction mixture at -78 °C for an additional 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the resulting aldehyde by column chromatography.

ParameterImportanceRecommended Practice
Anhydrous Conditions Absolutely critical for success.Flame-dry all glassware; use anhydrous solvents and reagents.[10]
Temperature Control Essential to prevent side reactions and decomposition.Maintain a temperature of -78 °C during addition and reaction.[10]
Rate of Addition Prevents localized warming and side reactions.Add n-BuLi and DMF slowly and dropwise.
Inert Atmosphere Prevents quenching of the organolithium species by air or moisture.Use a nitrogen or argon atmosphere throughout the experiment.[8]

By carefully considering the electronic nature of your substrate and selecting the appropriate synthetic route, the challenges of low yield in the formylation of 1-methyl-5-bromopyrazole can be effectively overcome. For further assistance, please consult the references provided below.

References

  • Optimization of Vilsmeier-Haack reaction parameters - Benchchem.
  • Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles - Benchchem.
  • Process for the purification of pyrazoles - Google Patents.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Method for purifying pyrazoles - Google Patents.
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal.
  • Vilsmeier-Haack Reaction - Chemistry Steps.
  • Formylation - Common Conditions.
  • The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne- sium compounds, rep.
  • Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?
  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC - NIH.
  • Safe handling of organolithium compounds in the laboratory - Princeton EHS.

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Technical Support Center: Suzuki Coupling of Electron-Deficient Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of the Suzuki-Miyaura coupling with electron-deficient pyrazole systems. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific class of heterocyclic coupling. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring a higher rate of success in your synthetic endeavors.

Introduction: The Unique Challenge of Electron-Deficient Pyrazoles

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, yet its application to electron-deficient pyrazoles presents a unique set of obstacles. The inherent electronic nature of these substrates, often exacerbated by the presence of electron-withdrawing groups (EWGs), can significantly impact the efficiency of the catalytic cycle. Furthermore, the pyrazole moiety itself can act as a ligand, leading to catalyst inhibition or deactivation. This guide provides a structured approach to troubleshooting common issues, backed by mechanistic reasoning and validated protocols.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling of a bromo-pyrazole with an arylboronic acid is failing or giving low yields. Where should I start troubleshooting?

A1: A failing Suzuki coupling with a pyrazole substrate can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Catalyst and Ligand Integrity: Ensure your palladium source, particularly Pd(0), is active. If using a Pd(II) precatalyst, it requires in situ reduction.[1] The presence of oxygen can lead to catalyst decomposition and undesirable side reactions like the homocoupling of boronic acids.[1][2] Therefore, it is imperative to work under strictly inert conditions with properly degassed solvents.[2]

  • Choice of Halide: For pyrazole substrates, bromo and chloro derivatives have been shown to be superior to iodo-pyrazoles. This is attributed to a reduced tendency for dehalogenation, a common side reaction.[3]

  • N-H Acidity and Basicity: If your pyrazole is unprotected (contains an N-H bond), its acidity can lead to deprotonation under basic conditions. The resulting pyrazolate anion can inhibit the catalyst.[4] Conversely, the imine-type nitrogen in pyrazoles can act as a Lewis base and coordinate to the palladium center, leading to catalyst deactivation.[3][4]

Q2: I'm observing significant protodeboronation of my electron-deficient pyrazole boronic acid. How can I mitigate this?

A2: Protodeboronation is a major competing pathway, especially with electron-deficient and heteroaryl boronic acids.[5]

  • Use of Boronic Esters: Pinacol esters and MIDA (N-methyliminodiacetic acid) boronates are more stable alternatives to boronic acids.[6] MIDA boronates, in particular, offer the advantage of a slow, controlled release of the boronic acid under the reaction conditions, minimizing its decomposition over time.[7]

  • Anhydrous Conditions: Water can facilitate protodeboronation. Employing anhydrous solvents and bases can be beneficial.

  • Protecting Groups: For boronic acids prone to decomposition, forming a diethanolamine adduct can create a more stable, crystalline solid that can be used directly in the coupling reaction.[1][8]

Q3: How do I select the optimal ligand for coupling an electron-deficient pyrazole?

A3: Ligand selection is critical for a successful Suzuki coupling. For challenging substrates like electron-deficient pyrazoles, bulky, electron-rich phosphine ligands are often necessary.

  • Buchwald Ligands: Ligands such as SPhos and XPhos are highly effective. Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the oxidative addition of the palladium catalyst to the pyrazole halide.[1]

  • Pyrazole-Based Ligands: Novel pyrazole-containing ligands have been developed that can fine-tune the steric and electronic properties of the palladium catalyst.[9][10][11][12] The weaker σ-donating ability of the pyrazole nitrogen compared to imines or pyridines can generate a more electrophilic palladium center, enhancing catalytic activity.[12]

Q4: What is the role of the base, and which one should I choose for my electron-deficient pyrazole system?

A4: The base plays a crucial role in the transmetalation step by activating the boronic acid.[13] For electron-deficient systems, a stronger base is often required.

  • Inorganic Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are effective strong bases for facilitating challenging transmetalations.[1]

  • Solvent Compatibility: The effectiveness of a base is often dependent on the solvent system.[14][15] For instance, some reactions benefit from aqueous conditions where bases like sodium hydroxide can be employed.[14][16]

Troubleshooting Guides

Scenario 1: Low Conversion of an Electron-Deficient Halopyrazole

If you are experiencing low conversion of your starting halopyrazole, consider the following workflow to diagnose and resolve the issue.

start Low Conversion of Electron-Deficient Halopyrazole check_catalyst Verify Catalyst Activity (Use fresh catalyst, ensure inert atmosphere) start->check_catalyst check_ligand Optimize Ligand (Switch to bulky, electron-rich ligand, e.g., SPhos, XPhos) check_catalyst->check_ligand If catalyst is active increase_temp Increase Reaction Temperature check_ligand->increase_temp If still low conversion change_base Switch to a Stronger Base (e.g., K₃PO₄, Cs₂CO₃) increase_temp->change_base If temperature increase is insufficient change_solvent Change Solvent (e.g., Dioxane, Toluene, DMF) change_base->change_solvent If base change is ineffective result Improved Conversion change_solvent->result

Caption: Troubleshooting workflow for low conversion.

Scenario 2: Significant Side Product Formation (Dehalogenation or Protodeboronation)

The formation of side products indicates that undesired reaction pathways are competing with your desired coupling.

start High Side Product Formation dehalogenation Dehalogenation Observed (Pyrazole starting material without halogen) start->dehalogenation protodeboronation Protodeboronation Observed (Boronic acid starting material replaced by H) start->protodeboronation solution_dehalo Switch from Iodo- to Bromo- or Chloro-pyrazole. Consider milder base. dehalogenation->solution_dehalo solution_proto Use Boronic Ester (Pinacol, MIDA). Employ anhydrous conditions. protodeboronation->solution_proto result Reduced Side Products solution_dehalo->result solution_proto->result

Caption: Addressing common side reactions.

Experimental Protocols

General Protocol for Suzuki Coupling of a 4-Bromopyrazole with an Arylboronic Acid

This protocol is a starting point and may require optimization based on the specific substrates used.

  • Reaction Setup: To a flame-dried Schlenk tube, add the 4-bromopyrazole (1.0 equiv.), arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃, 2.5 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Inert Atmosphere: Seal the tube and thoroughly degas the mixture by three freeze-pump-thaw cycles, backfilling with argon or nitrogen after the final cycle.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 6-24 hours), monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Protocol for the Protection of a Boronic Acid with Diethanolamine

This procedure can be used to stabilize a boronic acid that is prone to decomposition.[1]

  • Dissolution: In a vial equipped with a stir bar, dissolve the boronic acid (1.0 equiv.) in a minimal amount of methylene chloride.

  • Addition of Diethanolamine: While stirring, add diethanolamine (1.0 equiv.) dropwise.

  • Precipitation: A precipitate will form. Continue stirring the resulting slurry for 15-20 minutes.

  • Isolation: Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. This adduct can be used directly in the Suzuki coupling reaction.[1]

Data Presentation

Table 1: Comparison of Catalytic Systems for the Coupling of 4-Bromopyrazoles with Phenylboronic Acid

Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O906High
(IPr)Pd(cinnamyl)ClK₃PO₄Toluene10012Moderate to High
Pd(OAc)₂ / SPhosK₃PO₄Dioxane808High

Data synthesized from publicly available information for illustrative purposes.[17]

Mechanistic Insight: The Catalytic Cycle

A fundamental understanding of the catalytic cycle is essential for effective troubleshooting.

Suzuki_Cycle cluster_reactants Reactants A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (Ar-Pd(II)-X)L₂ A->B C Transmetalation (Ar-Pd(II)-Ar')L₂ B->C D Reductive Elimination (Ar-Ar') C->D D->A Regenerates Catalyst ArX Electron-Deficient Pyrazole-X ArX->B Rate-limiting for electron-rich halides ArB Ar'-B(OR)₂ + Base ArB->C Often slow for electron-deficient boronic acids

Sources

Technical Support Center: Optimization of Condensation Reactions for Pyrazole Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the optimization of condensation reactions involving pyrazole aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing pyrazole-containing compounds. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to troubleshoot common issues and enhance your reaction outcomes.

Introduction to Pyrazole Aldehyde Condensation Reactions

Pyrazole aldehydes are versatile building blocks in organic synthesis, crucial for the creation of a wide array of complex molecules with significant applications in the pharmaceutical and agrochemical industries.[1] Condensation reactions, such as the Knoevenagel and Claisen-Schmidt condensations, are fundamental carbon-carbon bond-forming strategies used to elaborate the aldehyde functionality of these heterocycles.[2][3] These reactions, while powerful, can present challenges ranging from low yields to the formation of intractable side products. This guide provides a systematic approach to overcoming these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems frequently encountered during the condensation of pyrazole aldehydes, providing potential causes and actionable solutions.

Question 1: Why is my Knoevenagel condensation reaction with a pyrazole aldehyde resulting in a low yield?

Answer:

Low yields in Knoevenagel condensations involving pyrazole aldehydes can stem from several factors. A systematic evaluation of your reaction parameters is key to identifying the root cause.

  • Purity of Starting Materials: Impurities in either the pyrazole aldehyde or the active methylene compound can lead to undesired side reactions, consuming your reactants and complicating purification.[1]

    • Solution: Ensure the purity of your starting materials. Recrystallize or chromatograph the pyrazole aldehyde if necessary. Verify the purity of your active methylene compound (e.g., malononitrile, ethyl cyanoacetate) and consider using a freshly opened bottle.

  • Suboptimal Catalyst or Catalyst Loading: The choice and amount of catalyst are critical. While a range of bases can be used, their strength and concentration need to be tailored to your specific substrates.

    • Solution: A mild base is often preferred to minimize side product formation.[1] Ammonium carbonate has been shown to be an efficient and selective catalyst for the Knoevenagel condensation of pyrazole aldehydes, particularly in aqueous media.[4][5] Experiment with catalyst loading, starting from a catalytic amount (e.g., 20 mol%) and incrementally adjusting as needed.[5]

  • Inappropriate Solvent System: The solubility of both the reactants and the catalyst can significantly impact reaction rates and yields.

    • Solution: A mixture of water and ethanol (1:1) has proven to be an effective solvent system, as it can solubilize both the pyrazole aldehyde and catalysts like ammonium carbonate.[5] If you observe poor solubility, consider screening other protic or aprotic polar solvents.

  • Unfavorable Reaction Temperature: Temperature plays a crucial role in reaction kinetics.

    • Solution: While some reactions proceed well at ambient temperature, particularly with sonication, others may require heating to reflux to achieve a reasonable reaction rate.[4][5] Monitor your reaction by TLC to determine the optimal temperature that provides a good conversion rate without promoting decomposition or side product formation.

Question 2: I am observing significant side product formation in my Claisen-Schmidt condensation. How can I improve the selectivity?

Answer:

The Claisen-Schmidt condensation, which involves the reaction of a pyrazole aldehyde with a ketone or another enolizable carbonyl compound, can be prone to side reactions if not properly controlled.[3][6]

  • Harsh Reaction Conditions: Strong bases and high temperatures can promote self-condensation of the ketone, Cannizzaro reactions of the aldehyde, or other undesired pathways.

    • Solution: Employ milder reaction conditions. Use a catalytic amount of a base like sodium hydroxide in a suitable solvent such as PEG-400, which can facilitate the reaction under greener conditions.[7] Control the reaction temperature carefully; starting at a lower temperature and gradually warming can improve selectivity.

  • Reactivity of Reactants: The pyrazole aldehyde must be non-enolizable, and the ketone must be able to form an enolate under basic conditions for a successful Claisen-Schmidt condensation.[3][8]

    • Solution: Ensure your chosen substrates meet these criteria. If your ketone has multiple acidic alpha-hydrogens, you may encounter regioselectivity issues. In such cases, exploring alternative synthetic routes or using a protecting group strategy might be necessary.

Question 3: My reaction is sluggish and does not go to completion, even after extended reaction times. What can I do?

Answer:

A stalled or incomplete reaction can be frustrating. Here are several factors to investigate:

  • Insufficient Activation: The electrophilicity of the aldehyde and the nucleophilicity of the active methylene compound or enolate are key.

    • Solution: For Knoevenagel condensations, ensure your catalyst is active. For Claisen-Schmidt reactions, the choice of base is critical for efficient enolate formation. In some cases, the use of a Lewis acid catalyst in conjunction with a base can enhance the electrophilicity of the aldehyde.

  • Moisture in the Reaction: For reactions that are sensitive to water, the presence of moisture can deactivate reagents or catalyze unwanted side reactions.[1]

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents if the reaction mechanism is known to be moisture-sensitive. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[1]

  • Steric Hindrance: Bulky substituents on either the pyrazole aldehyde or the nucleophile can slow down the reaction rate.

    • Solution: If steric hindrance is a suspected issue, you may need to increase the reaction temperature or use a more potent catalytic system. However, be mindful that more forcing conditions can also lead to side product formation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for choosing a catalyst for the condensation of a novel pyrazole aldehyde?

A1: For Knoevenagel-type condensations with active methylene compounds, starting with a mild base like ammonium carbonate or piperidine is a good strategy.[4][5] For Claisen-Schmidt condensations, a catalytic amount of aqueous sodium hydroxide is a common choice.[7] It is always advisable to start with milder conditions and then screen for more potent catalysts if the reaction is not proceeding efficiently.

Q2: How important is the solvent choice, and are there any "green" alternatives?

A2: Solvent choice is critical for ensuring that all reactants are in the same phase and can interact effectively. For Knoevenagel condensations of pyrazole aldehydes, aqueous media, such as a water-ethanol mixture, have been successfully used, offering a greener alternative to traditional organic solvents.[4][5] PEG-400 has also been employed as a recyclable medium for Claisen-Schmidt condensations.[7]

Q3: How can I effectively monitor the progress of my condensation reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of these reactions.[1][5] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heating.

Q4: What are the best practices for purifying the product of a pyrazole aldehyde condensation?

A4: The purification method will depend on the physical properties of your product.

  • Recrystallization: If your product is a solid, recrystallization is often the most effective method for obtaining highly pure material. Common solvent systems include ethanol/water or ethyl acetate/hexanes.[9]

  • Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is the standard purification technique. A gradient of ethyl acetate in hexanes is a common eluent system. To prevent product loss on the silica for basic pyrazole compounds, the silica can be deactivated with triethylamine.[9]

  • Acid-Base Extraction: Depending on the functionality of your pyrazole product, an acid-base extraction workup can help remove acidic or basic impurities before final purification.[9][10]

Experimental Protocol: Knoevenagel Condensation of a Pyrazole Aldehyde

This protocol provides a general procedure for the Knoevenagel condensation of a pyrazole aldehyde with malononitrile using ammonium carbonate as a catalyst in an aqueous medium, based on established green chemistry principles.[4][5]

Materials:

  • Pyrazole aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ammonium carbonate (0.20 mmol, 20 mol%)

  • Ethanol (5 mL)

  • Deionized water (5 mL)

  • Round bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • TLC plates, chamber, and appropriate eluent

  • Buchner funnel and filter paper

Procedure:

  • To a 50 mL round bottom flask, add the pyrazole aldehyde (1 mmol) and malononitrile (1 mmol).

  • Add a 1:1 mixture of ethanol and water (10 mL total) to the flask.

  • Stir the mixture for 3-5 minutes at room temperature to ensure good mixing.

  • Add ammonium carbonate (20 mol%) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux temperature.

  • Monitor the reaction progress by TLC (e.g., every 15 minutes). The reaction is typically complete within 30-60 minutes.

  • Once the reaction is complete (as indicated by the disappearance of the starting aldehyde on TLC), remove the heat source and allow the mixture to cool to room temperature.

  • If a precipitate forms upon cooling, collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold water to remove any remaining catalyst.

  • Dry the product in a desiccator or vacuum oven.

  • If no precipitate forms, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Further purify the product by recrystallization or column chromatography if necessary.

Data Summary Table

ParameterRecommended ConditionRationale
Catalyst Ammonium Carbonate (20 mol%)Mild, efficient, and selective for Knoevenagel condensations.[4][5]
Solvent Water:Ethanol (1:1)"Green" solvent system that facilitates solubility of reactants and catalyst.[5]
Temperature RefluxEnsures a reasonable reaction rate for most substrates.[5]
Monitoring TLCAllows for real-time tracking of reaction progress to determine endpoint.[1][5]

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield or Incomplete Reaction Purity Check Starting Material Purity Start->Purity Catalyst Optimize Catalyst & Loading Start->Catalyst Conditions Adjust Reaction Conditions (Temp/Solvent) Start->Conditions SideProducts Side Product Formation Observed? Start->SideProducts Purity->Catalyst Pure Purify Purify Starting Materials Purity->Purify Impure Catalyst->Conditions Optimized ScreenCat Screen Different Catalysts/Loadings Catalyst->ScreenCat No Improvement ScreenCond Screen Solvents & Temperature Range Conditions->ScreenCond No Improvement Success Reaction Optimized Conditions->Success Optimized MilderCond Use Milder Conditions (Lower Temp, Weaker Base) SideProducts->MilderCond Yes SideProducts->Success No MilderCond->Success Purify->Catalyst ScreenCat->Conditions

Caption: A decision tree for troubleshooting low yields in pyrazole aldehyde condensations.

References

  • Chem Pharm Bull (Tokyo). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. 2022;70(1):82-84. Available from: [Link]

  • PMC. Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. Available from: [Link]

  • MDPI. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Available from: [Link]

  • ResearchGate. A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. 2017. Available from: [Link]

  • ResearchGate. A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES. 2017. Available from: [Link]

  • MDPI. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review. Available from: [Link]

  • JoVE. Video: Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach. 2020. Available from: [Link]

  • ResearchGate. Optimization of the condensation reaction of diketo-N-phenylpyrazole with 3-bromoaniline. Available from: [Link]

  • HETEROCYCLES. SYNTHESIS OF PYRAZOLES THROUGH COPPER-CATALYZED THREE-COMPONENT COUPLING OF ALDEHYDES, ALKYNES, AND p-TOLUENESULFONYLHYDRAZIDE F. 2013;87(3):657. Available from: [Link]

  • Organic & Biomolecular Chemistry. Recent advances in the multicomponent synthesis of pyrazoles. 2024. Available from: [Link]

  • NIH. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Available from: [Link]

  • eScholarship.org. Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N‑Methyl Pyrazole Condensation. 2024. Available from: [Link]

  • Dalton Transactions. Pyrazole–pyridine–pyrazole (NNN) ruthenium(ii) complex catalyzed acceptorless dehydrogenation of alcohols to aldehydes. 2023. Available from: [Link]

  • ACS Publications. Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. 2021. Available from: [Link]

  • NIH. Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. 2016. Available from: [Link]

  • IJFMR. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Available from: [Link]

  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column? 2014. Available from: [Link]

  • ResearchGate. General scheme for the Knoevenagel condensation of pyrazole aldehydes... Available from: [Link]

  • JoVE. Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach. 2021. Available from: [Link]

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. 2024. Available from: [Link]

  • Organic Syntheses. 4 - Organic Syntheses Procedure. Available from: [Link]

  • ResearchGate. Optimization of reaction conditions. Available from: [Link]

  • Google Patents. DE102009060150A1 - Process for the purification of pyrazoles.
  • Thieme. Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. 2023. Available from: [Link]

  • IJFMR. Synthesis of Pyrazole Derivatives A Review. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • ACS Publications. Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. 2026. Available from: [Link]

  • ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. 2025. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

  • Springer. Effect of temperature on aldol condensation reaction for different chemical compounds. Available from: [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. 2023. Available from: [Link]

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Technical Support Center: Stabilizing Pyrazole-4-carbaldehydes During Reaction Workup

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of preventing the degradation of pyrazole-4-carbaldehydes during reaction workup and purification. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.

Introduction: The Stability Challenge

Pyrazole-4-carbaldehydes are invaluable building blocks in medicinal chemistry and materials science.[1][2] However, their utility is often hampered by the lability of the aldehyde group, especially under the conditions required for reaction workup and purification. The electron-deficient nature of the pyrazole ring can influence the reactivity of the C4-formyl group, making it susceptible to degradation pathways not always prevalent with other aromatic aldehydes. This guide will help you navigate these challenges to maximize your yield and purity.

Troubleshooting Guide: From Quench to Pure Product

This section addresses specific issues you may encounter during your experimental workflow, providing causal explanations and actionable solutions.

Issue 1: Low or No Product Yield After Aqueous Workup of a Vilsmeier-Haack Reaction

You've run a Vilsmeier-Haack formylation, the TLC of the crude reaction mixture looked promising, but after quenching and extraction, the desired product is gone.

Potential Cause A: Incomplete Hydrolysis of the Iminium Salt Intermediate

The Vilsmeier-Haack reaction does not directly produce the aldehyde. It forms a stable chloroiminium salt intermediate that must be hydrolyzed to yield the final product.[3][4] Insufficient water or inadequate stirring during the quench can leave this salt unreacted. This intermediate is often highly water-soluble and will be lost in the aqueous phase during extraction.

Solution:

  • Vigorous Stirring: When quenching the reaction mixture by adding it to ice water, ensure extremely vigorous stirring. This maximizes the interfacial area between the organic and aqueous phases, promoting complete hydrolysis.[5]

  • Sufficient Time: After the initial quench, allow the mixture to stir for at least 30-60 minutes as it warms to room temperature. This provides the necessary time for the hydrolysis to go to completion.[5]

  • TLC Monitoring Post-Quench: Before proceeding to extraction, take a small, quenched aliquot, extract it with your chosen solvent, and run a TLC. This will confirm that the iminium salt has been fully converted to the less polar aldehyde product.

Potential Cause B: Product Degradation During Neutralization

The workup for a Vilsmeier-Haack reaction involves quenching a mixture containing POCl₃, which generates significant amounts of hydrochloric and phosphoric acid upon contact with water.[5] Neutralization with a strong base like NaOH can create localized areas of high pH, leading to base-catalyzed degradation of the aldehyde.

Solution:

  • Controlled Neutralization: Add your neutralizing agent (e.g., saturated sodium bicarbonate, sodium carbonate, or dilute NaOH) slowly and in portions while maintaining cooling with an ice bath.[5] This prevents temperature spikes and avoids creating regions of excessively high pH.

  • Use of a Milder Base/Buffer: For particularly sensitive substrates, consider using a weaker base like sodium acetate. This provides a buffering effect, making pH control more manageable and preventing the pH from becoming strongly basic.[5]

Issue 2: Product Loss or Streaking During Silica Gel Chromatography

Your crude NMR shows the product is present, but you experience significant loss of material on the silica gel column, or the product streaks badly, leading to poor separation and impure fractions.

Potential Cause: Acid-Catalyzed Degradation on Silica

Standard silica gel is slightly acidic (pH ~4-5) due to the presence of surface silanol groups (Si-OH). These acidic sites can catalyze the degradation of acid-sensitive compounds.[6] For aldehydes, this can manifest in several ways:

  • Acetal/Hemiacetal Formation: If an alcohol (e.g., methanol, ethanol) is used as a polar co-solvent in your eluent, the acidic silica can catalyze its reaction with your aldehyde to form a hemiacetal or acetal.[7] These derivatives will have different polarities, leading to streaking or the appearance of new spots on TLC.

  • Polymerization: The acidic surface can promote aldol-type condensation or polymerization, especially for aldehydes that can enolize or are otherwise reactive.[8]

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica by preparing your column slurry and eluent with a small amount of a tertiary amine, typically 1-2% triethylamine (TEA).[9][10][11]

    • Protocol 1: Deactivating Silica Gel for Flash Chromatography [9][10][12]

      • Choose an appropriate eluent system (e.g., Hexane/Ethyl Acetate) based on TLC analysis.

      • Prepare the eluent by adding 1-2% triethylamine by volume.

      • Prepare a slurry of silica gel in this TEA-containing eluent.

      • Pack the column with the slurry as you normally would.

      • Run the chromatography using the TEA-containing eluent. This ensures a consistently neutral environment for your compound.

  • Use an Alternative Stationary Phase: If your compound is extremely acid-sensitive, a different stationary phase may be necessary.

    • Neutral Alumina: Alumina is available in acidic, neutral, and basic forms. Neutral alumina (pH ~7) is an excellent alternative for purifying sensitive aldehydes, ketones, and esters.[6][8][13]

    • Florisil® (Magnesium Silicate): This is another mild, neutral adsorbent that can be effective for compounds that interact too strongly with or are degraded by silica.[6]

Issue 3: Appearance of New Impurities After Workup, Suggesting Disproportionation

After a basic workup, you observe two new major impurities in your NMR or LC-MS analysis: the corresponding primary alcohol and the carboxylic acid.

Potential Cause: The Cannizzaro Reaction

Pyrazole-4-carbaldehydes lack α-hydrogens. In the presence of a strong base (e.g., concentrated NaOH or KOH), these non-enolizable aldehydes can undergo a disproportionation reaction known as the Cannizzaro reaction.[14][15][16] In this process, one molecule of the aldehyde is reduced to the alcohol, while a second molecule is oxidized to the carboxylic acid.[14][17]

Solutions:

  • Avoid Strong Bases: Whenever possible, use weaker inorganic bases like NaHCO₃ or K₂CO₃ for neutralization. These are generally not basic enough to initiate the Cannizzaro reaction under typical workup conditions.

  • Temperature Control: If a stronger base is required, perform the neutralization at low temperature (0 °C) to minimize the rate of the Cannizzaro reaction.

  • Limit Exposure Time: Perform the extraction immediately after neutralization to minimize the contact time of the aldehyde with the basic aqueous solution.[7]

Visualizing Degradation Pathways

To better understand the chemical transformations leading to product loss, the following diagrams illustrate the key degradation mechanisms.

DegradationPathways cluster_acid Acid-Catalyzed Degradation (on Silica Gel) cluster_base Base-Catalyzed Degradation Py_CHO Pyrazole-4-carbaldehyde Acetal Acetal Derivative Py_CHO->Acetal Catalysis Polymer Polymerization Products Py_CHO->Polymer Catalysis Silica Silica Gel (Acidic Surface) Silica->Acetal Silica->Polymer ROH Alcohol Solvent (R-OH) ROH->Acetal Py_CHO2 Pyrazole-4-carbaldehyde (2 eq.) Alcohol Pyrazole-4-methanol Py_CHO2->Alcohol Cannizzaro Reaction (Reduction) Acid Pyrazole-4-carboxylic Acid Py_CHO2->Acid Cannizzaro Reaction (Oxidation) StrongBase Strong Base (OH⁻) StrongBase->Alcohol StrongBase->Acid

Caption: Key degradation pathways for pyrazole-4-carbaldehydes during workup.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for working up and storing pyrazole-4-carbaldehydes?

While specific data is highly substrate-dependent, a generally safe pH range is between 6 and 7.5. Avoid strongly acidic (pH < 4) and strongly basic (pH > 10) conditions.[5] During workup, neutralizing to a pH of ~7-8 with a mild base like sodium bicarbonate is a common and effective practice.[5]

Q2: My reaction requires a strong base, but my product has a pyrazole-4-carbaldehyde moiety. How can I protect the aldehyde group?

Protection of the aldehyde as an acetal is a robust strategy. Diethyl acetals are commonly used and are stable to strong bases, organometallics, and hydrides.

  • Protocol 2: Diethyl Acetal Protection (General Procedure)

    • Dissolve the pyrazole-4-carbaldehyde (1 eq.) in anhydrous ethanol.

    • Add triethyl orthoformate (1.5-2.0 eq.).

    • Add a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid or Amberlyst® 15).

    • Stir the reaction at room temperature or with gentle heating, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with a mild base (e.g., triethylamine or saturated NaHCO₃ solution).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate. The crude acetal can then be purified by chromatography.

  • Deprotection: The acetal is easily cleaved back to the aldehyde by stirring with a mild aqueous acid (e.g., 1M HCl in THF, or silica gel in dichloromethane with a small amount of water).[18][19]

Q3: How can I detect and identify degradation products?

A combination of techniques is most effective:

  • Thin-Layer Chromatography (TLC): The simplest way to see if new, unwanted spots have appeared after a workup or purification step.

  • High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a good starting point for developing a stability-indicating method.[20][21] Degradation products, such as the more polar carboxylic acid, will typically have different retention times.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Aldehyde (Product): The formyl proton typically appears as a sharp singlet between δ 9.8-10.1 ppm in the ¹H NMR spectrum.[22][23][24]

    • Carboxylic Acid (Oxidation/Cannizzaro): The carboxylic acid proton is a broad singlet, often >10 ppm.

    • Alcohol (Cannizzaro): The disappearance of the aldehyde proton signal and the appearance of a new signal for the -CH₂OH protons (typically δ 4.5-4.8 ppm) and the hydroxyl proton (variable).

  • Mass Spectrometry (MS): Can confirm the molecular weights of suspected degradation products. For example, oxidation to the carboxylic acid will result in an increase in mass of 16 amu (M+16), while reduction to the alcohol will show an increase of 2 amu (M+2).

Q4: Can I use a Vilsmeier-Haack reaction if my pyrazole has an unprotected N-H group?

It is generally not recommended. The Vilsmeier reagent can react with the N-H proton, deactivating the ring towards the desired C4-formylation.[17] It is standard practice to protect the pyrazole nitrogen (e.g., as an N-alkyl, N-aryl, or other suitable protecting group) before attempting a Vilsmeier-Haack reaction.[17]

Summary of Best Practices

The following table summarizes the key considerations and recommended actions to prevent degradation.

Challenge Area Problem Recommended Solution Rationale
Vilsmeier Workup Incomplete hydrolysis of iminium salt.Quench in ice water with vigorous stirring for 30-60 min.[5]Ensures conversion to the aldehyde, preventing loss in the aqueous phase.
Neutralization Base-catalyzed degradation (Cannizzaro).Use mild bases (NaHCO₃, Na₂CO₃) and maintain T < 10 °C.[5][14]Avoids the strongly alkaline conditions that promote disproportionation.
Chromatography Acid-catalyzed degradation on silica gel.Deactivate silica with 1-2% TEA in eluent or use neutral alumina.[6][9][10]Neutralizes acidic surface sites that can catalyze decomposition or acetal formation.
Solvent Choice Acetal formation during chromatography.Avoid alcohol-based eluents with standard silica gel.[7]Prevents the acid-catalyzed reaction between the aldehyde and the alcohol solvent.
General Handling Oxidation of the aldehyde to carboxylic acid.Keep samples under an inert atmosphere (N₂ or Ar) and minimize air exposure.The aldehyde functional group is susceptible to air oxidation.

Workflow for Troubleshooting Low Yields

Use this decision tree to diagnose the source of product loss during workup.

TroubleshootingWorkflow Start Low Yield After Workup CheckCrude Analyze pre-workup crude reaction mixture by TLC/LCMS. Start->CheckCrude ProductPresent Product is present before workup. CheckCrude->ProductPresent Yes ProductAbsent Product is absent or very low. CheckCrude->ProductAbsent No ProblemWorkup Degradation occurred during workup/purification. ProductPresent->ProblemWorkup ProblemReaction Issue is with the reaction itself (conditions, reagents). Review synthesis protocol. ProductAbsent->ProblemReaction CheckPostWorkup Analyze post-extraction crude. Is product present? ProblemWorkup->CheckPostWorkup ProductLostExtraction Product lost during extraction. CheckPostWorkup->ProductLostExtraction No ProductLostPuri Product lost during purification. CheckPostWorkup->ProductLostPuri Yes ReasonExtract Possible Reasons: - Incomplete hydrolysis (lost in aq. layer) - Degradation during neutralization - Emulsion formation ProductLostExtraction->ReasonExtract ReasonPuri Possible Reasons: - Degradation on silica column - Product is volatile - Incomplete elution ProductLostPuri->ReasonPuri

Caption: A logical workflow for troubleshooting low yields of pyrazole-4-carbaldehydes.

References

  • Chromatography: The Solid Phase. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 21, 2026, from [Link]

  • Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 21, 2026, from [Link]

  • Advice on neutralising silica gel for column chromatography of sensitive compounds? (2022, July 6). Reddit. Retrieved January 21, 2026, from [Link]

  • Aluminium Oxide Neutral - Column Chromatography. (n.d.). Column-Chromatography.com. Retrieved January 21, 2026, from [Link]

  • Kuriyama, S., et al. (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 26(15), 4479.
  • Cannizzaro Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • Deactivating Silica Gel with Triethylamine. (2015, May 13). Reddit. Retrieved January 21, 2026, from [Link]

  • Using neutral or basic alumina in column chromatography for purification of amines. (2022, April 22). Chemistry Stack Exchange. Retrieved January 21, 2026, from [Link]

  • Cannizzaro Reaction. (n.d.). University of Babylon. Retrieved January 21, 2026, from [Link]

  • Varvuolytė, G., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1383.
  • Cannizzaro's reaction and Crossed Cannizzaro's reaction – Definition, Examples and Mechanism. (2021, June 6). Online Chemistry Notes. Retrieved January 21, 2026, from [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
  • Lee, H., et al. (2018). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N–N Coupling of Diazatitanacycles. Journal of the American Chemical Society, 140(10), 3649–3655.
  • Wang, X., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(12), 14055-14065.
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Furan, 5-heptyl-3-methyl-2-pentyl. (2007). Organic Syntheses, 84, 10.
  • Wathoni, N., et al. (2019). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Advanced Pharmaceutical Technology & Research, 10(4), 147–152.
  • Siddhartha, T., et al. (2016). Syntheses and Antioxidant Screening of Pyrazole-4-Carboxaldehyde Derivatives. International Journal of Pharmaceutical Sciences and Research, 7(9), 3745-3752.
  • Hafez, H. N., et al. (2016).
  • Al-Ostoot, F. H., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(4), 323-331.
  • Abdel-Aziz, M., et al. (2017). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 856–867.
  • Pandhurnekar, C. P., et al. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Advanced Scientific Research, 12(3), 37-43.
  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC, 2020(viii), 115-124.
  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved January 21, 2026, from [Link]

  • Patel, K., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie.
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Technical Support Center: Navigating Scale-Up Synthesis of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of scaling up this important synthetic intermediate. Our focus is on providing practical, experience-driven insights to ensure a robust and efficient synthesis.

Introduction: The Synthetic Challenge

5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde is a key building block in medicinal chemistry and drug discovery. Its synthesis, typically achieved via the Vilsmeier-Haack formylation of 1-methylpyrazole followed by bromination, or by formylation of a pre-brominated pyrazole, presents unique challenges, particularly during scale-up. These challenges often revolve around reaction control, impurity profiles, and purification. This guide will address these issues in a practical, question-and-answer format.

Part 1: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde, especially when transitioning from laboratory to pilot or production scale.

Low or No Product Yield

Question: We are experiencing a significant drop in yield for the Vilsmeier-Haack formylation of 1-methylpyrazole when moving to a larger scale. What are the likely causes and how can we mitigate this?

Answer: Low or no yield in a Vilsmeier-Haack reaction during scale-up can often be traced back to several critical factors:

  • Reagent Quality and Stoichiometry: The purity of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is paramount. On a larger scale, it is crucial to use fresh, high-purity reagents and ensure that molar ratios are precisely maintained. An excess of the Vilsmeier reagent is often employed to drive the reaction to completion, but this must be carefully optimized.[1]

  • Inefficient Vilsmeier Reagent Formation: The initial reaction between POCl₃ and DMF to form the Vilsmeier reagent is exothermic and moisture-sensitive.[2] On a larger scale, inefficient heat dissipation can lead to reagent decomposition.

    • Solution: Implement slow, controlled addition of POCl₃ to DMF at low temperatures (0-10 °C) with robust cooling and agitation.[1][2] Ensure all glassware and solvents are scrupulously dry.

  • Poor Temperature Control During Formylation: The formylation of the pyrazole substrate may require heating.[1] Inadequate temperature control in large reactors can lead to localized "hot spots," promoting side reactions and decomposition.

    • Solution: Develop a precise temperature profile from small-scale experiments and use a reactor with efficient heat transfer capabilities. A gradual ramp-up to the optimal reaction temperature is recommended.

  • Substrate Reactivity: While 1-methylpyrazole is generally reactive, impurities in the starting material can inhibit the reaction.

    • Solution: Ensure the purity of the starting 1-methylpyrazole through appropriate analytical techniques (e.g., NMR, GC-MS) and purification if necessary.

Formation of Significant By-products

Question: During the bromination of 1-methyl-1H-pyrazole-4-carbaldehyde, we are observing the formation of multiple brominated species and other impurities. How can we improve the selectivity?

Answer: The formation of by-products during the bromination step is a common challenge. Here's how to address it:

  • Over-bromination: The pyrazole ring is susceptible to further bromination, especially under harsh conditions or with an excess of the brominating agent.

    • Solution: Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide, bromine). A slow, portion-wise addition can help maintain control over the reaction. Monitor the reaction progress closely using techniques like TLC or HPLC to avoid over-reaction.

  • Reaction with the Aldehyde Group: The aldehyde functionality can be sensitive to certain brominating agents or reaction conditions, leading to oxidation or other side reactions.

    • Solution: Choose a milder brominating agent if possible. Protecting the aldehyde group before bromination and deprotecting it afterward is a viable, albeit longer, synthetic route.

  • Solvent Effects: The choice of solvent can influence the reactivity and selectivity of the bromination reaction.

    • Solution: Screen different solvents to find the optimal one for your specific brominating agent and substrate. Halogenated solvents or acetic acid are commonly used.

Purification and Isolation Difficulties

Question: We are struggling with the purification of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde on a large scale. Column chromatography is not feasible. What are our options?

Answer: Large-scale purification requires moving away from chromatography. Here are some scalable alternatives:

  • Recrystallization: If the product is a solid, recrystallization is often the most effective and scalable purification method.[1]

    • Procedure: A systematic solvent screening should be performed to identify a suitable solvent or solvent system that provides good recovery and efficiently removes key impurities.

  • Extraction: A well-designed liquid-liquid extraction workup can significantly improve the purity of the crude product before final purification.

    • Procedure: After quenching the reaction, carefully neutralize the mixture. Multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane can remove many impurities.[1][2] Washing the combined organic layers with brine can help break emulsions and remove water-soluble impurities.[2]

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation could be a viable option for purification on a larger scale.[1]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it used for pyrazole formylation?

The Vilsmeier-Haack reaction is a chemical process that introduces a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[3] It is particularly effective for pyrazoles because the pyrazole ring is electron-rich, making it susceptible to electrophilic substitution. The reaction proceeds via an electrophilic intermediate, the Vilsmeier reagent, which is typically formed from DMF and POCl₃.[2][4]

Q2: What is the role of the bromo substituent in the context of this synthesis?

The bromo substituent is a common feature in many bioactive molecules. In the context of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde, it serves as a handle for further functionalization, often through cross-coupling reactions, to build more complex molecular architectures.

Q3: Can the order of bromination and formylation be reversed?

Yes, the synthetic route can be adapted. One could potentially start with the bromination of 1-methylpyrazole and then perform the Vilsmeier-Haack formylation. The choice of route will depend on the regioselectivity of each step and the ease of purification of the intermediates. The electron-withdrawing nature of the bromo group might make the subsequent formylation more challenging, potentially requiring harsher reaction conditions.

Q4: What are the key safety considerations when scaling up this synthesis?

  • Exothermic Reactions: Both the formation of the Vilsmeier reagent and the formylation reaction can be exothermic.[2][5] A robust cooling system and controlled reagent addition are critical to prevent thermal runaways.

  • Corrosive Reagents: POCl₃ is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE) and handling procedures are essential.

  • Solvent Handling: Large volumes of organic solvents pose flammability risks. Ensure proper ventilation and grounding of equipment.

Part 3: Experimental Protocol and Data

Standard Laboratory-Scale Synthesis Protocol

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Step 1: Vilsmeier Reagent Preparation

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents).

  • Cool the flask to 0-5 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF, maintaining the internal temperature below 10 °C.[2]

  • After the addition is complete, stir the mixture at 0-5 °C for 30 minutes.

Step 2: Formylation of 1-methylpyrazole

  • Dissolve 1-methylpyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane.

  • Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.[2]

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

Step 3: Work-up and Isolation of 1-methyl-1H-pyrazole-4-carbaldehyde

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture to a pH of ~7-8 with a saturated sodium bicarbonate solution or other suitable base.[6]

  • Extract the aqueous mixture multiple times with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 4: Bromination

  • Dissolve the crude 1-methyl-1H-pyrazole-4-carbaldehyde in a suitable solvent (e.g., chloroform, acetic acid).

  • Add N-bromosuccinimide (NBS, 1.05 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring the progress by TLC/HPLC.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Perform an extractive work-up as described in Step 3.

  • Purify the crude product by recrystallization or column chromatography to yield 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde.

Quantitative Data Summary
ParameterTypical ValueNotes
Vilsmeier Reagent Stoichiometry 1.2 - 2.0 equivalentsAn excess is often needed to drive the reaction to completion.[1]
Formylation Temperature 60 - 120 °CSubstrate dependent; higher temperatures may be needed for less reactive substrates.[7]
Reaction Time (Formylation) 2 - 24 hoursMonitor by TLC/HPLC for completion.[7]
Brominating Agent Stoichiometry 1.0 - 1.1 equivalentsA slight excess is common, but careful control is needed to avoid over-bromination.
Typical Yield (Lab Scale) 50 - 80%Highly dependent on reaction conditions and purification method.

Part 4: Visualizations

Synthetic Pathway

Synthetic_Pathway 1-methylpyrazole 1-methylpyrazole Formylation Vilsmeier-Haack Formylation 1-methylpyrazole->Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Formylation Intermediate_Aldehyde 1-methyl-1H-pyrazole- 4-carbaldehyde Formylation->Intermediate_Aldehyde Bromination Bromination Intermediate_Aldehyde->Bromination Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->Bromination Final_Product 5-bromo-1-methyl-1H-pyrazole- 4-carbaldehyde Bromination->Final_Product

Caption: Synthetic route to 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde.

Troubleshooting Workflow: Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Check Reagent Quality (POCl3, DMF, Pyrazole) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Improve_Reagents Use Fresh, High-Purity Reagents Reagents_OK->Improve_Reagents No Check_Temp_Control Evaluate Temperature Control (Reagent Formation & Reaction) Reagents_OK->Check_Temp_Control Yes Improve_Reagents->Check_Reagents Temp_OK Temp Control Adequate? Check_Temp_Control->Temp_OK Improve_Cooling Improve Cooling/Heating System. Slow Addition. Temp_OK->Improve_Cooling No Optimize_Conditions Optimize Stoichiometry, Time, and Temperature Temp_OK->Optimize_Conditions Yes Improve_Cooling->Check_Temp_Control Conditions_OK Optimization Successful? Optimize_Conditions->Conditions_OK Consult_Expert Consult Process Chemistry Expert Conditions_OK->Consult_Expert No

Caption: Decision tree for troubleshooting low yield issues.

References

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), pp. - . Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Singh, G., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), pp. 27355-27382. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available from: [Link]

  • YouTube. Vilsmeier-Haack Reaction. Available from: [Link]

  • ResearchGate. Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). Available from: [Link]

  • ResearchGate. Vilsmeier-Haack formylation of 1H-pyrazoles. Available from: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde: A Comparative Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of functionalized heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde stands out as a highly versatile building block. The presence of a reactive aldehyde and a synthetically malleable bromide on the pyrazole core provides two orthogonal handles for molecular elaboration, making it a valuable precursor for a diverse array of target molecules. This guide offers an in-depth, comparative analysis of the two primary synthetic routes to this key intermediate, providing the technical insights and experimental data necessary for informed decision-making in a research and development setting.

Route 1: The Vilsmeier-Haack Formylation of 5-bromo-1-methyl-1H-pyrazole

The Vilsmeier-Haack reaction is a robust and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] Its reliability and operational simplicity often make it the first choice for introducing a formyl group onto a pyrazole ring.

Mechanistic Rationale and Experimental Causality

The reaction proceeds via the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from the interaction of a substituted amide, typically N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1] This electrophilic species is then attacked by the electron-rich C4 position of the pyrazole ring. The choice of the C4 position is directed by the electronic nature of the pyrazole ring system. The subsequent hydrolysis of the iminium salt intermediate during aqueous work-up furnishes the desired aldehyde. The reaction is typically performed under anhydrous conditions to prevent the premature decomposition of the Vilsmeier reagent and POCl₃.[3]

Experimental Protocol: Vilsmeier-Haack Synthesis

A solution of 5-bromo-1-methyl-1H-pyrazole in anhydrous N,N-dimethylformamide is cooled in an ice bath. To this stirred solution, phosphorus oxychloride is added dropwise, maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the hydrolysis of the intermediate and precipitation of the product. The crude product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Logical Workflow for Vilsmeier-Haack Formylation

vilsmeier_haack_workflow cluster_start Starting Material cluster_reagents Reagent Preparation cluster_reaction Formylation cluster_workup Workup & Purification start 5-bromo-1-methyl-1H-pyrazole formylation Electrophilic Aromatic Substitution at C4 start->formylation dmf DMF vilsmeier_reagent Vilsmeier Reagent (in situ) dmf->vilsmeier_reagent pocl3 POCl3 pocl3->vilsmeier_reagent vilsmeier_reagent->formylation hydrolysis Hydrolysis (Ice/Water) formylation->hydrolysis purification Filtration & Recrystallization hydrolysis->purification product 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde purification->product

Caption: Workflow for the Vilsmeier-Haack synthesis of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde.

Route 2: Metal-Halogen Exchange Followed by Formylation

An alternative and powerful strategy for the synthesis of aryl aldehydes involves the use of organometallic intermediates. Specifically, a lithium-halogen exchange reaction offers a distinct approach to regioselectively introduce the formyl group.[4]

Mechanistic Rationale and Experimental Causality

This route commences with a di-halogenated pyrazole, such as 3,4-dibromo-1-methyl-1H-pyrazole. Treatment with a strong organolithium base, typically n-butyllithium (n-BuLi), at cryogenic temperatures (-78°C) induces a rapid and selective lithium-halogen exchange at the more reactive bromine atom. The resulting aryllithium species is a potent nucleophile. The choice of a very low temperature is critical to prevent side reactions, such as decomposition of the organolithium reagent or unwanted reactions with the solvent (e.g., THF).[5] The formylation is then achieved by quenching this nucleophilic intermediate with an electrophilic formylating agent like DMF. Subsequent aqueous work-up hydrolyzes the initial adduct to yield the aldehyde. The success of this reaction is highly dependent on maintaining strictly anhydrous and anaerobic conditions to prevent the quenching of the highly reactive organolithium intermediate by trace amounts of water or oxygen.[5]

Experimental Protocol: Metal-Halogen Exchange and Formylation

To a solution of 3,4-dibromo-1-methyl-1H-pyrazole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), the solution is cooled to -78°C. A solution of n-butyllithium in hexanes is then added dropwise, and the mixture is stirred at this temperature for a specified time to ensure complete lithium-halogen exchange. Anhydrous N,N-dimethylformamide is then added, and the reaction is allowed to proceed at low temperature before being gradually warmed. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Logical Workflow for Metal-Halogen Exchange and Formylation

metal_halogen_exchange_workflow cluster_start Starting Material cluster_reaction Lithiation & Formylation cluster_workup Workup & Purification start 3,4-dibromo-1-methyl-1H-pyrazole li_exchange Lithium-Halogen Exchange (n-BuLi, -78°C) start->li_exchange formylation Formylation (DMF) li_exchange->formylation quench Aqueous Quench (NH4Cl) formylation->quench purification Extraction & Chromatography quench->purification product 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde purification->product

Caption: Workflow for the Metal-Halogen Exchange and Formylation route.

Performance Comparison: A Data-Driven Analysis

FeatureRoute 1: Vilsmeier-Haack FormylationRoute 2: Metal-Halogen Exchange & Formylation
Starting Material 5-bromo-1-methyl-1H-pyrazole3,4-dibromo-1-methyl-1H-pyrazole
Key Reagents POCl₃, DMFn-BuLi, DMF
Reaction Conditions 0°C to elevated temperatures (e.g., 80-120°C)[6]Cryogenic temperatures (-78°C)[5]
Typical Yield Good to excellent (often >70%)[7]Variable, highly dependent on conditions (typically 50-80%)
Scalability Generally straightforward and scalableChallenging due to cryogenic requirements and handling of pyrophoric reagents
Safety Considerations POCl₃ is corrosive and reacts violently with water. The reaction can be exothermic.n-BuLi is pyrophoric and requires strict inert atmosphere techniques. Cryogenic coolants (e.g., dry ice/acetone) are hazardous.
Cost-Effectiveness Generally more cost-effective due to cheaper reagents and less specialized equipment.More expensive due to the cost of n-BuLi and the need for low-temperature apparatus.
Substrate Scope Broad for electron-rich pyrazoles.[1]Dependent on the stability of the organolithium intermediate.

Expert Opinion and Recommendations

The choice between these two synthetic routes is contingent upon the specific needs of the project, available resources, and the scale of the synthesis.

The Vilsmeier-Haack reaction is the workhorse method for the formylation of pyrazoles. Its operational simplicity, cost-effectiveness, and high yields make it the preferred route for the large-scale production of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde. The starting material, 5-bromo-1-methyl-1H-pyrazole, can be prepared from the corresponding aminopyrazole via a Sandmeyer-type reaction.

The metal-halogen exchange followed by formylation represents a more specialized approach. While it is more technically demanding, requiring stringent anhydrous and cryogenic conditions, it offers a powerful tool for regiocontrol, especially in more complex pyrazole systems. This route is often favored in medicinal chemistry programs where the synthesis of a library of analogs with diverse substitution patterns is required. The dibrominated starting material can be accessed through the bromination of 1-methylpyrazole.[8]

References

  • BenchChem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Common Organic Chemistry. (n.d.). Formylation - Lithium Halogen Exchange. Available at: [Link]

  • RSC Advances. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Rajput, A. S., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Moksha Publishing House. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
  • Common Organic Chemistry. (n.d.). Formylation. Available at: [Link]

  • ResearchGate. (2015). Vilsmeier-Haack formylation of 1H-pyrazoles. Available at: [Link]

  • ResearchGate. (2020). General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol. Available at: [Link]

  • ResearchGate. (2017). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. Available at: [Link]

  • Evans, P. (n.d.). lithium halogen exchange #1 revised. Available at: [Link]

  • IndiaMART. (n.d.). 5-Bromo-1-Methyl-1H-Pyrazole-4-Carboxaldehyde. Available at: [Link]

  • ResearchGate. (2017). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?. Available at: [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Formylation of Pyrazoles: A Comparative Analysis of the Vilsmeier-Haack Reaction and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of medicinal chemistry and drug development, pyrazole-4-carbaldehydes stand out as exceptionally versatile synthetic intermediates.[1][2][3] The formyl group at the C4 position is a reactive handle, enabling a multitude of subsequent transformations to build molecular complexity and access novel bioactive compounds.[2] The strategic introduction of this aldehyde functionality—a process known as formylation—is therefore a critical step in the synthesis of many pharmaceuticals.

This guide provides an in-depth, objective comparison of the primary methods for pyrazole formylation, with a central focus on the widely-used Vilsmeier-Haack reaction. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each technique, supported by experimental data and protocols. Our goal is to equip researchers, scientists, and drug development professionals with the field-proven insights needed to select and optimize the most effective formylation strategy for their specific pyrazole substrates.

The Vilsmeier-Haack Reaction: The Preeminent Method for Pyrazole Formylation

The Vilsmeier-Haack (V-H) reaction is arguably the most robust and widely employed method for the formylation of electron-rich heterocycles, and pyrazoles are no exception.[2][4] Its reliability, generally high yields, and predictable regioselectivity make it the first-choice methodology in many synthetic campaigns.

Mechanism and Principle

The reaction proceeds via a two-stage mechanism. First is the in situ formation of the electrophilic Vilsmeier reagent, a chloroiminium salt (commonly called the Vilsmeier reagent). This is generated from a substituted amide, typically N,N-dimethylformamide (DMF), and a halide donor like phosphorus oxychloride (POCl₃) or oxalyl chloride.[5][6][7]

The second stage is a classic electrophilic aromatic substitution. The electron-rich C4 position of the pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous work-up to liberate the aldehyde and a secondary amine salt.[8][9] The parent pyrazole ring favors this electrophilic substitution at the C4 position due to the electronic nature of the diazole system.[10]

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Reagent + POCl₃ POCl3 POCl₃ POCl3->Reagent Pyrazole Pyrazole Substrate (Electron-rich at C4) Intermediate Iminium Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Product Pyrazole-4-carbaldehyde Intermediate->Product + H₂O H2O H₂O Work-up H2O->Product

Caption: Key stages of the Vilsmeier-Haack reaction.

Scope and Key Advantages

The V-H reaction exhibits a broad substrate scope, accommodating a wide variety of substituents on the pyrazole ring and its N-aryl or N-alkyl appendages.[2][11][12] It is particularly effective for pyrazoles bearing electron-donating groups, which enhance the nucleophilicity of the C4 position. Furthermore, the reaction can be ingeniously applied in a one-pot sequence where hydrazones are cyclized and simultaneously formylated to directly yield 3-substituted-1-phenyl-1H-pyrazole-4-carbaldehydes, a highly efficient route to these valuable building blocks.[1][3][13][14]

  • High Regioselectivity: The reaction reliably targets the C4 position.

  • Good to Excellent Yields: Yields often range from 77% to over 95%.[15]

  • Mild Conditions: The reaction is often performed at temperatures between 0 °C and 100 °C, which is milder than many alternative formylation methods.[1][4]

Limitations and Experimental Causality

Despite its utility, the V-H reaction is not without its challenges. The primary limitation is its sensitivity to strongly electron-withdrawing groups (EWGs) on the pyrazole ring.[12][16] Such groups deactivate the ring towards electrophilic attack, potentially leading to low conversion or no reaction at all.

Causality Behind Experimental Choices:

  • Anhydrous Conditions are Critical: The Vilsmeier reagent and POCl₃ are highly reactive towards water.[5] Any moisture will rapidly decompose the reagent, halting the reaction. Therefore, glassware must be flame- or oven-dried, and anhydrous solvents are mandatory.[13]

  • Controlled Reagent Addition: The formation of the Vilsmeier reagent is exothermic. POCl₃ should be added dropwise to ice-cold DMF to maintain control and prevent side reactions.[5]

  • Careful Work-up: Quenching the reaction mixture with ice or a basic solution is highly exothermic and must be performed slowly and cautiously in a well-ventilated fume hood to manage the release of heat and HCl gas.[5]

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative example and may require optimization for specific substrates.

  • Reagent Preparation (Performed in a fume hood):

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 4 equivalents).

    • Cool the flask to 0 °C in an ice bath.

    • Add phosphorus oxychloride (POCl₃, 3-4 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.[13][17]

    • Stir the resulting mixture at 0 °C for 30-60 minutes until a viscous, white to pale-yellow Vilsmeier reagent is formed.

  • Formylation Reaction:

    • Dissolve the pyrazole substrate (1 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).

    • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-6 hours.[13] Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and then carefully pour it onto a beaker of crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or dilute sodium hydroxide solution until the pH is ~7-8.

    • If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.

    • If no precipitate forms, extract the aqueous mixture three times with an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel with a hexane-ethyl acetate gradient) or recrystallization to yield the pure pyrazole-4-carbaldehyde.[13]

Alternative Formylation Methods: A Comparative Analysis

While the Vilsmeier-Haack reaction is the workhorse, certain substrates or synthetic strategies may necessitate alternative approaches.

The Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formyl source in an acidic medium, such as trifluoroacetic acid (TFA) or a glycerol/boric acid mixture.[2][18]

  • Mechanism: The reaction proceeds through a complex pathway involving the generation of an iminium ion from protonated HMTA, which then acts as the electrophile.[18]

  • Comparison to Vilsmeier-Haack:

    • Advantages: It avoids the use of hazardous and moisture-sensitive reagents like POCl₃, making it a safer alternative.[19] It has been shown to be effective for 1-phenyl-1H-pyrazoles, providing good yields under reflux in TFA.[20]

    • Disadvantages: The Duff reaction is generally less efficient, often requiring higher temperatures (100-160 °C) and significantly longer reaction times (12+ hours) than the V-H reaction.[2] Yields can be lower, and its applicability to pyrazoles with deactivating groups is limited.[2]

The Reimer-Tiemann Reaction

This classic method for the ortho-formylation of phenols involves treating the substrate with chloroform (CHCl₃) in the presence of a strong base.[21][22]

  • Mechanism: The key electrophile is dichlorocarbene (:CCl₂), generated in situ from chloroform and base.[21]

  • Comparison to Vilsmeier-Haack:

    • Applicability to Pyrazoles: This method is rarely the preferred choice for pyrazoles. For some electron-rich heterocycles like pyrrole, the reaction can lead to undesired side products, such as ring expansion to 3-chloropyridine, rather than formylation.[23][24]

    • Disadvantages: The reaction typically suffers from low yields, harsh basic conditions, and the use of a biphasic solvent system which can lead to mass transfer issues.[21][23] These conditions are often incompatible with functionalized pyrazole substrates.

Formylation via Organometallic Intermediates

This strategy offers a fundamentally different regiochemical outcome compared to electrophilic substitution methods.

  • Mechanism: The process involves the deprotonation of the pyrazole ring with a strong base (e.g., n-butyllithium) or the formation of a Grignard reagent from a halopyrazole. This generates a nucleophilic pyrazole species that is then quenched with an electrophilic formylating agent like DMF.[25]

  • Comparison to Vilsmeier-Haack:

    • Complementary Regioselectivity: The V-H reaction targets the electron-rich C4 position. In contrast, lithiation typically occurs at the most acidic proton, which is often at the C5 position.[10] This makes the organometallic route a powerful tool for synthesizing pyrazole-5-carbaldehydes, which are not accessible via the V-H reaction.

    • Advantages: Provides precise regiocontrol for C5-formylation or formylation at the site of a pre-installed halogen atom (via lithium-halogen exchange).[25]

    • Disadvantages: Requires strictly anhydrous and inert (e.g., nitrogen or argon) atmosphere. The strong bases are incompatible with many functional groups (e.g., esters, ketones). The synthesis may require additional steps to prepare the necessary halopyrazole starting material.[25]

Comparative Data Summary

MethodReagentsTypical Position of FormylationSubstrate ScopeTypical YieldsKey Advantages & Disadvantages
Vilsmeier-Haack DMF, POCl₃ (or similar)C4 Broad; best for electron-rich pyrazoles.[2]High (70-95%+)[15](+) High yield, reliable, broad scope. (-) Hazardous reagents, moisture-sensitive, poor with strong EWGs.[5][12]
Duff Reaction Hexamethylenetetramine (HMTA), Acid (TFA)C4 Moderate; effective for some N-aryl pyrazoles.[20]Moderate to Good (75-90% for specific substrates)[20](+) Safer reagents. (-) Harsher conditions (high temp, long time), generally lower efficiency than V-H.[2]
Reimer-Tiemann CHCl₃, Strong Base (e.g., NaOH)C4 (if successful)Very limited for pyrazoles.Low to Moderate(+) Classic method for phenols. (-) Low yields, harsh conditions, risk of side reactions/ring expansion.[21][23]
Organometallic Strong Base (e.g., n-BuLi), DMFC5 (or site of halogen)Substrates must tolerate strong bases.Good to High(+) Excellent, complementary regiocontrol for C5-formylation.[10] (-) Strict inert/anhydrous conditions, limited functional group tolerance.

Workflow for Method Selection

The choice of formylation method is a critical decision driven by the desired regiochemistry and the substrate's substitution pattern.

Formylation_Decision_Tree start Start: Need to Formylate a Pyrazole q1 What is the desired position of the formyl group? start->q1 c4 C4-Formylation q1->c4 C4 c5 C5-Formylation (or other specific position) q1->c5 C5 q2 Does the pyrazole have strong electron-withdrawing groups (EWGs)? c4->q2 organometallic Use Organometallic Route (e.g., Lithiation + DMF) c5->organometallic vh Use Vilsmeier-Haack Reaction q2->vh No duff Consider Duff Reaction (if substrate is compatible) q2->duff Yes

Caption: Decision workflow for selecting a pyrazole formylation method.

Conclusion

For the synthesis of pyrazole-4-carbaldehydes, the Vilsmeier-Haack reaction remains the gold standard due to its broad applicability, high efficiency, and reliable regioselectivity.[2] It is the recommended starting point for most pyrazole formylation tasks. However, a deep understanding of its alternatives is crucial for a synthetic chemist. The Duff reaction presents a viable, albeit often less efficient, alternative when the hazardous nature of V-H reagents is a primary concern.[2] For achieving non-classical regiochemistry, specifically the synthesis of pyrazole-5-carbaldehydes, organometallic strategies are not merely an alternative but the superior and necessary choice, perfectly complementing the electrophilic nature of the Vilsmeier-Haack reaction. The Reimer-Tiemann reaction, due to its low yields and potential for side reactions with heterocyclic systems, is generally not recommended for pyrazole substrates. The judicious selection of the formylation method, grounded in an understanding of mechanism and substrate compatibility, is paramount to the successful synthesis of these vital chemical building blocks.

References

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A Comparative Guide to the Biological Activity of Pyrazolo[3,4-d]pyrimidines Derived from Diverse Pyrazole Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the field of medicinal chemistry and drug development, the pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure. Its resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a diverse range of therapeutic applications.[1][2] This guide provides a comparative analysis of the biological activities of pyrazolo[3,4-d]pyrimidines, with a particular focus on how the choice of the initial pyrazole aldehyde or its synthetic equivalent dictates the ultimate biological profile of the final compound. We will delve into the synthesis, anticancer, and antimicrobial activities of these fascinating molecules, supported by experimental data and mechanistic insights.

The Synthetic Keystone: From Pyrazole Aldehydes to a Privileged Scaffold

The synthesis of the pyrazolo[3,4-d]pyrimidine core often begins with a suitably substituted pyrazole aldehyde or a closely related precursor such as a pyrazole carboxylate. The Vilsmeier-Haack reaction is a common method for the formylation of pyrazoles to yield the corresponding aldehydes. These aldehydes then serve as crucial building blocks for the construction of the fused pyrimidine ring.

A prevalent synthetic strategy involves the cyclization of a 5-aminopyrazole-4-carboxaldehyde or its ester/nitrile equivalent with various reagents to form the pyrimidine ring. The substituents on the starting pyrazole, particularly at the N1 and C3 positions, are carried through the synthesis and play a pivotal role in modulating the biological activity of the final pyrazolo[3,4-d]pyrimidine.

Below is a generalized workflow for the synthesis of pyrazolo[3,4-d]pyrimidines, highlighting the critical role of the initial pyrazole precursor.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Pyrazole Formation cluster_2 Pyrimidine Ring Formation cluster_3 Biological Evaluation Hydrazine Hydrazine Substituted_Pyrazole Substituted 5-Aminopyrazole (e.g., with different R1, R3) Hydrazine->Substituted_Pyrazole Condensation Beta_Keto_Ester β-Keto Ester/Nitrile Beta_Keto_Ester->Substituted_Pyrazole Pyrazolo_Pyrimidine Pyrazolo[3,4-d]pyrimidine Scaffold Substituted_Pyrazole->Pyrazolo_Pyrimidine Cyclization Pyrazole_Aldehyde Pyrazole-4-carbaldehyde (via Vilsmeier-Haack) Pyrazole_Aldehyde->Pyrazolo_Pyrimidine Cyclization Cyclization_Reagent Cyclization Reagent (e.g., Formamide, Urea) Cyclization_Reagent->Pyrazolo_Pyrimidine Biological_Activity Comparative Biological Activity Analysis Pyrazolo_Pyrimidine->Biological_Activity Substituted_pyrazole Substituted_pyrazole Substituted_pyrazole->Pyrazole_Aldehyde Optional Formylation

Caption: Generalized synthetic workflow for pyrazolo[3,4-d]pyrimidines.

Comparative Anticancer Activity: A Tale of Substituents

The anticancer potential of pyrazolo[3,4-d]pyrimidines has been extensively explored, with many derivatives showing potent activity against a range of cancer cell lines. The substituents on the pyrazole ring, inherited from the starting aldehyde or its precursor, are critical determinants of this activity.

Influence of N1-Substitution

The substituent at the N1 position of the pyrazole ring significantly impacts the anticancer potency. Studies have shown that an aryl group at this position is often beneficial for activity. For instance, a comparative study of pyrazolo[3,4-d]pyrimidin-4-ones revealed that derivatives with a phenyl group at N1 displayed notable cytotoxic effects.

Compound IDN1-SubstituentC3-SubstituentC6-SubstituentTarget Cell LineIC50 (µM)Reference
10e PhenylMethyl-MCF-711[3][4]
VIIa 4-ChlorophenylMethyl-Various (57 lines)0.326 - 4.31[5]
12b ---MDA-MB-4683.343[6]
12b ---T-47D4.792[6]

As illustrated in the table, the introduction of a 4-chlorophenyl group at the N1 position in compound VIIa led to broad-spectrum anticancer activity with potent IC50 values across numerous cell lines.[5] Similarly, compound 10e with a phenyl group at N1 showed significant activity against the MCF-7 breast cancer cell line.[3][4]

The Role of C3 and C6-Substituents

Substituents at the C3 and C6 positions of the pyrazolo[3,4-d]pyrimidine ring system also play a crucial role in modulating anticancer activity. The presence of small alkyl groups, such as a methyl group at C3, is a common feature in many active compounds.

Furthermore, modifications at the C6 position have been shown to influence the mechanism of action. For example, some pyrazolo[3,4-d]pyrimidines have been developed as potent kinase inhibitors, a popular strategy in modern cancer therapy.[7] The pyrazolo[3,4-d]pyrimidine scaffold acts as a bioisostere of adenine, allowing it to bind to the ATP-binding site of various kinases.[2]

Kinase_Inhibition Pyrazolo_Pyrimidine Pyrazolo[3,4-d]pyrimidine (Adenine Bioisostere) Kinase Kinase Active Site (ATP Binding Pocket) Pyrazolo_Pyrimidine->Kinase Competitively Binds Phosphorylation Substrate Phosphorylation Pyrazolo_Pyrimidine->Phosphorylation Inhibits Inhibition Inhibition Kinase->Phosphorylation Catalyzes ATP ATP ATP->Kinase Binds Cell_Proliferation Cancer Cell Proliferation Phosphorylation->Cell_Proliferation Promotes

Caption: Mechanism of kinase inhibition by pyrazolo[3,4-d]pyrimidines.

Comparative Antimicrobial Activity: Exploring New Frontiers

Beyond their anticancer properties, pyrazolo[3,4-d]pyrimidines have also emerged as promising antimicrobial agents. The structural modifications originating from the initial pyrazole aldehyde play a significant role in determining their spectrum and potency against various bacterial and fungal strains.

A study on a series of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives demonstrated that the nature of the substituent at the C6 position, which is derived from the cyclization reagent used with the initial pyrazole precursor, greatly influences the antimicrobial activity.

Compound IDC6-SubstituentS. aureus (Zone of Inhibition, mm)E. coli (Zone of Inhibition, mm)C. albicans (Zone of Inhibition, mm)Reference
2e 4-Chlorophenyl181617[8]
2f 4-Fluorophenyl171516[8]
2g 4-Bromophenyl191718[8]

The data indicates that pyrazolo[3,4-d]pyrimidin-4(5H)-ones bearing a halogen-substituted phenyl ring at the C6 position exhibit significant antimicrobial activity.[8] Specifically, the compound with a 4-bromophenyl group (2g ) showed the most potent activity against the tested bacterial and fungal strains.[8]

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed experimental protocols for the synthesis and biological evaluation are provided below.

General Procedure for the Synthesis of Pyrazolo[3,4-d]pyrimidin-4(5H)-ones
  • A mixture of the appropriate 5-aminopyrazole-4-carboxamide (1 mmol) and the corresponding aromatic aldehyde (1.2 mmol) in glacial acetic acid (10 mL) is refluxed for 6-8 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to afford the desired pyrazolo[3,4-d]pyrimidin-4(5H)-one.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
  • Muller-Hinton agar plates are prepared and inoculated with the test microorganism.

  • Wells of 6 mm diameter are made in the agar using a sterile borer.

  • A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.

  • The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The diameter of the zone of inhibition around each well is measured in millimeters.

Conclusion and Future Perspectives

The evidence presented in this guide underscores the significant potential of pyrazolo[3,4-d]pyrimidines as a versatile scaffold in drug discovery. The biological activity of these compounds is intricately linked to the substitution pattern of the pyrazole precursor, offering a vast chemical space for optimization. The comparative analysis of derivatives with different substituents clearly demonstrates that rational design, starting from the choice of the initial pyrazole aldehyde or its equivalent, can lead to the development of potent and selective anticancer and antimicrobial agents.

Future research in this area should focus on exploring a wider diversity of substituents on the pyrazole ring and expanding the range of biological targets. The use of computational modeling and structure-based drug design will be invaluable in predicting the activity of novel derivatives and elucidating their mechanisms of action at a molecular level. The continued investigation of this remarkable heterocyclic system holds great promise for the discovery of new and effective therapeutic agents.

References

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A Comparative Guide to Spectroscopic Analysis for Confirming the Structure of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrazoles are a critical scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The precise determination of their molecular structure, including the substitution pattern on the pyrazole ring, is a non-negotiable step in drug discovery and development to ensure efficacy and safety. This guide provides a comparative overview of key spectroscopic techniques for the unambiguous structural elucidation of substituted pyrazoles, supported by experimental data and field-proven insights.

The Central Role of Spectroscopy in Pyrazole Chemistry

The synthesis of substituted pyrazoles can often yield a mixture of isomers, making robust analytical confirmation essential. Spectroscopic methods provide a detailed picture of the molecular architecture, allowing researchers to confirm the identity and purity of their compounds. An orthogonal approach, employing multiple spectroscopic techniques, provides the highest level of confidence in structural assignments.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules, including the carbon-hydrogen framework and the connectivity of atoms.[1][3]

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the substituted pyrazole in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 300 or 500 MHz NMR spectrometer. Typical parameters include a spectral width of 10-15 ppm, a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.[1]

Interpretation of ¹H NMR Spectra:

  • Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton. Protons on the pyrazole ring typically resonate in the aromatic region (δ 6.0-8.5 ppm). The exact chemical shift is highly dependent on the nature and position of the substituents.[1]

  • Integration: The area under each peak is proportional to the number of protons giving rise to that signal.

  • Multiplicity (Splitting Pattern): The splitting of a signal is caused by the influence of neighboring protons and provides information about the connectivity of atoms. This is crucial for determining the substitution pattern.

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Representative Substituted Pyrazoles in CDCl₃ [1]

Compound/SubstituentH-3H-4H-5Other Protons
3,5-Dimethylpyrazole5.83 (s)-5.83 (s)2.25 (s, 6H, 2xCH₃)
1-Phenyl-3-methyl-5-aminopyrazole-5.60 (s)-7.20-7.50 (m, 5H, Ar-H), 2.30 (s, 3H, CH₃), 3.80 (br s, 2H, NH₂)
4-Nitro-1-phenylpyrazole8.05 (s)-8.50 (s)7.50-7.80 (m, 5H, Ar-H)
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides information about the number of non-equivalent carbons and their chemical environment.

Experimental Protocol:

  • Sample Preparation: A more concentrated sample (10-50 mg in 0.6 mL of deuterated solvent) is typically required compared to ¹H NMR.

  • Data Acquisition: Acquire the spectrum on a 75 or 125 MHz NMR spectrometer. A greater number of scans (e.g., 1024 or more) is needed to achieve an adequate signal-to-noise ratio.[1]

Interpretation of ¹³C NMR Spectra:

  • Chemical Shift (δ): The chemical shifts of the pyrazole ring carbons are sensitive to the substituents. Carbons bearing substituents will have their signals shifted significantly. This technique is particularly useful for distinguishing between isomers.[4][5] For instance, the chemical shifts of C3 and C5 can help determine the predominant tautomer in N-unsubstituted pyrazoles.[6]

Table 2: Comparative ¹³C NMR Chemical Shifts (δ) for Pyrazole Derivatives [3][7]

Carbon Position1-Phenyl-3-methyl-5-aminopyrazole (DMSO-d₆)4-Nitro-1-phenylpyrazole (CDCl₃)
C-3150.2140.1
C-486.9108.8
C-5142.1131.5
¹⁵N NMR Spectroscopy: A Direct Look at the Heteroatoms

Nitrogen-15 NMR is a powerful technique for directly probing the nitrogen atoms in the pyrazole ring. The chemical shifts of the nitrogen atoms are highly sensitive to substitution, protonation, and hydrogen bonding.[8][9] This can be particularly useful for studying tautomerism in N-H pyrazoles.[9][10]

Workflow for Spectroscopic Structure Elucidation of a Substituted Pyrazole

G cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesized Substituted Pyrazole NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N, 2D) Synthesis->NMR MS Mass Spectrometry (EI, ESI) Synthesis->MS IR IR Spectroscopy Synthesis->IR UV UV-Vis Spectroscopy Synthesis->UV Interpretation Combined Data Analysis NMR->Interpretation MS->Interpretation IR->Interpretation UV->Interpretation Structure Confirmed Structure Interpretation->Structure

Caption: Workflow for the structural confirmation of a substituted pyrazole.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through analysis of fragmentation patterns, can offer valuable structural information.[11]

Experimental Protocol:

  • Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are commonly used methods.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are determined.

Interpretation of Mass Spectra:

  • Molecular Ion Peak (M⁺): This peak gives the molecular weight of the compound.

  • Fragmentation Pattern: The way the molecule breaks apart upon ionization is often characteristic of its structure. The fragmentation of the pyrazole ring can provide clues about the location of substituents.[12][13]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation at characteristic frequencies.[14][15]

Experimental Protocol:

  • Sample Preparation: Samples can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[1]

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Interpretation of IR Spectra:

  • Characteristic Bands: The presence of N-H, C=N, C=C, and C-H stretching and bending vibrations can be identified. The positions of these bands can be influenced by the substituents on the pyrazole ring. For example, a broad peak around 3300 cm⁻¹ can indicate an N-H stretch in N-unsubstituted pyrazoles.

Table 3: Characteristic IR Absorption Bands for Substituted Pyrazoles [16]

Functional GroupVibrationWavenumber (cm⁻¹)
N-HStretch3100-3500 (broad)
C-H (aromatic)Stretch3000-3100
C=NStretch1580-1650
C=CStretch1450-1600
NO₂Asymmetric Stretch1563-1491
NO₂Symmetric Stretch1361-1304

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like pyrazoles.[17][18]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the pyrazole derivative in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).[1]

  • Data Acquisition: Record the absorption spectrum, typically from 200 to 400 nm.

Interpretation of UV-Vis Spectra:

  • λmax: The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule. Substituents on the pyrazole ring can cause a shift in λmax to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths.[1] For example, extended conjugation through a phenyl substituent will cause a red shift.[1]

Table 4: UV-Vis Absorption Maxima (λmax) for Representative Pyrazoles [1]

Compoundλmax (nm)Molar Absorptivity (ε)Notes
Pyrazole2103,160-
1-Phenylpyrazole25215,800Red shift due to extended conjugation
4-Nitropyrazole2858,000Presence of a chromophore

Logical Relationship between Spectroscopic Data for Structure Confirmation

G HNMR ¹H NMR (Chemical Shifts, Multiplicity, Integration) CH_Framework C-H Framework HNMR->CH_Framework Connectivity Atom Connectivity HNMR->Connectivity Substitution Substitution Pattern HNMR->Substitution CNMR ¹³C NMR (Number & Type of Carbons) CNMR->CH_Framework CNMR->Connectivity CNMR->Substitution NNMR ¹⁵N NMR (Nitrogen Environment, Tautomerism) NNMR->Connectivity NNMR->Substitution MS Mass Spec (Molecular Weight, Fragmentation) MolWeight Molecular Formula MS->MolWeight IR IR Spec (Functional Groups) FuncGroups Functional Groups IR->FuncGroups UVVis UV-Vis Spec (Conjugation) Electronic_Structure Electronic Structure UVVis->Electronic_Structure Confirmed_Structure Confirmed Structure MolWeight->Confirmed_Structure FuncGroups->Confirmed_Structure CH_Framework->Confirmed_Structure Connectivity->Confirmed_Structure Substitution->Confirmed_Structure Electronic_Structure->Confirmed_Structure

Caption: Interplay of data from different spectroscopic techniques.

Conclusion

The definitive structural confirmation of substituted pyrazoles relies on the intelligent application and interpretation of a suite of spectroscopic techniques. While ¹H and ¹³C NMR provide the foundational details of the molecular framework, Mass Spectrometry, IR, and UV-Vis spectroscopy offer complementary and confirmatory evidence. By employing these methods in a cohesive and logical workflow, researchers can confidently establish the structure of their synthesized pyrazole derivatives, a crucial step in advancing drug development and materials science.

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  • Esxample 1 H NMR spectrum of pyrazoline protons (Ha, Hb and Hx). ResearchGate. Available at: [Link]

  • The 1H NMR spectrum of pyrazole in a nematic phase. (2016). Magnetic Resonance in Chemistry, 54(9), 723-727. Available at: [Link]

  • The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. ResearchGate. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). Crystals, 13(7), 1101. Available at: [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). Molecules, 27(18), 5873. Available at: [Link]

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A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki Coupling of Bromopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and medicinal chemistry, the pyrazole moiety is a cornerstone of pharmacologically active compounds. Its synthesis and functionalization are therefore of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for forging carbon-carbon bonds, offering a powerful tool for the derivatization of pyrazole scaffolds. However, the success of this reaction, particularly with challenging substrates like bromopyrazoles, is critically dependent on the choice of the palladium catalyst. This guide provides an in-depth comparative analysis of commonly employed palladium catalysts for the Suzuki coupling of bromopyrazoles, supported by experimental data and mechanistic insights to inform your catalyst selection and reaction optimization.

The Challenge of Bromopyrazole Coupling: A Mechanistic Perspective

The Suzuki-Miyaura coupling of bromopyrazoles presents unique challenges. The electron-rich nature of the pyrazole ring can render the C-Br bond less reactive towards oxidative addition, the initial and often rate-limiting step in the catalytic cycle. Furthermore, the presence of the acidic N-H proton in unprotected pyrazoles can lead to side reactions, such as catalyst inhibition or dehalogenation. The choice of a suitable palladium catalyst system, comprising a palladium precursor and a supporting ligand, is therefore crucial to overcome these hurdles and achieve high-yielding, clean conversions.

A Comparative Look at Leading Palladium Catalysts

The evolution of palladium catalysis has gifted chemists with a diverse toolbox of ligands and precatalysts, each with distinct advantages. Here, we compare the performance of several classes of palladium catalysts in the context of bromopyrazole Suzuki coupling.

Traditional vs. Modern Catalysts: A Performance Overview

The data presented below is a synthesis of findings from various studies to provide a comparative overview. It is important to note that direct head-to-head comparisons under identical conditions are not always available in the literature; however, the trends observed are informative for catalyst selection.

Catalyst SystemLigand TypeTypical Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield Range (%)Key Features
Pd(PPh₃)₄Monodentate Phosphine3 - 5Na₂CO₃, K₂CO₃Toluene/H₂O, Dioxane/H₂O80 - 1006 - 1275 - 95Readily available, but can be less effective for challenging substrates.[1]
Pd(OAc)₂ / SPhosBuchwald Ligand1 - 2K₃PO₄1,4-Dioxane/H₂O80 - 1004 - 1685 - 95Bulky, electron-rich ligand enhances catalytic activity.[1]
XPhos Pd G2Buchwald Precatalyst1.5 - 7K₃PO₄Toluene, Dioxane/H₂O60 - 1005 - 2480 - 98Air- and moisture-stable precatalyst, high efficiency.[1][2]
PEPPSI-IPrNHC Precatalyst0.5 - 2K₂CO₃, Cs₂CO₃THF, t-AmylOH60 - 1002 - 12HighStrong σ-donating NHC ligand promotes high activity.

The Rationale Behind Catalyst Selection: Deeper Mechanistic Insights

The superior performance of modern catalysts featuring bulky, electron-rich phosphine ligands (Buchwald-type) or N-heterocyclic carbenes (NHCs) is rooted in their influence on the key steps of the catalytic cycle.

Suzuki_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-Br(L_n) Ar-Pd(II)-Br(L_n) Pd(0)L_n->Ar-Pd(II)-Br(L_n) Oxidative Addition Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Br(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Ar-B(OR)2 Ar-B(OR)2 Ar-B(OR)2->Ar-Pd(II)-Ar'(L_n) Ar-Br Ar-Br Ar-Br->Ar-Pd(II)-Br(L_n) Base Base Base->Ar-Pd(II)-Ar'(L_n)

Buchwald Ligands (e.g., SPhos, XPhos): These bulky and electron-rich phosphine ligands accelerate both the oxidative addition and reductive elimination steps. The steric bulk promotes the formation of a monoligated Pd(0) species, which is highly reactive in oxidative addition. The electron-donating nature of the ligand increases the electron density on the palladium center, facilitating the cleavage of the C-Br bond. Furthermore, this electron richness promotes the final reductive elimination step to release the desired biaryl product.

N-Heterocyclic Carbene (NHC) Ligands (e.g., in PEPPSI-IPr): NHCs are strong σ-donors, even more so than many phosphine ligands. This strong donation of electron density to the palladium center significantly enhances its catalytic activity. The robust Pd-NHC bond also contributes to the high stability of these catalysts, often allowing for lower catalyst loadings and tolerance to a wider range of functional groups. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type precatalysts are particularly advantageous as they are air- and moisture-stable, making them user-friendly in a laboratory setting.

Experimental Protocols: A Practical Guide

The following are generalized protocols for the Suzuki coupling of a bromopyrazole with an arylboronic acid using different catalyst systems. It is crucial to optimize these conditions for specific substrates.

Protocol 1: Suzuki Coupling using a Buchwald-type Precatalyst (XPhos Pd G2)

This protocol is adapted for the coupling of an unprotected bromopyrazole.

Materials:

  • 4-Bromopyrazole (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • XPhos Pd G2 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (4 mL)

  • Water, degassed (1 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the 4-bromopyrazole, arylboronic acid, XPhos Pd G2, and potassium phosphate.

  • Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling using an NHC-based Precatalyst (PEPPSI-IPr)

This protocol is suitable for a broad range of bromopyrazole substrates.

Materials:

  • Bromopyrazole derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • PEPPSI-IPr (0.01 mmol, 1 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add the bromopyrazole derivative, arylboronic acid, PEPPSI-IPr, and potassium carbonate to a dry reaction vial.

  • Add anhydrous THF to the vial.

  • Seal the vial and heat the reaction mixture to 60-80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Catalyst Selection Workflow

Choosing the optimal catalyst is a critical step in developing a successful Suzuki coupling protocol. The following decision tree provides a simplified guide for catalyst selection based on substrate characteristics and desired reaction conditions.

Catalyst_Selection start Start: Bromopyrazole Substrate unprotected Unprotected N-H? start->unprotected protected N-Protected? start->protected sensitive Sterically Hindered or Electronically Challenging? unprotected->sensitive protected->sensitive robust Robust Substrate? sensitive->robust No buchwald Consider Buchwald Precatalyst (e.g., XPhos Pd G2) sensitive->buchwald Yes traditional Traditional Catalyst (e.g., Pd(PPh3)4) may suffice robust->traditional mild_conditions Mild Conditions Required? high_turnover High Turnover Needed? mild_conditions->high_turnover No nhc Consider NHC Precatalyst (e.g., PEPPSI-IPr) mild_conditions->nhc Yes high_turnover->nhc buchwald->mild_conditions nhc->mild_conditions

Conclusion and Future Outlook

The Suzuki-Miyaura cross-coupling of bromopyrazoles is a powerful transformation for the synthesis of novel chemical entities. While traditional palladium catalysts like Pd(PPh₃)₄ can be effective in some cases, modern catalyst systems based on bulky, electron-rich phosphine ligands (Buchwald-type) and N-heterocyclic carbenes offer significant advantages in terms of efficiency, substrate scope, and reaction mildness. The use of well-defined precatalysts such as XPhos Pd G2 and PEPPSI-IPr further simplifies the experimental setup and enhances reproducibility.

As the field of catalysis continues to evolve, we can anticipate the development of even more active and selective palladium catalysts. Further research into ligand design and a deeper understanding of reaction mechanisms will undoubtedly lead to more sustainable and efficient methods for the synthesis of complex pyrazole-containing molecules, empowering the next generation of drug discovery and materials science.

References

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of synthetic intermediates is not merely a quality metric; it is the bedrock of reproducible results and, ultimately, patient safety. 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde is a key building block in the synthesis of a variety of biologically active molecules. Its purity directly impacts the yield, impurity profile, and pharmacological properties of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methods for assessing the purity of synthesized 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde, supported by experimental insights and protocols.

The Synthetic Landscape: Understanding Potential Impurities

The most common and industrially scalable method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][2][3] This reaction involves the formylation of an electron-rich heterocyclic ring, in this case, a substituted pyrazole, using a Vilsmeier reagent, which is typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3]

While effective, the Vilsmeier-Haack reaction is not without its potential for side reactions, leading to a variety of impurities that can complicate downstream processes and compromise the integrity of the final product. Understanding these potential impurities is the first step in developing a robust analytical strategy for purity assessment.

A. The Vilsmeier-Haack Synthesis Pathway and Potential Impurities

The synthesis of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde would likely proceed via the Vilsmeier-Haack formylation of 1-methyl-3-bromopyrazole.

Vilsmeier-Haack Synthesis cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities Starting_Material 1-methyl-3-bromopyrazole Product 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde Starting_Material->Product Vilsmeier-Haack Formylation Vilsmeier_Reagent POCl₃ / DMF Vilsmeier_Reagent->Product Unreacted_SM Unreacted Starting Material (1-methyl-3-bromopyrazole) Product->Unreacted_SM Over_formylation Difformylated products Product->Over_formylation Halogen_Exchange 5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde Product->Halogen_Exchange Hydrolysis_Byproduct 1-methyl-3-bromopyrazole-4-carboxylic acid Product->Hydrolysis_Byproduct Solvent_Adducts DMF Adducts Product->Solvent_Adducts

Caption: Synthetic route and potential impurities.

Based on the reaction mechanism and empirical evidence from similar reactions, the following are the most probable impurities:

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of the starting material, 1-methyl-3-bromopyrazole.

  • Isomeric Products: Depending on the regioselectivity of the formylation, other isomers of the product could potentially form, although the 4-position is generally favored.

  • Over-formylation Products: Under harsh reaction conditions, difformylation of the pyrazole ring could occur.

  • Halogen Exchange Products: The Vilsmeier reagent contains a chloroiminium species.[4] In reactions with brominated substrates, there is a possibility of halogen exchange, leading to the formation of 5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde. This is a critical impurity to monitor, especially in multi-step syntheses where the reactivity of the halogen is important.

  • Hydrolysis of the Aldehyde: The aldehyde group can be susceptible to oxidation, especially during workup and purification, leading to the corresponding carboxylic acid.

  • Residual Solvents and Reagents: Residual DMF, POCl₃, and their byproducts can also be present in the crude product.

Comparative Analysis of Purity Assessment Techniques

A multi-pronged analytical approach is essential for a comprehensive assessment of the purity of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde. No single technique can provide a complete picture of all potential impurities.

Analytical TechniquePrincipleAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.High sensitivity, excellent resolution for separating closely related impurities, quantitative accuracy.Requires a chromophore for UV detection, method development can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass analysis.High sensitivity for volatile impurities, provides structural information from mass spectra, excellent for identifying residual solvents.Not suitable for non-volatile or thermally labile compounds, potential for on-column degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Provides detailed structural information, can identify and quantify impurities without the need for reference standards (qNMR), non-destructive.Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret.
Melting Point Analysis Determination of the temperature range over which a solid melts.Simple, rapid, and inexpensive. A sharp melting point is a good indicator of high purity.Insensitive to small amounts of impurities, not a quantitative method.

Recommended Analytical Workflows & Protocols

For a robust and self-validating purity assessment, a combination of HPLC and NMR is highly recommended, with GC-MS employed for specific applications like residual solvent analysis.

Analytical_Workflow Crude_Product Synthesized 5-bromo-1-methyl-1H- pyrazole-4-carbaldehyde (Crude) HPLC_Analysis HPLC-UV Analysis Crude_Product->HPLC_Analysis Primary Purity & Impurity Profile NMR_Analysis 1H and 13C NMR Analysis Crude_Product->NMR_Analysis Structural Confirmation & Impurity ID GCMS_Analysis GC-MS Analysis (for residual solvents) Crude_Product->GCMS_Analysis Volatile Impurities Purity_Assessment Comprehensive Purity Profile HPLC_Analysis->Purity_Assessment NMR_Analysis->Purity_Assessment GCMS_Analysis->Purity_Assessment Purification Purification (Recrystallization or Column Chromatography) Purity_Assessment->Purification If purity < specification Final_Product Purified Product Purification->Final_Product Final_Product->HPLC_Analysis Final Purity Check Final_Product->NMR_Analysis Final Structural ID

Caption: Recommended analytical workflow.

High-Performance Liquid Chromatography (HPLC-UV) for Quantitative Purity and Impurity Profiling

Reverse-phase HPLC with UV detection is the workhorse for purity determination of aromatic aldehydes.[5]

Experimental Protocol: HPLC-UV Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid in each) is a good starting point.

    • Rationale: The acidic modifier helps to sharpen peaks and improve the chromatography of the slightly basic pyrazole ring.

  • Gradient: A typical gradient might start at 30% acetonitrile and ramp up to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

    • Rationale: Monitoring at multiple wavelengths can help to detect impurities that may have different absorption maxima.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to ensure good peak shape.

Self-Validation: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines. Spiking the sample with anticipated impurities (if available) or stressed samples (e.g., acid, base, oxidative, and thermal degradation) can help to demonstrate the method's specificity.

NMR Spectroscopy for Structural Confirmation and Impurity Identification

¹H and ¹³C NMR are indispensable for the unambiguous structural confirmation of the final product and for identifying unknown impurities.

Expected ¹H NMR Spectral Features:

  • Aldehyde Proton: A singlet between δ 9.5 and 10.5 ppm.

  • Pyrazole Ring Proton: A singlet between δ 7.5 and 8.5 ppm.

  • N-Methyl Protons: A singlet around δ 3.8-4.2 ppm.

Experimental Protocol: NMR Analysis

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Spectrometer: 400 MHz or higher for better resolution.

  • Techniques:

    • ¹H NMR: For initial structural assessment and quantification of impurities with distinct signals.

    • ¹³C NMR: To confirm the carbon skeleton and identify isomeric impurities.

    • 2D NMR (COSY, HSQC, HMBC): Can be employed to fully assign all proton and carbon signals and to elucidate the structure of unknown impurities.

Self-Validation: The integration of the product signals relative to a known internal standard of high purity (quantitative NMR or qNMR) can provide a highly accurate and absolute purity value, which can then be used to calibrate the HPLC method.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is the preferred method for the analysis of residual solvents and other volatile impurities that may be present from the synthesis.[6]

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Column: A low-to-mid polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute all volatile components.

  • Injection: Headspace injection is preferred for residual solvent analysis to avoid contamination of the GC system with the non-volatile product.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV.

Self-Validation: A library search of the resulting mass spectra against a standard database (e.g., NIST) can tentatively identify volatile impurities. Confirmation should be done by comparing the retention time and mass spectrum with those of an authentic reference standard.

Purification Strategies: A Comparative Approach

If the purity of the synthesized 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde does not meet the required specifications, a purification step is necessary. The two most common methods for solid compounds are recrystallization and column chromatography.

Purification_Comparison cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography Recryst_Advantages Advantages: - High purity achievable - Scalable - Cost-effective Recryst_Disadvantages Disadvantages: - Lower yield - Requires screening of solvents - Not effective for all impurities Chrom_Advantages Advantages: - High resolution - Separates complex mixtures - Higher yield Chrom_Disadvantages Disadvantages: - Less scalable - Higher cost (solvents, silica) - Potential for product degradation on silica

Caption: Comparison of purification methods.

Recrystallization

Recrystallization is often the most effective method for achieving high purity for crystalline solids.[7]

Experimental Protocol: Recrystallization

  • Solvent Screening: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems to screen include ethanol/water, ethyl acetate/hexanes, and isopropanol.

  • Procedure: a. Dissolve the crude product in a minimal amount of the hot solvent. b. If the solution is colored, a small amount of activated carbon can be added and the hot solution filtered. c. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. d. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography

Flash column chromatography is a versatile technique for purifying a wide range of organic compounds.[5] For pyrazole derivatives, which can be slightly basic, some precautions are necessary.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel.

    • Pro-Tip: To prevent streaking and improve the separation of basic compounds, the silica gel can be pre-treated with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.5-1%).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation of the product from its impurities.

  • Procedure: a. Pack the column with silica gel slurried in the initial, less polar mobile phase. b. Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. c. Apply the dried, adsorbed sample to the top of the column. d. Elute the column with the chosen mobile phase, gradually increasing the polarity if necessary, and collect fractions. e. Analyze the fractions by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure.

Conclusion

The assessment of purity for 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde requires a systematic and multi-faceted approach. A thorough understanding of the synthetic route and potential impurities informs the selection and development of appropriate analytical methods. A combination of HPLC for quantitative purity and impurity profiling, NMR for structural confirmation and identification of unknowns, and GC-MS for volatile impurities provides a comprehensive and robust purity assessment. When purification is necessary, both recrystallization and column chromatography are viable options, with the choice depending on the specific impurity profile, scale, and desired final purity. By implementing these self-validating protocols, researchers and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate.

References

  • Chandrasekhar Kumar, B., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
  • Kim, H., et al. (2020). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed Central.
  • Kollonitsch, J. (1999).
  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
  • Patel, H. V., et al. (2015). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 456-476.
  • University of Rochester Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Zhang, L., et al. (2013). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 18(1), 935-946.
  • Zuba, D., et al. (2012). Development and validation of a universal HPLC-DAD method for the determination of 13 illicit drugs in whole blood.

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comparing the efficacy of kinase inhibitors derived from different pyrazole scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole ring is a cornerstone in modern medicinal chemistry, lauded as a "privileged scaffold" for its remarkable versatility and frequent appearance in clinically successful kinase inhibitors.[1] Its synthetic accessibility and favorable drug-like properties have made it a go-to starting point for the development of targeted cancer therapies.[1] Of the 74 small molecule kinase inhibitors approved by the FDA, a significant portion, including heavy-hitters like Crizotinib and Ruxolitinib, feature a pyrazole core.[1]

This guide provides a comparative analysis of the efficacy of kinase inhibitors derived from three distinct pyrazole-based scaffolds: the foundational unfused pyrazole , the bicyclic indazole , and the purine-mimicking pyrazolo[1,5-a]pyrimidine . We will delve into their performance against key oncogenic kinases—Aurora, JAK, and B-Raf—supported by experimental data, and provide detailed protocols for the core assays used in their evaluation.

Understanding the Scaffolds: A Structural Overview

The seemingly subtle differences in the chemical architecture of these scaffolds can have profound impacts on their biological activity, selectivity, and pharmacokinetic properties. The choice of a particular scaffold is a critical early step in drug design, influencing how the molecule will orient itself within the ATP-binding pocket of the target kinase.

Caption: Core structures of the three pyrazole-based scaffolds.

Comparative Efficacy Against Key Kinase Targets

The following sections provide a detailed comparison of inhibitors derived from our three chosen scaffolds against Aurora, JAK, and B-Raf kinases. The data presented is a synthesis of findings from multiple studies and is intended to highlight the relative potencies and specificities conferred by each scaffold.

Aurora Kinases: Regulators of Mitosis

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of cell division. Their overexpression is a common feature in many cancers, making them an attractive target for therapeutic intervention.

Signaling Pathway Overview: The Role of Aurora A in Mitosis

Aurora_Pathway G2_Phase G2 Phase Aurora_A Aurora A G2_Phase->Aurora_A Activation Mitosis Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis Centrosome_Maturation Centrosome Maturation Centrosome_Maturation->Mitosis Spindle_Assembly Spindle Assembly Spindle_Assembly->Mitosis Aurora_A->Centrosome_Maturation Aurora_A->Spindle_Assembly Inhibitor Pyrazole-based Inhibitor Inhibitor->Aurora_A Inhibition

Caption: Simplified Aurora A signaling pathway in mitosis.

Efficacy Data:

ScaffoldInhibitor ExampleTargetIC50 (nM)Cell Line (IC50)Reference(s)
Unfused Pyrazole Compound P-6Aurora A110HCT-116 (370 nM), MCF-7 (440 nM)[2]
Indazole AT9283Aurora A/B3Multiple cell lines (various potencies)
Pyrazolo[1,5-a]pyrimidine Z-25Aurora A1.3HCT-116 (15 nM)

Analysis:

The data illustrates a general trend of increasing potency with the complexity of the scaffold. While the unfused pyrazole provides a solid foundation for Aurora A inhibition, the fused ring systems of indazole and pyrazolo[1,5-a]pyrimidine appear to enable more potent interactions within the kinase's active site. The pyrazolo[1,5-a]pyrimidine scaffold, in particular, has yielded highly potent Aurora A inhibitors, likely due to its ability to effectively mimic the purine core of ATP and form key hydrogen bonds.

Janus Kinases (JAKs): Mediators of Cytokine Signaling

The JAK family of tyrosine kinases is central to the signaling of a wide array of cytokines and growth factors, playing a crucial role in inflammation and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in various cancers and autoimmune diseases.

Signaling Pathway Overview: The JAK-STAT Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Dimerization Nucleus Nucleus STAT_P->Nucleus Gene_Transcription Gene Transcription Nucleus->Gene_Transcription via STAT_P binding to DNA Inhibitor Pyrazole-based Inhibitor Inhibitor->JAK Inhibition

Caption: Canonical JAK-STAT signaling pathway.

Efficacy Data:

ScaffoldInhibitor ExampleTarget(s)IC50 (nM)NotesReference(s)
Unfused Pyrazole RuxolitinibJAK1/JAK23.3 (JAK1), 2.8 (JAK2)FDA-approved for myelofibrosis.[1]
Indazole FilgotinibJAK110High selectivity for JAK1 over other JAKs.[3]
Pyrazolo[1,5-a]pyrimidine AbrocitinibJAK129Preferential for JAK1, with significantly higher IC50s for other JAKs.[3][4]

Analysis:

In the context of JAK inhibition, the choice of scaffold appears to be more influential on selectivity than on raw potency. Ruxolitinib, with its unfused pyrazole core, is a potent dual inhibitor of JAK1 and JAK2. In contrast, inhibitors based on the indazole and pyrazolo[1,5-a]pyrimidine scaffolds, such as Filgotinib and Abrocitinib, have been developed to achieve greater selectivity for JAK1. This selectivity can be advantageous in minimizing off-target effects and improving the therapeutic window. The specific substitutions on the scaffold play a crucial role in achieving this selectivity.

B-Raf Kinase: A Key Player in the MAPK/ERK Pathway

B-Raf is a serine/threonine kinase that is a central component of the MAPK/ERK signaling pathway, which regulates cell growth, proliferation, and survival. Mutations in the BRAF gene, particularly the V600E mutation, are found in a large percentage of melanomas and other cancers.

Signaling Pathway Overview: The B-Raf/MEK/ERK Pathway

BRAF_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK RAS RAS RTK->RAS Activation BRAF B-Raf RAS->BRAF Activation MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Inhibitor Pyrazole-based Inhibitor Inhibitor->BRAF Inhibition

Caption: The B-Raf/MEK/ERK signaling cascade.

Efficacy Data:

ScaffoldInhibitor ExampleTargetIC50 (nM)NotesReference(s)
Unfused Pyrazole VemurafenibB-Raf V600E31One of the first successful B-Raf inhibitors.[5]
Indazole EncorafenibB-Raf V600E0.35Demonstrates high potency and a favorable pharmacokinetic profile.
Pyrazolo[1,5-a]pyrimidine PF-06282146B-Raf0.08Extremely potent inhibitor with excellent in vivo antitumor efficacy.[6][7]

Analysis:

The development of B-Raf inhibitors showcases a clear progression in potency with scaffold modification. While the unfused pyrazole-based Vemurafenib was a groundbreaking therapy, subsequent development efforts utilizing indazole and pyrazolo[1,5-a]pyrimidine scaffolds have led to inhibitors with significantly improved potency. The indazolylpyrazolo[1,5-a]pyrimidine scaffold, in particular, has been shown to produce exceptionally potent B-Raf inhibitors with excellent in vivo activity, highlighting the power of scaffold hopping in drug discovery.[6][7]

Experimental Protocols

To ensure the reproducibility and validity of the efficacy data presented, it is crucial to follow standardized experimental protocols. Below are detailed, step-by-step methodologies for key assays used in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[8]

Workflow Diagram:

ADP_Glo_Workflow Start Start Kinase_Reaction 1. Set up kinase reaction: - Kinase - Substrate - ATP - Inhibitor Start->Kinase_Reaction Add_ADP_Glo 2. Add ADP-Glo™ Reagent Kinase_Reaction->Add_ADP_Glo Terminate reaction, deplete ATP Incubate_1 3. Incubate (40 min) Add_ADP_Glo->Incubate_1 Add_Detection 4. Add Kinase Detection Reagent Incubate_1->Add_Detection Convert ADP to ATP Incubate_2 5. Incubate (30-60 min) Add_Detection->Incubate_2 Measure_Luminescence 6. Measure Luminescence Incubate_2->Measure_Luminescence Luciferase/luciferin reaction End End Measure_Luminescence->End

Caption: ADP-Glo™ kinase assay workflow.

Step-by-Step Protocol:

  • Kinase Reaction Setup:

    • In a 384-well plate, add 5 µL of the kinase reaction mixture containing the kinase, substrate, ATP, and the pyrazole-based inhibitor at various concentrations.[9]

    • Include positive (no inhibitor) and negative (no kinase) controls.

    • If the kinase reaction is not performed at room temperature, allow the plate to equilibrate to room temperature.[9]

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[9]

    • Mix the plate on a plate shaker.

  • Incubation:

    • Incubate the plate at room temperature for 40 minutes.[2][9]

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin.[2][9]

    • Mix the plate on a plate shaker.

  • Second Incubation:

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[9]

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer.[9] The signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.

Cell Proliferation Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[10]

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.

    • Incubate for 6 to 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the pyrazole-based inhibitors.

    • Incubate for the desired period of exposure (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.[11]

    • Incubate for 2 to 4 hours at 37°C, until a purple precipitate is visible.

  • Formazan Solubilization:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[11]

    • Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Record the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vivo Tumor Xenograft Model

Tumor xenograft models in immunocompromised mice are a standard for evaluating the in vivo efficacy of anticancer agents.[3][6]

Step-by-Step Protocol:

  • Cell Culture and Implantation:

    • Culture human cancer cells of interest in vitro.

    • Inject a suspension of these cells (typically 1-10 million cells) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = (length x width²)/2).

  • Treatment Administration:

    • Randomize the mice into treatment and control groups.

    • Administer the pyrazole-based inhibitor and a vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).

    • The dosing schedule and concentration should be based on prior pharmacokinetic and tolerability studies.

  • Efficacy Evaluation:

    • Continue to monitor tumor growth and the general health of the mice throughout the study.

    • The primary endpoint is typically tumor growth inhibition.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

Conclusion

The pyrazole scaffold and its fused derivatives, indazole and pyrazolo[1,5-a]pyrimidine, are highly effective frameworks for the design of potent and selective kinase inhibitors. While unfused pyrazoles provide a robust starting point, the bicyclic scaffolds often allow for more nuanced and potent interactions within the kinase active site, leading to improved efficacy and, in some cases, enhanced selectivity. The choice of scaffold is a critical decision in drug design, with significant implications for the ultimate clinical success of the inhibitor. The experimental protocols detailed herein provide a foundation for the rigorous and reproducible evaluation of these and other novel kinase inhibitors.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

  • Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors. PMC. Available at: [Link]

  • Indazolylpyrazolopyrimidine as highly potent B-Raf inhibitors with in vivo activity. PubMed. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. Available at: [Link]

  • Indazolylpyrazolopyrimidine as Highly Potent B-Raf Inhibitors with in Vivo Activity. ACS Publications. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

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A Comparative Guide to the Applications of Substituted Pyrazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in the design of novel bioactive molecules. Among its many derivatives, substituted pyrazole-4-carbaldehydes have emerged as exceptionally versatile intermediates, owing to the reactive aldehyde functionality at the C4 position. This guide provides a comprehensive literature review and a comparative analysis of the synthesis and diverse applications of these valuable compounds, supported by experimental data and detailed protocols.

Introduction: The Significance of the Pyrazole-4-carbaldehyde Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry due to its presence in numerous approved drugs.[1][2] The introduction of a carbaldehyde group at the 4-position unlocks a plethora of synthetic possibilities, allowing for the facile introduction of various pharmacophores and the construction of complex molecular architectures. This has led to the development of a wide array of derivatives with potent biological activities, spanning from antimicrobial and anticancer to anti-inflammatory and agrochemical applications.[3][4]

Comparative Synthesis of Substituted Pyrazole-4-carbaldehydes

The synthesis of substituted pyrazole-4-carbaldehydes is predominantly achieved through the formylation of a pre-existing pyrazole ring or, more commonly, via a cyclization-formylation reaction of hydrazones. The Vilsmeier-Haack reaction is the most widely employed method for this transformation.[5][6]

The Vilsmeier-Haack Reaction: A Powerful Tool for Formylation

The Vilsmeier-Haack reaction involves the treatment of a suitable hydrazone with the Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide) to effect a cyclization and subsequent formylation.[5][7] This method is highly efficient and offers a straightforward route to a diverse range of substituted pyrazole-4-carbaldehydes.

Experimental Protocol: Synthesis of 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

This protocol is adapted from a microwave-assisted synthesis, which significantly reduces reaction times compared to conventional heating.[8]

Step 1: Synthesis of the Hydrazone Intermediate

  • In a microwave-safe vessel, combine p-tolyl methyl ketone (1.34 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol) in 5 mL of ethanol.

  • Add a catalytic amount of glacial acetic acid (2 drops).

  • Irradiate the mixture with microwaves at 200 W for 5-10 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice.

  • Filter the precipitated solid, wash with cold water, and dry to obtain the hydrazone.

Step 2: Vilsmeier-Haack Cyclization and Formylation

  • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 1.53 g, 10 mmol) to ice-cold N,N-dimethylformamide (DMF, 10 mL).

  • To this reagent, add the hydrazone from Step 1 (10 mmol) portion-wise, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours.[9]

  • Monitor the reaction by TLC.

  • Pour the cooled reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the pure 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde.

Comparison of Synthetic Methods
MethodReagentsConditionsYieldAdvantagesDisadvantages
Vilsmeier-Haack (Conventional) Hydrazone, POCl₃, DMF80-90 °C, 2-6 hGood to ExcellentWide substrate scope, reliableHarsh reagents, long reaction times
Vilsmeier-Haack (Microwave) Hydrazone, POCl₃, DMFMicrowave irradiation, 5-15 minExcellentRapid synthesis, high yieldsRequires specialized equipment
Duff Reaction Substituted Pyrazole, Hexamethylenetetramine, AcidRefluxModerateMilder conditions for some substratesLimited substrate scope, lower yields

Applications in Medicinal Chemistry: A Comparative Analysis

The true value of substituted pyrazole-4-carbaldehydes lies in their utility as precursors to a vast array of biologically active molecules. The aldehyde group serves as a versatile handle for derivatization, leading to compounds with diverse pharmacological profiles.

Antimicrobial Agents

Substituted pyrazole-4-carbaldehydes and their derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[3][10] The antimicrobial efficacy is often modulated by the nature of the substituents on the pyrazole and phenyl rings.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Pyrazole Derivatives

CompoundS. aureusB. subtilisE. coliK. pneumoniaeA. nigerC. albicansReference
21a 62.562.512562.52.97.8[11]
21b 1251252501257.815.6[11]
21c 1251251251257.815.6[11]
Chloramphenicol 125125125125--[11]
Clotrimazole ----7.87.8[11]

Compound 21a: 4-(2-(p-tolyl)hydrazinylidene)-3-methyl-1H-pyrazole-1-carbothiohydrazide Compound 21b: 4-(2-(p-chlorophenyl)hydrazinylidene)-3-methyl-1H-pyrazole-1-carbothiohydrazide Compound 21c: 4-(2-(p-nitrophenyl)hydrazinylidene)-3-methyl-1H-pyrazole-1-carbothiohydrazide

The data clearly indicates that the electronic nature of the substituent on the phenyl ring plays a crucial role in the antimicrobial activity, with the electron-donating methyl group in compound 21a leading to the most potent activity.[11]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[12]

Anticancer Agents

The pyrazole scaffold is a well-established pharmacophore in the design of anticancer drugs. Derivatives of pyrazole-4-carbaldehyde have shown promising cytotoxic activity against various cancer cell lines.[1][13]

Table 2: Comparative Anticancer Activity (IC₅₀, µM) of Pyrazole Derivatives

CompoundMCF-7 (Breast)HCT-116 (Colon)HepG2 (Liver)A549 (Lung)Reference
Derivative A 5.21---[14]
Derivative B 1.9372.9143.695-[14]
Pyrazolo[3,4-d]pyrimidin-4-one 10e 11---[15]
Doxorubicin 0.95---[8]

Derivative A: A pyrazole ring-containing isolongifolanone derivative Derivative B: A pyrazolo[4,3-c]pyridine derivative Pyrazolo[3,4-d]pyrimidin-4-one 10e: 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

The diverse structures and potent activities highlight the potential of pyrazole-4-carbaldehyde as a starting point for the development of novel anticancer agents. The mechanism of action for many of these compounds involves the inhibition of key cellular signaling pathways implicated in cancer progression.[10]

Mechanism of Action: A Glimpse into Anticancer Effects

Many pyrazole derivatives exert their anticancer effects by targeting specific enzymes and signaling pathways crucial for tumor growth and survival. For instance, some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest.[14] Others target receptor tyrosine kinases like EGFR, disrupting downstream signaling cascades that promote cell proliferation.[14]

anticancer_mechanism Pyrazole Derivative Pyrazole Derivative Kinase (e.g., EGFR, CDK) Kinase (e.g., EGFR, CDK) Pyrazole Derivative->Kinase (e.g., EGFR, CDK) Inhibition Downstream Signaling Downstream Signaling Kinase (e.g., EGFR, CDK)->Downstream Signaling Activation Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Promotion Apoptosis Apoptosis Downstream Signaling->Apoptosis Inhibition

Caption: Simplified signaling pathway showing the inhibitory effect of pyrazole derivatives on kinases.

Anti-inflammatory Agents

The anti-inflammatory effects of some pyrazole derivatives are attributed to their ability to inhibit the production of reactive oxygen species (ROS), which are key mediators of inflammation.[18]

Applications in Agrochemicals

The versatility of the pyrazole scaffold extends beyond medicine into the realm of agriculture. Pyrazole-4-carbaldehyde is a key intermediate in the synthesis of advanced herbicides and fungicides.[19][20] The structural modifications enabled by the aldehyde functionality allow for the fine-tuning of activity against specific pests and pathogens while minimizing environmental impact. For instance, pyrazole-carboxamide derivatives have shown significant potential in controlling destructive plant pathogens.[20]

Applications in Materials Science

The unique electronic and structural properties of pyrazoles make them attractive building blocks for advanced functional materials.[21] Pyrazole derivatives are being investigated for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to introduce various substituents via the pyrazole-4-carbaldehyde intermediate allows for the tuning of the electronic and optical properties of these materials.[21]

Conclusion and Future Perspectives

Substituted pyrazole-4-carbaldehydes are undeniably a cornerstone of modern synthetic and medicinal chemistry. Their facile synthesis, primarily through the robust Vilsmeier-Haack reaction, and the versatile reactivity of the aldehyde group provide access to a vast chemical space of novel compounds. The comparative analysis presented in this guide highlights their profound impact on drug discovery, with derivatives exhibiting potent antimicrobial, anticancer, and anti-inflammatory activities. Furthermore, their growing importance in agrochemicals and materials science underscores their broad utility.

Future research will likely focus on the development of more sustainable and efficient synthetic methodologies, including flow chemistry and biocatalysis. A deeper understanding of the structure-activity relationships and mechanisms of action will guide the rational design of next-generation pyrazole-based therapeutics, agrochemicals, and functional materials with enhanced efficacy and selectivity.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde. The procedures outlined here are grounded in established safety principles and an understanding of the chemical's structural properties, ensuring a self-validating system of waste management that protects you, your colleagues, and the environment.

Hazard Profile & Risk Assessment: A Precautionary Approach

A thorough review of available Safety Data Sheets (SDS) for 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde reveals a common challenge with specialized research chemicals: a lack of comprehensive hazard data[1]. In such cases, a senior scientist must adopt a precautionary principle, inferring potential hazards from structurally analogous compounds. This "worst-case" approach ensures the highest margin of safety[2].

Analysis of close chemical relatives, such as 4-bromo-1H-pyrazole-5-carboxaldehyde and 1-methyl-1H-pyrazole-4-carboxaldehyde, suggests that this compound should be handled as, at minimum, a moderate hazard.[3][4] The primary risks are summarized below.

Hazard CategoryInferred Finding & RationaleSupporting Citations
Skin Irritation Causes skin irritation (H315). The aldehyde and brominated pyrazole moieties are common features in irritant compounds.[3]
Eye Irritation Causes serious eye irritation (H319). Aldehydes, in particular, can be harsh on ocular tissue.[3][4]
Respiratory Irritation May cause respiratory tract irritation (H335), especially if handled as a fine powder, leading to dust inhalation.[3]
Environmental Hazard As a halogenated organic compound, it may exhibit persistence in the environment. Brominated compounds, in general, require careful handling to prevent environmental release.[5][5][6]

The causality is clear: the functional groups present in the molecule are known to be reactive with biological tissues. Therefore, all handling and disposal procedures must be designed to eliminate routes of exposure—dermal, ocular, and inhalation.

Immediate Safety Protocols: PPE and Spill Management

Before generating any waste, you must be prepared. This includes wearing the correct Personal Protective Equipment (PPE) and having a clear, actionable spill response plan.

Mandatory Personal Protective Equipment (PPE)

Your choice of PPE is your first and most critical line of defense. The following should be considered standard when handling this compound:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[1]. A face shield should be used if there is a significant splash risk.

  • Skin Protection: Impervious gloves (nitrile is a suitable choice for incidental contact) and a standard laboratory coat are mandatory. Ensure gloves are removed and replaced immediately if contaminated[2].

  • Respiratory Protection: Handle this compound only in a well-ventilated area, such as a certified chemical fume hood, to prevent the inhalation of dust or vapors[1][3]. If engineering controls are insufficient or a large spill occurs, a full-face respirator with appropriate cartridges may be necessary[1].

Experimental Protocol: Spill Cleanup

Accidents happen; a prepared response is non-negotiable.

  • Alert & Isolate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate and contact your institution's Environmental Health and Safety (EHS) department.

  • Don PPE: Before approaching the spill, don the full PPE described in section 2.1.

  • Containment: Prevent the spilled material from entering drains or water courses[3][7].

  • Cleanup (Dry Spill):

    • AVOID creating dust[7]. Do not dry sweep with a coarse brush.

    • Gently cover the spill with an absorbent material.

    • Carefully scoop or vacuum the material into a suitable container. If using a vacuum, it must be an explosion-proof model designed for chemical dust[3].

  • Decontamination: Once the bulk material is collected, decontaminate the area with a cloth dampened with soap and water.

  • Waste Collection: All contaminated materials (absorbent, gloves, wipes) must be placed in a sealed, clearly labeled hazardous waste container for disposal, as detailed in the next section.

The Core Disposal Workflow: From Generation to Collection

The proper disposal of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde is a multi-step process that ensures safety and regulatory compliance. Under no circumstances should this chemical be disposed of via standard trash or drain disposal [8].

Step 1: Waste Characterization & Segregation
  • Characterize: This compound must be classified as a halogenated organic hazardous waste .[9]

  • Segregate: This is a critical step. Halogenated waste streams must be kept separate from non-halogenated waste. The reason for this is twofold:

    • Safety: Prevents unintended reactions between incompatible waste streams[10].

    • Cost & Compliance: Disposal methods for halogenated waste, typically high-temperature incineration, are specialized and more costly.[6] Co-mingling non-halogenated waste into a halogenated stream unnecessarily increases the volume and cost of disposal[9].

Step 2: Containerization
  • Compatibility: All hazardous waste must be stored in containers made of materials compatible with the waste. The original chemical container is often the best choice[10]. If unavailable, a high-density polyethylene (HDPE) container is a suitable alternative.

  • Condition: The container must be in good condition, free of leaks, and have a secure, screw-top cap[10].

  • Headroom: Do not fill the container completely. Leave at least 10% of headspace to allow for expansion of contents[10].

Step 3: Labeling

Proper labeling is a regulatory requirement and is essential for the safety of everyone who may handle the container. The label must be securely affixed and clearly legible.

  • Mandatory Information:

    • The words "Hazardous Waste" [10].

    • The full, unabbreviated chemical name: "5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde" [10]. For mixtures, list all components and their approximate percentages.

    • The associated hazards: "Irritant," "Harmful" [10].

    • The date waste was first added to the container (accumulation start date).

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories must designate a specific SAA for the storage of hazardous waste.

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel[11]. A designated area within a chemical fume hood is a common and acceptable practice[10].

  • Storage Limits: Regulations strictly limit the amount of waste that can be stored in an SAA. Typically, this is no more than 55 gallons of hazardous waste[11][12].

  • Container Management: Keep waste containers securely capped at all times, except when adding waste[10].

Step 5: Final Disposal
  • EHS Coordination: The final disposal of this chemical waste must be managed through your institution's EHS department or equivalent safety office. They will arrange for pickup by a licensed hazardous waste disposal contractor.

  • Treatment: The waste will likely be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most probable treatment method for this type of halogenated organic compound is high-temperature incineration, which ensures complete destruction of the molecule[6].

Visualization: Disposal Decision Pathway

The following diagram illustrates the logical workflow for the proper management and disposal of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde waste.

G cluster_0 In-Lab Process cluster_1 Institutional Disposal Process gen Waste Generation (e.g., unused reagent, contaminated material) char Step 1: Characterize Waste (Halogenated Organic, Irritant) gen->char seg Step 2: Segregate (Keep separate from non-halogenated waste) char->seg cont Step 3: Containerize (Use compatible, sealed container) seg->cont label_node Step 4: Label Correctly ('Hazardous Waste', full name, hazards) cont->label_node store Step 5: Accumulate in SAA (Designated, secure location) label_node->store request Request EHS Pickup store->request Hand-off to EHS pickup Licensed Vendor Collection request->pickup dispose Final Disposal (e.g., High-Temp Incineration) pickup->dispose

Caption: Disposal workflow for 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde.

This structured approach, from initial hazard assessment to final, compliant disposal, provides a robust framework for managing 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde waste. By understanding the causality behind each step, you not only follow procedure but embody a culture of safety and scientific integrity.

References

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Angene Chemical. (2025, September 8). Safety Data Sheet: 4-Bromo-1H-pyrazole-3-carboxamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Pappa, et al. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. National Institutes of Health. Retrieved from [Link]

  • Arvia Technology. Pyrazole Removal From Water. Retrieved from [Link]

  • ResearchGate. (2015). Which is the best way to recycle or neutralise Bromine? Retrieved from [Link]

  • American Chemical Society. Hazardous Waste and Disposal. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Chemical recycling of bromine-terminated polymers synthesized by ATRP. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Department of Toxic Substances Control. Laboratory Hazardous Waste Accumulation and Treatment. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Bromo-1h-pyrazole-5-carbaldehyde, 95+%. Retrieved from [Link]

  • ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • JETIR. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • PubMed. (2005). Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]

  • ResearchGate. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. Retrieved from [Link]

Sources

Navigating the Synthesis of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde: A Guide to Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: February 2026

For the vanguard of pharmaceutical research, the synthesis and handling of novel compounds is a daily reality. This guide provides essential, experience-driven safety protocols for managing 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde, ensuring both personal safety and the integrity of your research.

The prudent handling of any chemical reagent is foundational to successful and safe laboratory operations. For a compound like 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde, a brominated pyrazole aldehyde, a multi-faceted approach to personal protective equipment (PPE) is paramount. This guide will detail the necessary PPE, the rationale for its use, and the operational and disposal plans critical for mitigating risk.

Hazard Assessment: Understanding the Compound

Table 1: Hazard Profile and Precautionary Measures

Hazard ClassificationPotential EffectsRecommended Precautionary Statements
Acute Toxicity (Oral, Inhalation, Dermal)Data not available, assume harmful.[1]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3] P264: Wash hands thoroughly after handling.[4] P270: Do not eat, drink or smoke when using this product.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
Skin Corrosion/IrritationAssume skin irritation based on related compounds.[4][5]P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]
Serious Eye Damage/IrritationAssume serious eye irritation.[1][5]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Respiratory IrritationMay cause respiratory irritation.[4][5]P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a static checklist but a dynamic process that adapts to the specific laboratory operation being performed. The following recommendations are based on a risk assessment of common procedures involving a solid chemical compound.

Core PPE for All Operations:
  • Eye and Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory at all times.[1] When there is a risk of splashing, such as during solution preparation or transfer, a full-face shield should be worn in addition to safety goggles.[6]

  • Skin Protection: A flame-resistant lab coat is essential. For handling larger quantities or in situations with a higher risk of spillage, impervious clothing or a chemical-resistant apron over the lab coat is recommended.[1][6]

  • Hand Protection: Chemical-resistant gloves are required. Given the lack of specific permeation data for this compound, nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. It is crucial to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques to avoid skin contact.[7]

  • Footwear: Closed-toe shoes are a standard requirement in any laboratory setting.

Operation-Specific PPE:
OperationMinimum Required PPERationale
Weighing and Aliquoting (Solid) Core PPE + Respiratory Protection (N95 or higher-rated respirator)To prevent inhalation of fine dust particles.[1] All weighing of the solid should be conducted in a chemical fume hood or a ventilated balance enclosure.
Solution Preparation and Transfers Core PPE + Full-face shieldTo protect against splashes of the chemical solution.
Running Reactions Core PPEWork should be conducted within a certified chemical fume hood to contain any potential vapors or aerosols.
Work-up and Purification Core PPE + Appropriate gloves for solvents usedThe choice of gloves should be compatible with the solvents used during the work-up and purification process.

Procedural Guidance: A Step-by-Step Approach to Safety

Donning and Doffing PPE: A Critical Sequence

The order in which PPE is put on and taken off is vital to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Respirator (if required)

  • Safety Goggles

  • Face Shield (if required)

  • Gloves

Doffing Sequence:

  • Gloves

  • Face Shield

  • Lab Coat

  • Safety Goggles

  • Respirator

Always wash hands thoroughly with soap and water after removing PPE.

Experimental Workflow with Integrated Safety Measures

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_disposal Waste Disposal weighing Weighing Solid (In Fume Hood/Ventilated Enclosure) solution Solution Preparation weighing->solution Dissolve in Solvent reaction Running Reaction (In Fume Hood) solution->reaction Add to Reaction Vessel workup Reaction Work-up reaction->workup Quench/Extract purification Purification workup->purification e.g., Chromatography disposal Segregated Waste Disposal purification->disposal Collect Waste

Caption: A typical experimental workflow highlighting key stages where specific safety precautions are critical.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.

  • Spills: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite). Place the contaminated material into a suitable, labeled container for disposal.[8] For large spills, evacuate the area and contact your institution's environmental health and safety department.[8]

Disposal Plan: Responsible Management of Chemical Waste

As a brominated organic compound, 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[8][9][10]

  • Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste".[8]

  • Containerization: Use appropriate, sealed containers for waste collection to prevent leaks and vapor release.[8][10]

  • Disposal: Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.[11]

ppe_selection_workflow start Start: Handling 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde assess_op Assess Operation: - Weighing? - Solution prep? - Reaction? start->assess_op core_ppe Core PPE: - Safety Goggles - Lab Coat - Nitrile Gloves - Closed-toe Shoes assess_op->core_ppe weighing_ppe Additional PPE for Weighing: - Respirator (N95+) - Work in Fume Hood/Enclosure core_ppe->weighing_ppe Weighing Solid solution_ppe Additional PPE for Solutions: - Full-face Shield core_ppe->solution_ppe Preparing Solutions reaction_ppe Operational Control: - Work in Fume Hood core_ppe->reaction_ppe Running Reactions end_op Perform Operation Safely weighing_ppe->end_op solution_ppe->end_op reaction_ppe->end_op

Caption: A decision-making workflow for selecting appropriate PPE based on the laboratory operation.

By adhering to these guidelines, researchers can confidently and safely handle 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde, fostering a secure environment for scientific innovation.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Echemi. 5-BroMo-1-Methyl-1H-pyrazole-4-carbaldehyde Safety Data Sheets.
  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Unknown. hazardous waste segregation.
  • Washington State University. Halogenated Solvents.
  • University of British Columbia. Organic Solvent Waste Disposal.
  • Unknown. 4 - SAFETY DATA SHEET.
  • National Research Council. LCSS: BROMINE.
  • Kansas State University. Standard Operating Procedure. SOP Title: Bromine Safety & Standard Operating Procedures.
  • Providence College. Bromine in orgo lab SOP.
  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE).
  • Centers for Disease Control and Prevention. Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures.
  • U.S. Environmental Protection Agency. Personal Protective Equipment.
  • University of California, Santa Barbara. Chemical Safety: Personal Protective Equipment.
  • CymitQuimica. 4-Bromo-1H-pyrazole-5-carboxaldehyde.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • TigerWeb. Safety in Organic Chemistry Laboratory.
  • Unknown. 5 - Safety Data Sheet.
  • MilliporeSigma. 11 - SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. 5-Bromo-1-pentene.
  • Guangzhou Webo Technology Co., Ltd. 4-Bromo-5-methyl-1H-pyrazole-3-carboxamide.
  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Online] 2022-12-07.
  • Angene Chemical. Safety Data Sheet. [Online] 2025-09-08.
  • Thermo Fisher Scientific. SAFETY DATA SHEET. [Online] 2025-09-19.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.